2-Methyloxazole-4-carboxylic acid
Description
The exact mass of the compound 2-Methyl-1,3-oxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARMCEYEYXXEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337162 | |
| Record name | 2-Methyloxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23012-17-1 | |
| Record name | 2-Methyloxazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyloxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyloxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Methyloxazole-4-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical properties, synthesis, reactivity, and analytical characterization of this compound. Furthermore, it explores its applications as a crucial intermediate in the synthesis of complex molecular architectures, particularly within medicinal chemistry. The guide is structured to deliver not only factual data but also field-proven insights into experimental choices and methodologies, ensuring a blend of theoretical knowledge and practical application.
Introduction
This compound (CAS No. 23012-17-1) is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom.[1] The presence of both a carboxylic acid functional group and a methyl-substituted oxazole ring imparts a unique combination of reactivity and structural features.[1] This makes it a versatile building block in organic synthesis, particularly for constructing more complex molecules with potential biological activity. Its utility is well-documented in the preparation of various pharmaceutical intermediates. For instance, it serves as a key reactant in the solid-phase synthesis of dipeptides that affect human protease-activated receptor 2, in palladium-catalyzed decarboxylative cross-coupling reactions, and in the stereoselective preparation of integrin inhibitors. Understanding its fundamental properties is therefore critical for its effective application in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of its application in synthesis and material science. The key properties of this compound are summarized below.
Core Properties
| Property | Value | Source |
| CAS Number | 23012-17-1 | [1] |
| Molecular Formula | C₅H₅NO₃ | [1] |
| Molecular Weight | 127.10 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 182-187 °C | [1] |
| SMILES String | Cc1nc(co1)C(O)=O | [1] |
| InChI Key | IARMCEYEYXXEOS-UHFFFAOYSA-N | [1] |
Spectroscopic Data
-
¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) likely in the δ 2.0-2.5 ppm range, a singlet for the oxazole ring proton (C5-H), and a broad singlet for the carboxylic acid proton (-COOH) at δ > 10 ppm.
-
¹³C NMR: Key signals would correspond to the carboxylic acid carbonyl carbon (~160-170 ppm), the two quaternary oxazole ring carbons (C2 and C4), the oxazole ring CH (C5), and the methyl carbon (~10-20 ppm).
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=N and C-O stretching vibrations from the oxazole ring.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 127.10.
Synthesis and Purification
The synthesis of 2,4-disubstituted oxazoles is a fundamental process in organic chemistry, often requiring multi-step procedures. While a specific, detailed synthesis protocol for this compound was not found in the initial search, a general and robust method for creating similar structures involves the condensation and cyclization of an α-haloketone with an amide, or the oxidation of a corresponding oxazoline precursor. A common synthetic approach is the Robinson-Gabriel synthesis or variations thereof.
General Synthetic Workflow
A plausible laboratory-scale synthesis would start from readily available starting materials like ethyl acetoacetate. The following workflow illustrates a conceptual pathway.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard organic chemistry principles for this class of compounds.
-
Esterification & Halogenation: Begin with a suitable starting material, such as ethyl 2-chloroacetoacetate.
-
Condensation: React the α-chloro ester with acetamide in a suitable solvent (e.g., DMF or ethanol) under heating. This reaction forms the oxazole ring, yielding ethyl 2-methyloxazole-4-carboxylate. The choice of acetamide provides the 2-methyl substituent.
-
Purification of Intermediate: The resulting ester is purified using column chromatography on silica gel or by recrystallization.
-
Saponification: The purified ethyl ester is hydrolyzed to the carboxylic acid. This is typically achieved by stirring with an aqueous solution of a base like sodium hydroxide or lithium hydroxide at room temperature or with gentle heating.
-
Acidification and Isolation: After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified with a mineral acid (e.g., 1M HCl) to a pH of ~2-3. The acidic environment protonates the carboxylate salt, causing the final product, this compound, to precipitate.
-
Final Purification: The crude solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the oxazole ring.
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is the most reactive site for many transformations. It behaves as a typical carboxylic acid, enabling a wide range of derivatizations.[3]
-
Esterification/Amidation: It can be readily converted to esters or amides via standard coupling protocols (e.g., using EDC/HOBt, DCC, or conversion to an acid chloride with SOCl₂ or (COCl)₂ followed by reaction with an alcohol or amine). This is a cornerstone of its use in building larger molecules for drug discovery.[4]
-
Decarboxylation: Under certain conditions, particularly with palladium catalysis, the carboxylic acid can undergo decarboxylative coupling, where the -COOH group is replaced, forming a new carbon-carbon or carbon-heteroatom bond.[5] This reaction is a powerful tool for C-H functionalization.[5]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-methyl-4-(hydroxymethyl)oxazole) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6]
Caption: Key reactions involving the carboxylic acid group.
Reactivity of the Oxazole Ring
The oxazole ring is an aromatic heterocycle, which makes it relatively stable. However, it can participate in certain reactions:
-
Electrophilic Aromatic Substitution: The ring is generally electron-deficient and thus less reactive towards electrophilic substitution than benzene. The C5 position is the most likely site for such reactions.
-
Ring Opening: Under harsh acidic or basic conditions, the oxazole ring can be susceptible to hydrolytic cleavage.
-
Metalation: The proton at the C5 position can be abstracted by a strong base (e.g., n-BuLi) to form a lithiated species, which can then react with various electrophiles.
Applications in Drug Discovery and Medicinal Chemistry
Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, and oxazoles are frequently incorporated into bioactive molecules. This compound serves as a valuable building block for introducing this motif.
-
Scaffold for Bioactive Molecules: The oxazole ring acts as a rigid scaffold that can position other functional groups in a defined spatial orientation for optimal interaction with biological targets like enzymes or receptors.[7]
-
Carboxylic Acid Bioisostere: While the molecule itself contains a carboxylic acid, the oxazole ring system is sometimes used in more complex structures as a bioisostere for other functional groups.[4]
-
Fragment-Based Drug Discovery (FBDD): Its relatively small size and defined chemical handles make it an ideal fragment for FBDD campaigns.
-
Specific Applications: It has been explicitly used as a reactant for preparing inhibitors of the ανβ3 integrin, a target relevant in cancer and other diseases, and for synthesizing modulators of human protease-activated receptor 2.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount.
-
Hazard Classification: this compound is classified as causing skin and eye irritation and may cause respiratory irritation.[8][9][10] It is also classified as harmful to aquatic life with long-lasting effects.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles or faceshields, gloves, and a lab coat.[1][9] If dust is generated, a type N95 (US) or equivalent particulate respirator should be used.[1][11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8][11] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Keep away from incompatible materials such as strong oxidizing agents.[9]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8][9]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8][11]
-
Ingestion: Rinse mouth and seek medical advice if you feel unwell.[8]
-
Conclusion
This compound is a chemical building block with significant potential, driven by the versatile reactivity of its carboxylic acid group and the stable, aromatic nature of the oxazole core. Its demonstrated utility in the synthesis of complex, biologically relevant molecules underscores its importance in the field of medicinal chemistry and drug discovery. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, offering a technical resource for researchers aiming to leverage this compound in their synthetic endeavors.
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Foreword: From the Desk of a Senior Application Scientist
An In-Depth Technical Guide to 2-Methyloxazole-4-carboxylic acid (CAS: 23012-17-1): Properties, Synthesis, and Applications in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of its foundational chemical scaffolds. Heterocyclic compounds, in particular, offer a rich tapestry of steric and electronic properties that can be masterfully tuned to achieve desired biological activity and pharmacokinetic profiles. Among these, this compound stands out not merely as another reagent on the shelf, but as a versatile and potent building block.
This guide is structured to move beyond a simple recitation of facts. It is designed to provide you, the practicing researcher and drug developer, with a deep, mechanistic understanding of this molecule. We will explore not just what it does, but why it is chosen for specific, high-impact applications, from integrin inhibitors to novel Alzheimer's therapeutics. The protocols and data herein are presented as self-validating systems, encouraging a critical and insightful approach to its application in your own research endeavors.
Part 1: Core Molecular Profile and Physicochemical Properties
This compound (CAS: 23012-17-1) is a substituted aromatic heterocyclic compound.[1] Its structure, featuring a five-membered oxazole ring, provides a bioisosteric equivalent to other functionalities and serves as a rigid scaffold for presenting substituents in a well-defined three-dimensional space. The carboxylic acid group at the 4-position is the primary reactive handle, enabling its facile incorporation into larger, more complex molecules through well-established synthetic methodologies.[2][3]
The strategic placement of the methyl group at the 2-position influences the electronic nature of the ring and can provide a crucial steric element for molecular recognition at a biological target. Its solid form and relatively high melting point indicate a stable crystalline structure, which is advantageous for storage and handling in a laboratory setting.[1][2]
| Property | Value | Source(s) |
| CAS Number | 23012-17-1 | [1][2][4][5] |
| Molecular Formula | C₅H₅NO₃ | [1][2][4] |
| Molecular Weight | 127.10 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 182-187 °C | [2][3] |
| SMILES String | Cc1nc(co1)C(O)=O | [1] |
| InChI Key | IARMCEYEYXXEOS-UHFFFAOYSA-N | [1][2][4] |
Part 2: Molecular Structure and Spectroscopic Signature
The utility of any chemical building block is fundamentally dictated by its structure. Understanding its spectroscopic profile is therefore critical for reaction monitoring and final product confirmation.
Caption: Molecular structure of this compound.
Spectroscopic Data Interpretation:
| Technique | Key Features & Interpretation |
| ¹H NMR | Expect signals for the methyl protons (singlet, ~2.5 ppm), the oxazole ring proton (singlet, ~8.0-8.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | Characteristic peaks for the methyl carbon, the carbons of the oxazole ring (with C4 being significantly deshielded), and the carbonyl carbon of the carboxylic acid (~160-170 ppm). |
| FTIR | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=N and C-O stretching frequencies characteristic of the oxazole ring. |
| Mass Spec (GC-MS) | The molecular ion peak (M⁺) would be observed at m/z 127. Key fragmentation patterns would likely include the loss of CO₂ (m/z 83) and other cleavages of the oxazole ring.[4] |
Part 3: Chemical Reactivity and Synthetic Protocols
The reactivity of this compound is dominated by its carboxylic acid functionality, making it an ideal substrate for coupling reactions.
A. Key Reactivity Pathways
-
Amide Bond Formation: This is the most common and arguably most important reaction for this molecule in drug discovery. The carboxylic acid is activated (e.g., with HATU, HOBt/EDC) and then reacted with a primary or secondary amine to form a stable amide bond. This is fundamental to its use in preparing peptide-like structures and linking it to other pharmacophores.[6]
-
Esterification: Standard Fischer or other esterification methods can be used to convert the carboxylic acid to an ester, which can act as a prodrug or a synthetic intermediate for further transformations.
-
Decarboxylative Cross-Coupling: A more advanced application involves the palladium-catalyzed removal of the CO₂H group to facilitate a C-H cross-coupling reaction.[2][3] This modern synthetic technique allows for the direct linkage of the oxazole core to other aromatic or aliphatic systems, offering a powerful tool for library synthesis.[7]
Caption: Workflow for a standard amide coupling reaction.
B. Experimental Protocol: Amide Coupling
This protocol is a representative, self-validating methodology. Researchers should optimize conditions for their specific amine substrate.
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF or DCM.
-
Activation: Add the coupling agent, for example, HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. Causality: This step forms a highly reactive activated ester in situ, which is susceptible to nucleophilic attack. The base is crucial to neutralize the generated acids and drive the reaction forward.
-
Nucleophilic Addition: Add the desired amine (1.0-1.2 eq) to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Self-Validation: A successful reaction will show the disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, product spot/peak.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1N HCl or sat. NH₄Cl) to remove excess base, followed by sat. NaHCO₃ to remove unreacted starting material, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the final amide.
Part 4: High-Impact Applications in Drug Discovery
The true value of this scaffold is demonstrated by its successful application in the synthesis of potent and selective modulators of key biological targets.
Caption: Application pathways in therapeutic agent development.
-
Inhibitors of Integrin αvβ3: This molecule is a key reactant for the stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines, which act as inhibitors of ανβ3 integrin.[2][3]
-
Mechanistic Insight: The integrin αvβ3 is a cell surface receptor that plays a critical role in angiogenesis (the formation of new blood vessels) and tumor metastasis. By inhibiting this integrin, these compounds can potentially starve tumors of their blood supply and prevent their spread, making this a significant target in oncology. The oxazole core provides a rigid and chemically stable platform for the pharmacophore.
-
-
Human Protease-Activated Receptor 2 (PAR2) Affectors: It is used in the solid-phase synthesis of dipeptides that modulate PAR2.[2][3]
-
Therapeutic Rationale: PAR2 is a G protein-coupled receptor involved in inflammation, pain, and immune responses. Modulators of this receptor have therapeutic potential for a range of inflammatory diseases and chronic pain conditions. The use of this compound allows for the creation of peptide mimetics with improved stability and pharmacokinetic properties compared to natural peptides.
-
-
Modulators of Amyloid-β Aggregation: In a compelling study related to Alzheimer's disease, a lead candidate designated "Oc," which is based on this azole structure, was shown to modulate the aggregation of soluble amyloid-beta (Aβ) and reduce its cytotoxicity.[8]
-
Field-Proven Insight: Remarkably, this compound was also capable of disrupting pre-formed Aβ aggregates.[8] This dual mechanism—preventing formation and promoting disaggregation—represents a highly sought-after therapeutic strategy for neurodegenerative diseases characterized by protein misfolding. This application highlights the potential of the oxazole scaffold to participate in complex biological interactions beyond simple receptor antagonism.
-
Part 5: Analytical Workflow
Robust and reliable analytical methods are essential for ensuring the purity and identity of synthesized compounds.
Caption: Standard HPLC analytical workflow for purity assessment.
Protocol: HPLC Purity Analysis
This is a general-purpose method; gradient and mobile phase composition should be optimized.
-
System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Validation: The retention time should be consistent, and the peak area can be used to determine purity against known standards. For compounds lacking a strong chromophore, or for more sensitive quantification in biological matrices, derivatization followed by LC-MS is recommended.[9][10]
Part 6: Safety and Handling
Proper handling is paramount to ensure laboratory safety and maintain the integrity of the compound.
| Aspect | Guideline | Rationale |
| GHS Hazards | H412: Harmful to aquatic life with long lasting effects.[2][3] H319: Causes serious eye irritation (reported by some suppliers).[8] | The primary environmental hazard requires proper disposal. Eye irritation potential necessitates eye protection. |
| PPE | Safety glasses or goggles, nitrile gloves, lab coat. Use a type N95 dust mask when handling the solid powder.[3] | Prevents eye contact, skin contact, and inhalation of fine particles. |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[11][12][13] | Minimizes inhalation and ingestion risk. |
| Storage | Store in a tightly sealed container in a cool, dry, dark place.[5][11] Recommended storage class is 11 (Combustible Solids).[2][3] | Protects the compound from moisture and light to prevent degradation. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. Avoid release to the environment.[3] | Mitigates the environmental hazard (H412). |
Conclusion
This compound, CAS 23012-17-1, transcends its role as a simple heterocyclic building block. It is a strategically designed scaffold that offers synthetic accessibility, chemical stability, and proven utility in high-value therapeutic areas. Its ability to serve as the foundation for compounds targeting oncology, inflammation, and neurodegenerative disease underscores its importance. For the discerning scientist, a thorough understanding of its properties, reactivity, and analytical behavior is the first step toward unlocking its full potential in the next generation of innovative medicines.
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Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. (2008). ResearchGate. Retrieved January 7, 2026, from [Link]
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2-Methylthiazolidine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2018). Wiley-VCH. Retrieved January 7, 2026, from [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC. Retrieved January 7, 2026, from [Link]
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Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). PMC. Retrieved January 7, 2026, from [Link]
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The Relative Reactivity of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. (2017). PMC. Retrieved January 7, 2026, from [Link]
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Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. (2018). PMC. Retrieved January 7, 2026, from [Link]
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A review article on synthesis of imidazole derivatives. (2019). World Journal of Pharmaceutical Research. Retrieved January 7, 2026, from [Link]
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Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). NIH. Retrieved January 7, 2026, from [Link]
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Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. (1986). PubMed. Retrieved January 7, 2026, from [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. Retrieved January 7, 2026, from [Link]
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Synthesis and activity of 4-(2',4'-difluorobiphenylyl)-2-methylbutyric acid (deoxoflobufen) and its derivatives. (1995). ResearchGate. Retrieved January 7, 2026, from [Link]
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An In-depth Technical Guide to 2-Methyloxazole-4-carboxylic Acid: A Key Heterocyclic Building Block in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, providing the structural diversity and physicochemical properties essential for the development of novel therapeutics. Among these, the oxazole ring system is a privileged motif, present in numerous natural products and synthetic drug candidates. 2-Methyloxazole-4-carboxylic acid is a particularly valuable bifunctional building block, combining the stable, electron-rich oxazole core with a versatile carboxylic acid handle. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and critical applications for researchers, scientists, and drug development professionals. We will delve into the causality behind its utility, focusing on its role as a key intermediate in the synthesis of modulators for high-value therapeutic targets.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is the foundation for its effective application in synthesis and drug design.
Molecular Identity and Structure
The compound consists of an oxazole ring substituted with a methyl group at the 2-position and a carboxylic acid at the 4-position. The oxazole ring is an aromatic heterocycle, and the carboxylic acid group imparts acidic properties and a key point for synthetic derivatization.
-
IUPAC Name: 2-Methyl-1,3-oxazole-4-carboxylic acid
-
Synonyms: 2-Methyl-4-oxazolecarboxylic acid
-
CAS Number: 23012-17-1
-
Molecular Formula: C₅H₅NO₃
-
Molecular Weight: 127.10 g/mol
-
InChI Key: IARMCEYEYXXEOS-UHFFFAOYSA-N[1]
Quantitative Physicochemical Data
The following table summarizes key quantitative data for this compound, crucial for experimental design and quality control.
| Property | Value | Source(s) |
| Molecular Weight | 127.10 g/mol | |
| Physical Form | Solid, powder | [2] |
| Melting Point | 182-187 °C | [2] |
| Assay Purity | ≥97% (typical commercial grade) | [2] |
Synthesis and Purification
While this compound is commercially available, understanding its synthesis is vital for custom modifications or large-scale production. A common and reliable route involves the formation of an ester precursor followed by hydrolysis.
Representative Synthetic Workflow
The following workflow outlines a logical and field-proven approach to the synthesis of this compound, starting from more readily available precursors to its ethyl ester.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Ester Hydrolysis
This protocol describes the conversion of the stable ester intermediate to the final carboxylic acid. Base-catalyzed hydrolysis (saponification) is often preferred as it is typically irreversible and high-yielding.[3]
Protocol: Saponification of Ethyl 2-methyloxazole-4-carboxylate
-
Dissolution: Dissolve ethyl 2-methyloxazole-4-carboxylate (1.0 equiv) in a suitable solvent mixture such as methanol/water or THF/water (e.g., 4:1 v/v).
-
Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 equiv), to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (Quenching): Cool the reaction mixture in an ice bath. Carefully acidify the mixture to a pH of ~2-3 using a cold aqueous acid solution (e.g., 1 M HCl). The carboxylic acid product will typically precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts.
-
Drying: Dry the isolated solid under vacuum to yield the crude this compound.
Purification Protocol: Recrystallization
For obtaining high-purity material suitable for drug development applications, recrystallization is the preferred method.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the carboxylic acid is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., water, ethanol/water, or ethyl acetate).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under high vacuum.
Analytical Characterization
Unambiguous characterization is critical for confirming the identity and purity of the synthesized material. The following spectroscopic methods are standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. The expected chemical shifts are highly characteristic.
Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) Note: The carboxylic acid proton signal (¹H) can be broad and its chemical shift is concentration-dependent.[4]
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |
| -C H₃ | ~2.5 | ~14 | Methyl group attached to the electron-deficient C2 of the oxazole. |
| Oxazole CH | ~8.5 | ~140 | Proton at C5 is deshielded by the adjacent oxygen and the aromatic ring current. |
| C H₃ | ~2.5 | ~161 | C2 of the oxazole ring, substituted with a methyl group. |
| C -COOH | ~8.5 | ~135 | C4 of the oxazole ring, attached to the carboxylic acid. |
| C H | ~8.5 | ~140 | C5 of the oxazole ring. |
| -C OOH | - | ~163 | Carbonyl carbon of the carboxylic acid. |
| -COOH | ~13.0 (broad s) | - | Acidic proton, highly deshielded and often exchanges with D₂O.[4][5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The carboxylic acid moiety has a very distinct signature.
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Appearance | Rationale |
| 2500-3300 | O-H stretch (carboxylic acid) | Very broad | Characteristic of the hydrogen-bonded dimer of carboxylic acids.[4] |
| 1690-1760 | C=O stretch (carbonyl) | Strong, sharp | Position is typical for a carbonyl conjugated with an aromatic system.[4] |
| ~1600 | C=N stretch (oxazole) | Medium | Aromatic ring stretch. |
| 1210-1320 | C-O stretch (carboxylic acid) | Medium | Coupled C-O stretching and O-H bending vibrations. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Expected [M+H]⁺: 128.0342 m/z
-
Expected [M-H]⁻: 126.0197 m/z
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable building block precisely because its functional groups are amenable to key bond-forming reactions used in drug synthesis.[6][7][8] Its rigid, planar oxazole core serves as a bioisosterically stable scaffold, while the carboxylic acid provides a reactive handle for constructing amides, esters, or engaging in advanced coupling reactions.
Caption: Key applications and transformations of this compound.
Development of Protease-Activated Receptor 2 (PAR2) Antagonists
PAR2 is a G-protein coupled receptor implicated in inflammation, pain, and cancer.[9][10] The development of potent and selective PAR2 antagonists is a significant goal in drug discovery.[11][12][13] this compound has been utilized as a key building block for creating dipeptide mimetics that act as PAR2 antagonists.[14]
-
Causality: The carboxylic acid group is used to form a stable amide bond with an amino acid or peptide fragment. This reaction is typically mediated by standard peptide coupling reagents (e.g., HATU, HOBt/EDC). The resulting (2-methyloxazol-4-yl)carbonyl moiety acts as a crucial pharmacophore that can form key hydrogen bond interactions within the PAR2 binding site, contributing to the antagonist's affinity and efficacy.
Synthesis of Integrin Inhibitors
Integrins are cell surface receptors involved in cell adhesion and signaling, playing roles in thrombosis, inflammation, and cancer metastasis. Small molecule inhibitors of integrins, such as the ανβ3 subtype, are sought after as anti-angiogenic and anti-thrombotic agents.
-
Causality: this compound serves as a precursor in the stereoselective synthesis of novel amino acids, such as 3-amino-N-(phenylsulfonyl)alanines, which are incorporated into integrin inhibitors.[2] The oxazole ring provides a rigid, metabolically stable scaffold that correctly orients other functional groups for optimal interaction with the integrin binding pocket.
Utility in Decarboxylative Cross-Coupling Reactions
The field of C-H activation and cross-coupling has been revolutionized by the use of carboxylic acids as traceless, readily available coupling partners.[15][16][17] Palladium-catalyzed decarboxylative cross-coupling reactions allow for the formation of C-C bonds by extruding CO₂ as the only byproduct, representing a highly atom-economical transformation.
-
Causality: this compound can undergo Pd-catalyzed decarboxylative C-H cross-coupling.[2] In this process, the carboxylic acid is converted into an organometallic species in situ, which then couples with a C-H bond of another molecule. This enables the direct arylation or alkenylation of the oxazole ring at the 4-position, providing access to complex molecular architectures that would be difficult to synthesize via traditional methods. This reactivity significantly expands the synthetic utility of this building block beyond simple amide formation.
Safety and Handling
Adherence to proper safety protocols is mandatory when handling any chemical reagent.
-
Hazard Classification: Aquatic Chronic 3. H412: Harmful to aquatic life with long lasting effects.
-
Precautionary Statements: P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. When handling the powder, use a dust mask (e.g., type N95) or work in a ventilated hood to avoid inhalation.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a potent and versatile heterocyclic building block with significant applications in drug discovery and medicinal chemistry. Its value is derived from the strategic combination of a stable, bioisosteric oxazole core and a synthetically tractable carboxylic acid handle. This unique structure allows it to serve as a cornerstone in the synthesis of complex molecular architectures, including potent antagonists for challenging therapeutic targets like PAR2 and integrins. Furthermore, its demonstrated utility in modern synthetic methodologies such as decarboxylative cross-coupling underscores its importance for creating novel chemical matter. This guide provides the foundational knowledge required for researchers to confidently and effectively incorporate this valuable reagent into their synthetic and drug development programs.
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SLS. (n.d.). 2-Methyloxazole-4-carboxylic a | 705969-1G | SIGMA-ALDRICH. Retrieved from [Link]
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2-Methyloxazole-4-carboxylic acid melting point and solubility
An In-depth Technical Guide to the Physicochemical Characterization of 2-Methyloxazole-4-carboxylic Acid: Melting Point and Solubility
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] As a substituted oxazole, its unique electronic and structural properties make it a valuable scaffold in the synthesis of more complex molecules, including pharmacologically active agents.[2] An accurate and thorough understanding of its fundamental physicochemical properties, such as melting point and solubility, is a non-negotiable prerequisite for its effective application in research and development. These parameters govern everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery contexts.[3]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical principles and field-proven experimental protocols for determining the melting point and solubility profile of this compound. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for any scientific endeavor.
Part 1: Melting Point Analysis
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, making it a crucial indicator of identity and purity.[4] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.
Reported Melting Point Data
A review of supplier technical data and chemical databases provides a consistent, albeit slightly varied, melting point range for this compound. This variation can stem from differences in sample purity or the specific methodology used for determination.
| Parameter | Value (°C) | Source |
| Melting Point Range | 182-187 | Sigma-Aldrich[5][6] |
| Melting Point | 185 | Stenutz[7] |
Expertise & Experience: The Causality Behind the Protocol
The accurate determination of a melting point is not merely about heating a sample. The protocol below is designed to ensure thermal equilibrium is achieved and observational errors are minimized. The choice of a slow heating rate (~2°C/min) near the expected melting point is the most critical parameter. Rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to erroneously high and broad melting ranges.[8]
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the use of a standard digital melting point apparatus (e.g., a Mel-Temp).
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the solid on a watch glass with a spatula. This ensures uniform packing and efficient heat transfer.[9][10]
-
Take a capillary tube (open at one end) and tap the open end into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and gently tap it on a hard surface to pack the solid into the closed end. The final packed sample height should be approximately 3 mm.[8]
-
-
Apparatus Setup & Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., set to 165°C). This saves time without risking overshooting the melting point.
-
Once the set temperature is reached, adjust the heating rate to a slow ramp of 1-2°C per minute. This slow rate is essential for accurate determination.[8]
-
Observe the sample closely through the magnifying lens.
-
-
Data Recording (Self-Validation):
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T1-T2. A pure sample will typically have a sharp range of 0.5-2°C.[4]
-
Allow the apparatus to cool and repeat the determination with two more samples to ensure reproducibility. The consistency between measurements serves as a validation of the technique.
-
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Part 2: Solubility Profiling
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a drug development candidate, aqueous solubility is a critical determinant of bioavailability.[3] A qualitative solubility profile across a range of solvents provides immediate, valuable information about a compound's polarity and functional groups.
Theoretical Background: Predicting Solubility
The molecular structure of this compound offers clear indicators for predicting its solubility:
-
Oxazole Ring: The presence of electronegative nitrogen and oxygen atoms in the aromatic ring allows for hydrogen bonding with polar protic solvents like water and alcohols.[11]
-
Carboxylic Acid Group (-COOH): This is a strongly polar functional group. More importantly, it is acidic and will be deprotonated in basic solutions (e.g., NaOH, NaHCO3) to form a highly water-soluble carboxylate salt (R-COO⁻ Na⁺).[12][13] The reaction with sodium bicarbonate, a weak base, and the potential observation of CO2 effervescence is a classic confirmatory test for carboxylic acids.[12]
-
Methyl Group (-CH3): This is a small, non-polar group that will have a minimal negative impact on solubility in polar solvents.
Based on this analysis, we can hypothesize that the compound will be sparingly soluble in water, highly soluble in aqueous bases, and likely soluble in polar organic solvents.
Experimental Protocol: Qualitative Solubility Classification
This protocol systematically classifies the solubility of the compound in five key solvent systems. The standard test is to determine if ~25 mg of solid dissolves in 0.75 mL of solvent.[14][15]
-
Setup:
-
Label five clean, dry test tubes (e.g., 1-5).
-
Accurately weigh approximately 25 mg of this compound into each test tube.
-
-
Solvent Addition and Observation:
-
To each tube, add 0.75 mL of the respective solvent in three 0.25 mL portions. The solvents are:
-
Deionized Water
-
5% (w/v) Aqueous Sodium Hydroxide (NaOH)
-
5% (w/v) Aqueous Sodium Bicarbonate (NaHCO3)
-
5% (v/v) Aqueous Hydrochloric Acid (HCl)
-
Ethanol (as a representative polar organic solvent)
-
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[14][15]
-
Observe and record the results.
-
-
Data Interpretation & Validation:
-
Trustworthiness Check: If the compound dissolves in 5% NaOH or 5% NaHCO3 (Tubes 2 & 3), this strongly indicates the presence of an acidic functional group.[13] The observation of bubbling (CO2 gas) in the NaHCO3 solution provides an unambiguous, self-validating confirmation of a carboxylic acid.[12]
-
Classification: Record the results in a table, using standard qualifiers.
-
Qualitative Solubility Data Table
| Solvent System | Predicted Outcome | Rationale | Observed Result |
| Deionized Water | Sparingly Soluble | Polar molecule, but limited by crystal lattice energy. | (Record observation) |
| 5% NaOH | Soluble | Acid-base reaction forms a soluble sodium carboxylate salt.[13] | (Record observation) |
| 5% NaHCO3 | Soluble (with effervescence) | Reaction with weak base forms salt; CO2 byproduct confirms acidity.[12] | (Record observation) |
| 5% HCl | Insoluble | The acidic solvent will not react with the carboxylic acid. | (Record observation) |
| Ethanol | Soluble | "Like dissolves like"; both are polar organic molecules. | (Record observation) |
Workflow for Qualitative Solubility Testing
Caption: Systematic workflow for solubility classification.
Conclusion
The physicochemical properties of this compound are consistent with its structure as a small, polar heterocyclic carboxylic acid. It exhibits a high, sharp melting point characteristic of a pure, stable crystalline solid. Its solubility profile is dominated by the acidic carboxylic acid functional group, rendering it highly soluble in aqueous basic solutions. The experimental protocols detailed in this guide provide a robust and reliable framework for verifying these essential properties, ensuring data integrity for researchers, scientists, and drug development professionals.
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Foreword: The Structural Elucidation of a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyloxazole-4-carboxylic acid
This compound (CAS No: 23012-17-1, Molecular Formula: C₅H₅NO₃, Molecular Weight: 127.10 g/mol ) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its rigid oxazole core, coupled with the reactive carboxylic acid functionality, makes it a valuable synthon for the development of novel pharmaceutical agents and functional materials.[2] As with any high-value chemical entity, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of this molecule. The narrative is structured to not only present the data but to elucidate the scientific rationale behind the spectral features and the experimental choices made during data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[3] By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides a detailed map of the chemical environments, connectivity, and stereochemistry of a molecule. For this compound, NMR provides a definitive fingerprint of its unique structure.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be simple and highly informative, with three distinct signals corresponding to the three unique proton environments in the molecule. The choice of solvent is critical; while CDCl₃ is common, the acidic proton may have limited solubility or undergo rapid exchange. DMSO-d₆ is an excellent alternative, as it readily dissolves the acid and slows the exchange of the carboxylic proton, often allowing for its clear observation.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | ~13.0 (very broad) | Singlet (s) | 1H | Highly deshielded due to the electronegative oxygens and hydrogen bonding.[4][5] Broadness is characteristic of acidic protons undergoing chemical exchange.[6] |
| Oxazole Ring (H-5) | ~8.4 - 8.6 | Singlet (s) | 1H | Located on an electron-deficient heteroaromatic ring, leading to a downfield shift. No adjacent protons result in a singlet. |
| Methyl (-CH₃) | ~2.5 - 2.7 | Singlet (s) | 3H | Attached to the C2 position of the oxazole ring. Its chemical shift is typical for a methyl group on an aromatic system. No adjacent protons result in a singlet. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. Five distinct signals are expected for this compound.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Carboxylic Acid (-C OOH) | ~162 - 165 | The carbonyl carbon is significantly deshielded, though typically found slightly upfield compared to ketones or aldehydes (~180-220 ppm).[7][8] |
| Oxazole Ring (C-2) | ~160 - 163 | This carbon is bonded to oxygen, nitrogen, and the methyl group, leading to a strong deshielding effect. |
| Oxazole Ring (C-4) | ~138 - 142 | As the point of attachment for the carboxylic acid, this carbon is deshielded within the heteroaromatic region. |
| Oxazole Ring (C-5) | ~130 - 135 | The C-H carbon of the oxazole ring, appearing in the typical aromatic/heterocyclic region. |
| Methyl (-C H₃) | ~13 - 15 | The methyl carbon is highly shielded and appears in the far upfield aliphatic region of the spectrum.[3] |
Experimental Protocol for NMR Data Acquisition
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
-
Sample Preparation: Accurately weigh 5-15 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Perform automatic or manual shimming of the magnetic field to maximize homogeneity, which is critical for achieving sharp, well-resolved peaks.[3]
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Typical parameters on a 400 MHz spectrometer include a 30-45 degree pulse angle, a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of 2-3 seconds.
-
Collect 16-32 scans to achieve an excellent signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (~240 ppm) and a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is standard.
-
Data Processing Workflow
The raw data (Free Induction Decay, FID) must be processed to generate the final spectrum. This workflow ensures data integrity and accurate interpretation.
Caption: Standard NMR data processing workflow.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR is particularly effective at confirming the presence of the critical carboxylic acid moiety and the heterocyclic ring system.
Spectral Interpretation
The IR spectrum is dominated by features of the carboxylic acid group, which often exists as a hydrogen-bonded dimer in the solid state.[10]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale & Causality |
|---|---|---|---|
| 2500-3300 | Broad, Strong | O-H Stretch (Carboxylic Acid) | This band is exceptionally broad due to strong intermolecular hydrogen bonding in the dimeric form of the acid.[5][7] It typically overlaps with the sharper C-H stretching bands.[10] |
| ~1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid Dimer) | The carbonyl stretch is one of the most intense peaks in the spectrum. Its position around 1710 cm⁻¹ is characteristic of a hydrogen-bonded carboxylic acid dimer.[4][11] |
| ~1620 & ~1580 | Medium | C=N and C=C Stretches (Oxazole Ring) | These absorptions are characteristic of the stretching vibrations within the heteroaromatic oxazole ring system.[12] |
| 1210-1320 | Medium-Strong | C-O Stretch (Carboxylic Acid) | This band corresponds to the stretching of the carbon-oxygen single bond of the acid group.[10][11] |
| ~920 | Medium, Broad | O-H Bend (Out-of-plane) | This broad absorption is another characteristic feature of a dimeric carboxylic acid.[10] |
Experimental Protocol for FT-IR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.[13]
Analysis of the Electron Ionization (EI) Mass Spectrum
In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a molecular ion (M⁺•) and causing it to fragment into smaller, charged pieces.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 127, corresponding to the molecular weight of C₅H₅NO₃. Its presence confirms the elemental formula.[14]
-
Fragmentation Pattern: The fragmentation is driven by the stability of the resulting ions and neutral losses. The carboxylic acid and oxazole ring are key sites for fragmentation.[15]
Table 4: Expected Key Fragments in the EI Mass Spectrum
| m/z | Proposed Fragment | Neutral Loss | Rationale |
|---|---|---|---|
| 127 | [C₅H₅NO₃]⁺• | - | Molecular Ion (M⁺•) |
| 110 | [C₅H₄NO₂]⁺ | •OH (17) | A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical.[6][16] |
| 99 | [C₄H₅NO]⁺• | CO₂ (28) | Decarboxylation of the molecular ion is a possible fragmentation route. |
| 82 | [C₄H₄NO]⁺ | -COOH (45) | Loss of the entire carboxyl group as a radical is a significant fragmentation pathway for carboxylic acids.[16] |
| 42 | [C₂H₂N]⁺ | C₂HO₂• + CO | Further fragmentation of the oxazole ring can lead to smaller, stable ions. |
Fragmentation Pathway
The primary fragmentation pathways can be visualized to understand the relationships between the observed ions.
Caption: Primary fragmentation of this compound.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds. For this carboxylic acid, derivatization (e.g., to its methyl ester) may be required to improve volatility and peak shape.
-
Sample Preparation (if derivatizing): React the carboxylic acid with a methylating agent (e.g., diazomethane or (trimethylsilyl)diazomethane) to form the more volatile methyl 2-methyloxazole-4-carboxylate. Dissolve the product in a suitable solvent like ethyl acetate.
-
GC Parameters:
-
Injector: 250 °C, splitless mode.
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230 °C.
-
Conclusion
The collective application of NMR, IR, and MS provides a comprehensive and unequivocal characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the key functional groups with high certainty, and mass spectrometry validates the molecular weight and provides structural information through fragmentation analysis. Together, these techniques form a self-validating system that ensures the identity, purity, and structural integrity of this important chemical building block, empowering researchers in drug development and materials science to proceed with confidence.
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An In-depth Technical Guide to 2-Methyl-1,3-oxazole-4-carboxylic acid: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive scientific overview of 2-Methyl-1,3-oxazole-4-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. The oxazole moiety is a privileged scaffold in numerous biologically active compounds, and this particular derivative offers unique synthetic utility. This document details the compound's fundamental structure and nomenclature, physicochemical properties, a robust synthesis protocol with mechanistic insights, and a thorough analysis of its spectroscopic signature. A key focus is placed on its application in modern synthetic methodologies, particularly in palladium-catalyzed decarboxylative cross-coupling reactions, highlighting its role as a versatile intermediate in the construction of complex molecular architectures.
The Oxazole Scaffold: A Cornerstone in Medicinal Chemistry
Heterocyclic compounds are fundamental to the design of therapeutic agents, with the oxazole ring system holding a place of particular importance. Oxazoles, five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, are core components of numerous natural products and synthetic pharmaceuticals. Their prevalence stems from their ability to act as bioisosteres for ester and amide functionalities, their rigid planar structure which can orient substituents in a defined three-dimensional space, and their capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] Consequently, the development of synthetic routes to functionalized oxazoles is a critical endeavor in organic synthesis.[1]
Structure and Nomenclature
Precise identification is paramount for any chemical entity used in research and development. This section outlines the definitive nomenclature and structural representation of the title compound.
IUPAC Nomenclature and CAS Registration
The compound is systematically named according to IUPAC rules and registered under a unique CAS number, ensuring unambiguous identification in literature and databases.
-
Preferred IUPAC Name: 2-Methyl-1,3-oxazole-4-carboxylic acid
-
Synonyms: 2-Methyloxazole-4-carboxylic acid
-
CAS Number: 23012-17-1
Molecular Structure and Representation
The molecular structure consists of a 1,3-oxazole ring substituted with a methyl group at the C2 position and a carboxylic acid group at the C4 position. Standard line-angle and digital representations are provided below.
Caption: 2D representation of the core molecular structure.
-
SMILES: Cc1nc(co1)C(O)=O
-
InChI: 1S/C5H5NO3/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8)
Physicochemical and Analytical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₃ | [2] |
| Molecular Weight | 127.10 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 182-187 °C | |
| Purity (Commercial) | ≥97% | |
| Functional Groups | Carboxylic acid, Oxazole |
Synthesis and Mechanistic Considerations
While numerous general methods exist for oxazole synthesis, a common and reliable strategy for preparing 4-carboxy-oxazoles involves the cyclization of an α-amino ketone precursor, which can be derived from an α-haloketone and an amide. The following protocol is a representative Hantzsch-type synthesis adapted for this specific target.
Retrosynthetic Analysis
The disconnection approach for 2-methyl-1,3-oxazole-4-carboxylic acid points to key, readily available starting materials: acetamide and an ester of 2-chloroacetoacetic acid. This pathway is advantageous due to the commercial availability and cost-effectiveness of the precursors.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthesis Protocol
This two-step protocol describes the formation of the ethyl ester intermediate followed by hydrolysis to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 2-Methyl-1,3-oxazole-4-carboxylate
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetamide (1.0 equivalent) and a suitable solvent such as toluene or DMF.
-
Reaction Initiation: Add ethyl 2-chloroacetoacetate (1.0 equivalent) to the solution.
-
Cyclization: Heat the reaction mixture to reflux (typically 110-140 °C, solvent-dependent) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mechanism involves an initial N-alkylation of the acetamide by the α-haloketone, followed by intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure ethyl ester.
Step 2: Hydrolysis to 2-Methyl-1,3-oxazole-4-carboxylic acid
-
Saponification: Dissolve the purified ethyl 2-methyl-1,3-oxazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Base Addition: Add sodium hydroxide (NaOH, 1.5-2.0 equivalents) to the solution and stir at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and slowly acidify to pH 2-3 with cold 1M hydrochloric acid (HCl). The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final 2-Methyl-1,3-oxazole-4-carboxylic acid.
Spectroscopic and Analytical Characterization
| Data Type | Predicted Chemical Shift (δ ppm) / Characteristic Peaks | Rationale and Notes |
| ¹H NMR (DMSO-d₆) | ~13.0 (br s, 1H) | The acidic proton of the carboxylic acid is typically very deshielded and appears as a broad singlet.[3][4] |
| ~8.7 (s, 1H) | The C5-H proton of the oxazole ring. Its exact shift is influenced by the electron-withdrawing nature of the adjacent carboxyl group. | |
| ~2.5 (s, 3H) | The methyl protons at the C2 position. This signal is expected to be a sharp singlet.[5] | |
| ¹³C NMR (DMSO-d₆) | ~163 | Carbonyl carbon (C=O) of the carboxylic acid.[4] |
| ~160 | C2 carbon of the oxazole ring, attached to the methyl group. | |
| ~145 | C5 carbon of the oxazole ring. | |
| ~135 | C4 carbon of the oxazole ring, attached to the carboxylic acid. | |
| ~14 | Methyl carbon (CH₃).[5] | |
| FT-IR (cm⁻¹) | 2500-3300 (broad) | O-H stretch of the carboxylic acid. |
| ~1700 | C=O stretch of the carboxylic acid. | |
| 1500-1600 | C=N and C=C stretching vibrations of the oxazole ring. | |
| Mass Spec (ESI-) | m/z = 126.0 | [M-H]⁻ ion. |
Chemical Reactivity and Applications in Drug Development
The synthetic utility of 2-Methyl-1,3-oxazole-4-carboxylic acid extends far beyond its role as a simple heterocyclic structure. Its true value lies in the reactivity of the carboxylic acid group, which serves as a versatile synthetic handle, particularly in transition-metal-catalyzed reactions.
Palladium-Catalyzed Decarboxylative C-H Cross-Coupling
A primary application for this compound is in palladium-catalyzed decarboxylative cross-coupling reactions. In this transformation, the carboxylic acid functions as an in situ directing group that can be extruded as CO₂, facilitating the formation of a new carbon-carbon or carbon-heteroatom bond at the C4 position. This strategy avoids the need to pre-functionalize the heterocycle into a more reactive organometallic species (e.g., organotin or organoboron compounds), offering a more atom-economical and often milder reaction pathway.[6]
The general mechanism involves the coordination of the carboxylate to a metal catalyst (often with a silver or copper co-catalyst/oxidant), followed by decarboxylation to form a heterocyclic-metal intermediate, which then undergoes reductive elimination with a coupling partner (e.g., an aryl halide) to form the product.
Caption: A simplified workflow of a Pd-catalyzed decarboxylative coupling reaction.
Application as a Key Building Block
This reactivity profile makes 2-Methyl-1,3-oxazole-4-carboxylic acid a valuable building block for synthesizing more complex molecules. It has been explicitly identified as a reactant for the stereoselective preparation of 3-amino-N-(phenylsulfonyl)alanines, which are known inhibitors of ανβ3 integrin, a receptor involved in angiogenesis and tumor metastasis. This highlights its direct relevance to the development of potential anti-cancer therapeutics.
Conclusion
2-Methyl-1,3-oxazole-4-carboxylic acid is a strategically important heterocyclic compound that combines the valued structural features of the oxazole ring with the synthetic versatility of a carboxylic acid handle. Its well-defined structure and properties, coupled with accessible synthetic routes, make it a reliable building block for research. Its demonstrated utility in advanced synthetic methods, such as decarboxylative cross-coupling, underscores its significance for medicinal chemists and drug development professionals aiming to construct novel and complex bioactive molecules efficiently. This guide provides the core technical knowledge required to effectively utilize this compound in a research and development setting.
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ChemSynthesis. (2025). 2-methyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]
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Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3548. Retrieved from [Link]
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Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
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Gatea, I., Sattar, A., & Al-Tamimi, E. O. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Medicinal and Pharmaceutical Chemistry Research, 4(6), 544-556. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
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Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Rosa, G., et al. (2019). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 15, 2368–2376. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
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-
Fisher Scientific. (n.d.). 2-methyl-1,3-oxazole-4-carboxylic acid, Thermo Scientific. Retrieved from [Link]
-
Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. Retrieved from [Link]
-
Gatea, I., Sattar, A., & Al-Tamimi, E. O. (2022). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Medicinal and Pharmaceutical Chemistry Research. Retrieved from [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Science. Retrieved from [Link]
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Singh, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]
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Olagunju, O. O., et al. (2021). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. Retrieved from [Link]
-
Request PDF. (2025). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Retrieved from [Link]
-
Olagunju, O. O., et al. (2021). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 37(3). Retrieved from [Link]
-
Al-Azzawi, A. M., & Al-Juboori, A. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 229-234. Retrieved from [Link]
-
Daugulis, O., et al. (2009). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 11(21), 4902–4904. Retrieved from [Link]
-
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-
Puzzarini, C., & Bizzocchi, L. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(18), 5800. Retrieved from [Link]
-
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The Therapeutic Potential of 2-Methyloxazole-4-Carboxylic Acid Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Among the myriad of heterocyclic compounds, the oxazole nucleus has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides a deep dive into the biological activities of a specific and promising class of these compounds: 2-methyloxazole-4-carboxylic acid derivatives. With a focus on their anticancer, antimicrobial, and anti-inflammatory potential, this document serves as a comprehensive resource, detailing mechanisms of action, experimental protocols, and key structure-activity relationships to inform and guide future drug discovery and development efforts.
The this compound Scaffold: A Versatile Core for Drug Design
The this compound core is a five-membered heterocyclic ring system characterized by an oxygen and a nitrogen atom at positions 1 and 3, respectively, with a methyl group at the 2-position and a carboxylic acid moiety at the 4-position. This arrangement of functional groups provides a unique combination of electronic and steric properties, making it an attractive starting point for the synthesis of diverse chemical libraries. The carboxylic acid group, in particular, offers a convenient handle for derivatization, allowing for the facile introduction of various substituents to modulate the compound's physicochemical properties and biological activity.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
A significant body of research has highlighted the potent anticancer and antiproliferative effects of this compound derivatives. These compounds have been shown to inhibit the growth of a wide range of human cancer cell lines, often with high potency.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Mechanism of Action: Induction of Apoptosis via Caspase Activation
One of the primary mechanisms by which these derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[16][17] This process is tightly regulated by a family of cysteine proteases known as caspases.[18] Upon activation, initiator caspases (such as caspase-9) cleave and activate executioner caspases (such as caspase-3), which in turn cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[17][18][19]
Several studies have shown that this compound derivatives can trigger the intrinsic apoptotic pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then proceeds to activate caspase-3, culminating in apoptosis.[14]
Anticancer Mechanism: Apoptosis Induction
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-amino-4-methyl-1,3-oxazole-5-carboxylamino acid derivative | HT-29 (Colon) | Significant Activity | [20] |
| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole | RXF393 (Renal) | 7.01 ± 0.39 | [2] |
| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole | HT29 (Colon) | 24.3 ± 1.29 | [2] |
| Spiro-acenaphthylene tethered-[1][2][3]-thiadiazole | LOX IMVI (Melanoma) | 9.55 ± 0.51 | [2] |
| 1,2,3-triazole-4-carboxamide derivative | A549 (Lung) | 2.04 | [1] |
| 2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazole | Multiple Cell Lines | Varies | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HT-29, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a dose-response curve.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The emergence of multidrug-resistant bacteria has created an urgent need for the development of new antimicrobial agents with novel mechanisms of action. Oxazole derivatives have shown promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[4][21][22][23][24]
Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis
While the exact antimicrobial mechanisms of this compound derivatives are still under investigation, a common target for many heterocyclic antibiotics is the bacterial cell wall. The bacterial cell wall is a unique and essential structure that is absent in eukaryotic cells, making it an ideal target for selective toxicity. Some oxazole derivatives are thought to inhibit key enzymes involved in the biosynthesis of peptidoglycan, the major component of the bacterial cell wall. This inhibition leads to a weakened cell wall and ultimately cell lysis.
Antimicrobial Mechanism: Cell Wall Synthesis Inhibition
Quantitative Data: In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected oxazole derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole derivative | S. aureus | 32 | [22] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole derivative | S. epidermidis | 32 | [22] |
| Myxothiazol | Mycobacterium sp. | 6.3 | [5] |
| Thiazol-2-yl Urea Derivative | S. aureus | Not specified | [24] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (or other appropriate growth medium)
-
96-well microtiter plates
-
This compound derivatives
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control well (broth with inoculum but no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. This compound derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.[15][24][25][26][27][28]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The transcription factor nuclear factor-kappa B (NF-κB) plays a central role in regulating the inflammatory response.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[29]
Some this compound derivatives are believed to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, potentially by targeting the IKK complex and preventing the degradation of IκB.[30]
Anti-inflammatory Mechanism: NF-κB Pathway Inhibition
Quantitative Data: In Vitro Anti-inflammatory Activity
The following table provides IC50 values for the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, by selected oxazole and related derivatives.
| Derivative | Target | IC50 (µM) | Reference |
| Pterostilbene-carboxylic acid derivative | COX-2 | 0.085 - 0.141 | [16] |
| 1,5-diarylpyrazoles-urea hybrid | COX-2 | 0.52 | [31] |
| Imidazoline-5-one derivative | COX-2 | 0.087 - 0.092 | [11] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogue | COX-2 | 0.18 - 0.74 | [17][25] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
This compound derivatives
-
Reference anti-inflammatory drug (e.g., indomethacin, diclofenac)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a reference drug group, and test groups receiving different doses of the this compound derivatives. Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of the carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group at each time point. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.
Synthesis of this compound and Its Amide Derivatives
The synthesis of the this compound core and its subsequent derivatization into amides are crucial steps in the exploration of their biological activities.
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of ethyl 2-chloroacetoacetate with urea, followed by hydrolysis.[20]
Step-by-Step Protocol:
-
Condensation: In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1 equivalent) and urea (1.2 equivalents) in ethanol.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling, add a solution of sodium hydroxide (2.5 equivalents) in water to the reaction mixture.
-
Second Reflux: Heat the mixture to reflux again for 2-3 hours to hydrolyze the ester.
-
Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to pH 2-3.
-
Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
Synthesis of 2-Methyloxazole-4-Carboxamides
The amide derivatives can be synthesized from the corresponding carboxylic acid using standard amide coupling reagents.[18][21][23][29][32][33]
Step-by-Step Protocol using HATU:
-
Activation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF). Add HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyloxazole-4-carboxamide.
The Road Ahead: From Bench to Bedside
The journey of a promising compound from the laboratory to a clinically approved drug is long and arduous. While this compound derivatives have demonstrated significant preclinical potential, further research is needed to fully elucidate their therapeutic utility.
Patent Landscape and Clinical Development
A search of the patent literature reveals a number of patents covering oxazole derivatives for the treatment of cancer and other diseases.[26][34] However, specific information on the clinical development of this compound derivatives is limited. Several oxazole-containing compounds have entered clinical trials for various indications, highlighting the therapeutic potential of this heterocyclic scaffold.[5][12][32][35] Continued research and development in this area may lead to the identification of novel drug candidates with improved efficacy and safety profiles.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties, coupled with their synthetic tractability, make them attractive candidates for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of their mechanisms of action, key quantitative data, and detailed experimental protocols to facilitate and inspire future research in this exciting area. The continued exploration of this privileged scaffold holds the potential to deliver novel and effective therapies for a range of human diseases.
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A Technical Guide to the Therapeutic Potential of Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The five-membered aromatic heterocycle, 1,3-oxazole, represents a cornerstone scaffold in modern medicinal chemistry. Its unique electronic properties and structural versatility allow for diverse substitutions, enabling interactions with a wide array of biological targets.[1][2][3][4] Naturally occurring and synthetic oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as privileged structures in the quest for novel therapeutics.[1][5] This guide provides an in-depth exploration of the key therapeutic applications of substituted oxazoles, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
The Oxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The oxazole ring, containing one oxygen and one nitrogen atom separated by a carbon, offers three positions for chemical substitution (C2, C4, and C5), providing a template for generating vast chemical diversity.[1] This structural flexibility allows medicinal chemists to fine-tune pharmacokinetic profiles and target engagement.[2] The ability of the oxazole nucleus to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, is fundamental to its capacity to bind effectively to enzymes and receptors.[2][4][6] Several oxazole-containing drugs are already in clinical use, including the anti-inflammatory agent Oxaprozin and the antibacterial Linezolid, validating the therapeutic potential of this scaffold.[2][5]
PART I: Key Therapeutic Applications & Mechanisms of Action
Substituted oxazoles have been investigated across numerous disease areas. This section details their most promising applications, focusing on the molecular targets and signaling pathways involved.
Anticancer Activity
The development of novel anticancer agents is a primary focus for oxazole chemistry.[7][8] Derivatives have shown efficacy against a multitude of cancer cell lines by interacting with various well-established and novel oncological targets.[3][7]
Mechanisms of Action:
-
Kinase Inhibition: Many oxazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, Mubritinib, an oxazole-containing compound, is a tyrosine kinase inhibitor.[5] Fused oxazolo[5,4-d]pyrimidines have been designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[9]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][10]
-
DNA Damage and Topoisomerase Inhibition: Some compounds exert their effects by interacting with DNA or inhibiting enzymes like DNA topoisomerase, which is essential for DNA replication and repair in rapidly dividing cancer cells.[7][10]
-
Novel Target Inhibition: Research has expanded to include novel targets such as STAT3 (Signal Transducer and Activator of Transcription 3) and G-quadruplexes, which are involved in cancer cell survival and proliferation.[7][10]
A generalized workflow for screening potential anticancer oxazoles is depicted below.
Caption: High-level workflow for anticancer drug discovery using substituted oxazoles.
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Substituted oxazoles have emerged as potent anti-inflammatory agents, primarily by targeting enzymes involved in the inflammatory cascade.[11][12]
Mechanisms of Action:
-
Cyclooxygenase (COX) Inhibition: The most well-understood mechanism is the inhibition of COX enzymes (COX-1 and COX-2).[12] NSAIDs like Oxaprozin are COX-2 inhibitors.[5] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11][12] The therapeutic benefit of selective COX-2 inhibition lies in reducing inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[12]
-
Lipoxygenase (LOX) Inhibition: Besides the COX pathway, some naphthoxazole derivatives have been shown to inhibit lipoxygenase (LOX), another enzyme in the arachidonic acid cascade responsible for producing leukotrienes, which are also potent inflammatory mediators.[11]
-
NF-κB Pathway Modulation: The transcription factor Nuclear Factor kappa B (NF-κB) is a central regulator of inflammatory gene expression.[11] Some oxazole compounds have been found to suppress the activation of the NF-κB pathway, thereby downregulating the production of pro-inflammatory cytokines and enzymes.[11][13]
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The Versatile Heterocycle: A Technical Guide to 2-Methyloxazole-4-carboxylic acid as a Premier Building Block in Drug Discovery
This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, properties, and strategic applications of 2-methyloxazole-4-carboxylic acid. This valuable heterocyclic building block is a cornerstone in the design of novel therapeutics, offering a unique combination of structural rigidity, metabolic stability, and diverse biological activity.
Section 1: Strategic Importance of the Oxazole Core
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This fundamental structure is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to act as a bioisostere for other functionalities, such as esters and amides, while providing a rigid framework for the precise spatial orientation of substituents. This rigidity is crucial for optimizing interactions with biological targets. Furthermore, the oxazole core is generally resistant to metabolic degradation, enhancing the pharmacokinetic profiles of drug candidates.
The this compound scaffold, in particular, offers two key points for diversification: the carboxylic acid at the 4-position and the methyl group at the 2-position. The carboxylic acid is a versatile handle for the formation of amides, esters, and other derivatives, allowing for the exploration of a vast chemical space to fine-tune potency, selectivity, and physicochemical properties.
Section 2: Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis and downstream applications.
| Property | Value | Source |
| CAS Number | 23012-17-1 | |
| Molecular Formula | C₅H₅NO₃ | |
| Molecular Weight | 127.10 g/mol | |
| Appearance | Solid | |
| Melting Point | 182-187 °C | |
| SMILES | Cc1nc(co1)C(O)=O | |
| InChI Key | IARMCEYEYXXEOS-UHFFFAOYSA-N |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a characteristic singlet for the methyl group (CH₃) protons, typically in the range of δ 2.4-2.6 ppm. The proton on the oxazole ring (C5-H) would appear as a singlet further downfield. The carboxylic acid proton (COOH) will present as a broad singlet at a chemical shift greater than 10 ppm, which is often exchangeable with D₂O.[2]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms. The carboxylic acid carbonyl carbon is the most deshielded, appearing in the 165-185 ppm region. The carbons of the oxazole ring will have characteristic shifts, and the methyl carbon will be observed in the aliphatic region.[3]
-
FTIR Spectroscopy: The infrared spectrum is dominated by a very broad O-H stretching band from the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected between 1710 and 1760 cm⁻¹.[3] The presence of the oxazole ring will also contribute to characteristic fingerprint region absorptions.
Section 3: Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves a two-step process starting from readily available precursors. The overall workflow involves the formation of the corresponding ethyl ester followed by its hydrolysis.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of Ethyl 2-methyloxazole-4-carboxylate
This protocol is based on established methods for oxazole synthesis from β-ketoesters.[1]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-amino-3-oxobutanoate (1 equivalent).
-
Reagent Addition: Slowly add a dehydrating agent such as concentrated sulfuric acid (2-3 equivalents) while cooling the flask in an ice bath.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure ethyl 2-methyloxazole-4-carboxylate.
Experimental Protocol: Hydrolysis to this compound
This procedure follows a standard saponification protocol.[4]
-
Reaction Setup: Dissolve ethyl 2-methyloxazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask.
-
Reagent Addition: Add an excess of sodium hydroxide or potassium carbonate (2-3 equivalents).
-
Reaction: Heat the mixture to reflux and stir for 1-3 hours, or until TLC indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Acidify the aqueous solution to a pH of approximately 2-3 with a dilute solution of hydrochloric acid while cooling in an ice bath. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Section 4: Key Reactions and Derivative Synthesis
The carboxylic acid functionality of this compound is a gateway to a multitude of derivatives, most notably amides and esters.
4.1 Amide Bond Formation
The coupling of this compound with a wide range of primary and secondary amines is a cornerstone of its application in drug discovery. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.[5]
Caption: General workflow for amide coupling.
Experimental Protocol: EDC/HOBt Mediated Amide Coupling
This protocol is a widely used and reliable method for amide bond formation.[6]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent), the desired amine (1.1 equivalents), and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the mixture and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with a 5% aqueous solution of citric acid, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
4.2 Esterification
Ester derivatives of this compound are also of significant interest and can be readily synthesized via Fischer esterification.
Experimental Protocol: Fischer Esterification
This classic method is effective for the synthesis of simple alkyl esters.[7]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting ester can be further purified by column chromatography if necessary.
Section 5: Safety and Handling
This compound is classified as harmful to aquatic life with long-lasting effects. Standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Section 6: Conclusion
This compound is a highly valuable and versatile heterocyclic building block for drug discovery and development. Its straightforward synthesis, well-defined physicochemical properties, and the reactivity of its carboxylic acid handle make it an ideal starting point for the creation of diverse chemical libraries. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this important scaffold in their quest for novel therapeutic agents.
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Reactivity and stability of the 2-methyloxazole ring system
An In-depth Technical Guide to the Reactivity and Stability of the 2-Methyloxazole Ring System
Authored by: A Senior Application Scientist
Abstract
The 1,3-oxazole ring is a prominent five-membered aromatic heterocycle that serves as a foundational scaffold in medicinal chemistry, natural products, and materials science.[1][2] Its unique electronic architecture, arising from the interplay of an electronegative oxygen atom and a less electronegative nitrogen atom, imparts a nuanced profile of reactivity and stability.[3] This guide focuses specifically on the 2-methyloxazole system, providing an in-depth analysis of its chemical behavior. We will explore the reactivity at each ring position, the influence of the C2-methyl group, susceptibility to ring-opening, and participation in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile heterocyclic core.
The Electronic Landscape of the 2-Methyloxazole Core
The oxazole ring is an aromatic system, fulfilling Hückel's rule with six π-electrons delocalized across the five atoms.[4] However, the high electronegativity of the oxygen atom results in a less effective delocalization compared to rings like thiophene or pyrrole, rendering the oxazole ring electron-deficient.[3][5] This electron deficiency is the primary determinant of its reactivity.
The positions within the ring exhibit distinct electronic characteristics:
-
C2 Position: Flanked by both the oxygen and nitrogen heteroatoms, the C2 position is the most electron-deficient and possesses the most acidic proton (pKa ≈ 20).[3][5] This makes it the primary site for deprotonation by strong bases and subsequent attack by nucleophiles, particularly if a leaving group is present.[6][7][8]
-
C5 Position: This position is the most electron-rich carbon, making it the preferred site for electrophilic aromatic substitution, especially when the ring is activated by electron-donating groups.[3][5][7]
-
C4 Position: The C4 position is generally less reactive towards electrophiles than C5.[3]
-
N3 Position: The nitrogen atom acts as a weak base, with the conjugate acid (the oxazolium salt) having a pKa of approximately 0.8.[7] It is the site of protonation and N-alkylation.[5][6]
The C2-methyl group in 2-methyloxazole adds another layer of reactivity. The protons on this methyl group are acidic and can be removed by strong bases, creating a powerful nucleophilic center for carbon-carbon bond formation.[2]
Table 1: Summary of Spectroscopic and Physicochemical Properties
| Property | Value / Description | Source(s) |
| Molecular Formula | C₄H₅NO | [2][9] |
| Molecular Weight | 83.09 g/mol | [2][9] |
| Boiling Point | 108-110 °C | [2] |
| pKa (Conjugate Acid) | ~0.8 | [7] |
| Acidity (C2-H) | pKa ≈ 20 | [3][5] |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.4 (s, 3H, CH₃), ~7.0 (s, 1H, C5-H), ~7.6 (s, 1H, C4-H) | [3] (Approx.) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~14 (CH₃), ~125 (C5), ~138 (C4), ~161 (C2) | [3] (Approx.) |
Note: NMR chemical shifts are approximate and can vary with solvent and substitution.
Reactivity Profile: A Position-by-Position Analysis
The reactivity of 2-methyloxazole is a nuanced balance between its aromaticity and the electronic influence of its heteroatoms and the C2-methyl substituent.
Reactions at the C2-Methyl Group: Selective Functionalization
A key synthetic advantage of the 2-methyloxazole system is the ability to functionalize the C2-methyl group. While direct lithiation of the oxazole ring can lead to a mixture of isomers, protocols have been developed for the selective formation of the 2-(lithiomethyl)oxazole.[2] This intermediate is a potent nucleophile that readily reacts with a wide range of electrophiles.
Caption: Workflow for selective functionalization at the C2-methyl position.
This protocol is adapted from methodologies designed to favor the formation of the thermodynamically more stable 2-(lithiomethyl)oxazole over the kinetically formed 5-lithiooxazole.[2]
-
Preparation of Lithium Diethylamide (LiDEA): In a flame-dried, nitrogen-purged flask, dissolve diethylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq.) dropwise. After addition, warm the solution to 0 °C for 10 minutes to ensure complete formation of LiDEA, then re-cool to -78 °C. Causality: Preparing the lithium amide base in situ ensures it is fresh and free of moisture. Warming briefly ensures complete reaction before use.
-
Lithiation: To a separate flask containing 2-methyloxazole (1.0 eq.) in anhydrous THF at -78 °C, slowly add the freshly prepared LiDEA solution. Stir the mixture at -78 °C for 1 hour. Causality: The low temperature is critical to control the reaction, prevent side reactions, and manage the stability of the organolithium species.
-
Electrophilic Quench: Add the desired electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise to the solution at -78 °C. Allow the reaction to stir at this temperature for 1-2 hours, then slowly warm to room temperature over 1 hour. Causality: Maintaining a low temperature during the addition of the electrophile prevents over-reaction and decomposition of the lithiated intermediate.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. Causality: The aqueous quench neutralizes the remaining base and lithiated species. Standard extraction and chromatography isolate the desired product from salts and byproducts.
Electrophilic Aromatic Substitution
Due to the electron-deficient nature of the oxazole ring, electrophilic substitution is generally difficult and requires forcing conditions or the presence of activating, electron-donating groups.[3][5] When substitution does occur, it is highly regioselective for the C5 position.[3][7] Reactions like nitration and halogenation often proceed in low yields without ring activation.[3]
Nucleophilic Attack and Substitution
The C2 position is the most susceptible to nucleophilic attack due to its electron-deficient character.[3][6] While nucleophilic aromatic substitution on an unsubstituted ring is rare, the reaction proceeds readily if a good leaving group (such as a halogen) is present at the C2 position.[3][8]
A significant competing pathway for nucleophilic attack is ring cleavage.[3][6] For instance, treatment of oxazoles with nucleophiles like ammonia or formamide can lead to ring-opening and subsequent recyclization to form an imidazole ring.[6] Deprotonation at C2 with a strong base like butyllithium can also lead to unstable 2-lithio-oxazoles that decompose into open-chain isocyanides.[6][7]
Cycloaddition Reactions: The Diels-Alder Pathway to Pyridines
Oxazoles can function as dienes in [4+2] cycloaddition reactions, a synthetically powerful method for constructing substituted pyridine rings.[3][7][10] The reaction involves the oxazole reacting with a dienophile (typically an electron-deficient alkene or alkyne), which proceeds through a bicyclic intermediate that subsequently eliminates a small molecule (like water) to aromatize into the pyridine product.[7] The reactivity of the oxazole in these reactions is enhanced by electron-donating substituents on the ring.[3]
Caption: General mechanism for the Diels-Alder reaction of an oxazole.
Thermal Rearrangements: The Cornforth Reaction
The Cornforth rearrangement is a characteristic thermal reaction of 4-acyloxazoles.[11] In this process, the acyl group at C4 and the substituent at C5 exchange positions. The mechanism is believed to proceed through a pericyclic ring opening to form a nitrile ylide intermediate, which then rearranges and recyclizes to yield the isomeric oxazole product.[11][12] The reaction typically gives good yields, often exceeding 90%, particularly when nitrogen-containing heterocycles are involved.[11]
Stability of the 2-Methyloxazole Ring
The stability of the oxazole ring is a critical consideration in its application. While thermally stable, it is susceptible to degradation under certain chemical conditions.[5]
-
Thermal Stability: Oxazoles are generally stable at high temperatures and do not readily decompose upon heating to their boiling point.[5]
-
Acid/Base Stability: As weak bases, oxazoles form salts with strong acids.[6] The ring is susceptible to cleavage under strongly acidic or basic conditions. Deprotonation at C2 under strong basic conditions can initiate ring-opening.[8]
-
Oxidative Stability: The oxazole ring can be cleaved by strong oxidizing agents such as potassium permanganate or ozone.[6][8] Oxidation often occurs first at the C4-C5 bond.[5]
-
Photochemical Stability: Oxazoles can undergo photolysis and photochemical transformations, leading to rearrangement or oxidation products.[5][13]
Conclusion
The 2-methyloxazole ring system presents a rich and synthetically valuable reactivity profile. Its stability, while robust under neutral and thermal conditions, is sensitive to strong acids, bases, and oxidizing agents. The true power of this scaffold lies in the distinct reactivity of its ring positions. The electron-deficient C2 position allows for nucleophilic substitution, while the more electron-rich C5 is the target for electrophiles. Critically, the C2-methyl group provides a key handle for selective deprotonation and functionalization, enabling the construction of complex molecular architectures. Furthermore, its participation in powerful transformations like the Diels-Alder and Cornforth reactions solidifies its role as a versatile and indispensable building block for professionals in drug discovery and chemical synthesis.
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The Strategic Imperative of Bioisosteric Replacement: A Guide to Carboxylic Acid Surrogates in Drug Design
For Immediate Release
A Technical Guide for Drug Development Professionals
The carboxylic acid moiety is a cornerstone of molecular recognition in medicinal chemistry. Its planar geometry, capacity for potent hydrogen bonding, and ionizable nature make it a privileged functional group for engaging biological targets.[1][2] Indeed, over 450 marketed drugs contain a carboxylic acid, including blockbuster classes like non-steroidal anti-inflammatory drugs (NSAIDs) and statins.[1][3] However, the very properties that make this group an effective pharmacophore can also be significant liabilities.[4] Poor membrane permeability, rapid metabolic clearance, and the potential for forming reactive acyl glucuronide metabolites—linked to idiosyncratic toxicity—often necessitate its replacement during lead optimization.[1][5][6]
This guide provides an in-depth analysis of the strategic replacement of carboxylic acids with bioisosteres—functional groups that mimic the parent moiety's critical binding interactions while modulating physicochemical properties to enhance drug-like characteristics.
The Double-Edged Sword: Understanding the Carboxylic Acid's Role
At physiological pH (7.4), a typical carboxylic acid (pKa ≈ 4-5) exists predominantly in its anionic carboxylate form.[1] This charge is pivotal for forming strong electrostatic interactions and hydrogen bonds with target proteins, often mimicking natural substrates.[1][3] However, this ionization is a primary cause of low lipophilicity, which can severely limit a drug's ability to passively diffuse across biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for central nervous system (CNS) targets.[1][3][5]
Furthermore, the carboxylic acid group is a substrate for phase II metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs).[5] The resulting acyl glucuronides can be chemically reactive, leading to covalent modification of proteins and potential immune-mediated toxicity.[1][7] This metabolic vulnerability has been implicated in the withdrawal of marketed drugs and represents a significant risk in development.[1][6]
Bioisosteric replacement is not merely about swapping one acidic group for another; it is a nuanced strategy to decouple the essential binding function from these undesirable pharmacokinetic (PK) and toxicological properties.
A Survey of Key Carboxylic Acid Bioisosteres
The selection of a suitable bioisostere is context-dependent, and often a panel of options must be screened to find the optimal replacement.[3][4] The most successful surrogates maintain key electronic and steric features while offering distinct advantages in pKa, lipophilicity, and metabolic stability.
Tetrazoles: The Preeminent Mimic
The 5-substituted 1H-tetrazole is arguably the most widely used carboxylic acid bioisostere.[8] Its pKa is very similar to a carboxylic acid (≈ 4.5-5.0), allowing it to exist as an anion at physiological pH and engage in similar electrostatic interactions.[9] The tetrazole ring is planar and features nitrogen lone pairs that can spatially mimic the oxygen lone pairs of a carboxylate.[10]
A landmark example is Losartan , an angiotensin II receptor antagonist. The initial carboxylic acid-containing leads showed potent in-vitro activity but poor oral bioavailability. Replacing the carboxylate with a tetrazole preserved the necessary acidic interaction with the AT1 receptor while significantly improving its drug-like properties, leading to the successful drug.[3] Site-directed mutagenesis studies have shown that while the tetrazole of Losartan and the carboxylate of related analogs occupy the same binding pocket, their precise interactions with key residues, like Lys199, can differ.[11]
Key Advantage: Tetrazoles are resistant to the metabolic pathways that affect carboxylic acids, such as glucuronidation leading to reactive metabolites.[3][12] While N-glucuronidation of tetrazoles can occur, the resulting adducts are chemically stable.[3][12] This metabolic robustness often translates to a longer half-life and improved safety profile.[12][13]
Sulfonamides and Acylsulfonamides: Modulating Acidity and Lipophilicity
Sulfonamides were one of the first functional groups to be recognized as carboxylic acid isosteres, dating back to the development of sulfa drugs.[3][14] While a simple sulfonamide is considerably less acidic (pKa ≈ 9-10) than a carboxylic acid, its geometry allows for similar hydrogen bonding patterns.[3][14] The acidity can be tuned by adding electron-withdrawing groups.[3]
Acylsulfonamides (or sulfonimides) are significantly more acidic, with pKa values often in the 2-5 range, closely matching or exceeding that of carboxylic acids.[3][15] This strong acidity can enhance target binding. For instance, in the development of HCV NS3 protease inhibitors, switching from a carboxylic acid to a cyclopropyl-substituted acylsulfonamide led to a 50-fold increase in potency, attributed to stronger hydrogen bonding.[14]
Key Advantage: These sulfur-based isosteres generally increase lipophilicity and metabolic stability compared to carboxylic acids, which can improve membrane permeability.[1][14] They have been successfully employed as carboxylic acid surrogates in CXCR2 antagonists, leading to potent and orally bioavailable candidates.[16]
Hydroxamic Acids: Metal Chelators and H-Bond Partners
Hydroxamic acids are weaker acids (pKa ≈ 8-9) than carboxylic acids.[3] While they are often employed for their potent metal-chelating ability (e.g., in histone deacetylase inhibitors), they also serve as effective carboxylic acid bioisosteres.[3] Their lower ionization at physiological pH can be an advantage for improving membrane permeability.[15]
However, they present their own liabilities. They can be metabolically susceptible to hydrolysis back to the parent carboxylic acid, as well as sulfation and glucuronidation, which can lead to reactive metabolites.[3] Despite this, they have been successfully used in MEK inhibitors, demonstrating favorable ADME profiles.[3] Their potential as substrates for transporters like LAT1 has also been explored, offering a pathway for targeted drug delivery.[17]
Other Heterocyclic Isosteres
A growing palette of acidic heterocycles offers further opportunities to fine-tune properties.
-
3-Hydroxyisoxazoles: These planar heterocycles have pKa values (≈ 4-5) that closely match carboxylic acids and have been used extensively in developing analogs of neurotransmitters like GABA and glutamate.[3]
-
5-Oxo-1,2,4-oxadiazoles: With pKa values around 6-7, these groups are more lipophilic than tetrazoles, which has led to increased oral bioavailability in some AT1 receptor antagonists.[3]
-
Acylsulfonamides and Sulfonylureas: These have been used extensively as surrogates for carboxylic acids, with pKa values in the 4-5 range.[3]
Comparative Physicochemical Properties
The choice of a bioisostere is a multi-parameter optimization problem. The following table summarizes the general properties of common isosteres relative to a carboxylic acid.
| Bioisostere | Typical pKa Range | Lipophilicity (LogP) vs. COOH | Key Features |
| Carboxylic Acid | 4 - 5 | Baseline | Planar, H-bond donor/acceptor, anionic. |
| Tetrazole | 4.5 - 5.5 | Higher | Planar, metabolically stable, larger volume.[3][12][13] |
| Sulfonamide | 9 - 10 | Higher | Weaker acid, non-planar, metabolically stable.[3][14] |
| Acylsulfonamide | 2 - 5 | Higher | Stronger acid, H-bond donor/acceptor.[3][15] |
| Hydroxamic Acid | 8 - 9 | Higher | Weaker acid, metal chelator, potential metabolic liability.[3][15] |
| 3-Hydroxyisoxazole | 4 - 5 | Higher | Planar, similar acidity to COOH.[3] |
Data compiled from multiple sources.[3][15][18]
Strategic Selection and Experimental Validation
The process of selecting and validating a carboxylic acid bioisostere is a critical workflow in drug discovery. It involves a cyclical process of design, synthesis, and testing to identify the candidate with the optimal balance of properties.
Key Experimental Protocols
Accurate evaluation of newly synthesized analogs is paramount. Standardized, robust assays provide the data necessary for informed decision-making.
Experimental Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a primary screen to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s.[19]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound upon incubation with HLM.
Methodology:
-
Preparation: Thaw pooled human liver microsomes (e.g., 20 mg/mL stock) at 37°C and dilute to a working concentration (e.g., 0.5-1.0 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).[20]
-
Reaction Initiation: Add the test compound (final concentration typically 1 µM) to the microsomal suspension.[20] Pre-incubate the mixture for 5-10 minutes at 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[21] A control reaction without the NADPH system is run in parallel to account for non-enzymatic degradation.[21]
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[19]
-
Quenching: Immediately stop the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for analytical quantification).[15][19]
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., 10,000 x g) to precipitate proteins.[7]
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.[19]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate constant of elimination (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[21]
Experimental Protocol 2: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium, providing a model for predicting oral drug absorption.[22][23]
Objective: To determine the apparent permeability coefficient (Papp) of a compound in both the absorptive (apical-to-basolateral, A-to-B) and efflux (basolateral-to-apical, B-to-A) directions.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[24]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) are used.[22][25]
-
Assay Buffer: Use a transport buffer, such as Hanks' Balanced Salt Solution (HBSS), buffered to pH 7.4.[25]
-
Permeability Measurement (A-to-B):
-
Add the test compound (typically at a concentration of 1-10 µM) to the apical (donor) chamber.[22][26]
-
Add fresh buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a set period (e.g., 2 hours).[22]
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
-
Efflux Measurement (B-to-A): Perform the same procedure but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.
-
Data Analysis: Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.[23] Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 typically indicates the compound is a substrate for active efflux transporters like P-glycoprotein.[23][24]
Conclusion and Future Outlook
The strategic replacement of carboxylic acids with bioisosteres is a powerful, well-established tactic in medicinal chemistry to overcome fundamental ADME and toxicity challenges.[2][15] As our understanding of drug metabolism and transport deepens, the palette of available isosteres continues to expand.[3][4] The success of this strategy hinges on a rational design process coupled with rigorous experimental validation. By carefully selecting surrogates that retain essential binding interactions while imparting more favorable drug-like properties, researchers can significantly increase the probability of advancing safe and effective medicines to the clinic. The continued development of novel bioisosteres remains a key area of innovation in modern drug design.[27]
References
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]
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Di, L., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4470-4488. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2,4-Disubstituted Oxazoles
Abstract
The oxazole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in medicinal chemistry.[4] Specifically, the 2,4-disubstituted oxazole motif offers two key vectors for chemical diversification, enabling the fine-tuning of molecular properties for drug discovery and development. This technical guide provides an in-depth review of the principal synthetic methodologies for constructing 2,4-disubstituted oxazoles. We will move from foundational, name-reaction syntheses to modern, catalytic innovations, offering field-proven insights into the causality behind experimental choices. Each section includes mechanistic diagrams, detailed experimental protocols, and comparative data to equip researchers, scientists, and drug development professionals with a robust framework for strategic synthetic planning.
Foundational Strategies: The Classical Name Reactions
The synthesis of the oxazole core is rooted in several classical name reactions that, while sometimes limited by harsh conditions, remain fundamental to the field. Understanding these foundational methods provides a critical baseline for appreciating modern advancements.
The Robinson-Gabriel Synthesis
First reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this reaction remains a straightforward and widely recognized method for oxazole synthesis.[5] The core transformation involves the intramolecular cyclodehydration of a 2-acylamino ketone.[6]
Mechanistic Insight: The reaction is catalyzed by strong Brønsted or Lewis acids, with sulfuric acid being the most common reagent. The mechanism initiates with the protonation of the ketone's carbonyl oxygen, which activates the carbon for intramolecular nucleophilic attack by the amide oxygen. The resulting hemiaminal intermediate then undergoes dehydration to yield the aromatic oxazole ring. The requirement for strong acids, however, limits the functional group tolerance of the substrates.[1]
Caption: Robinson-Gabriel Synthesis Mechanism.
Experimental Protocol: Synthesis of a 2,5-Diaryl Oxazole (General Procedure) [2][7]
-
To a stirred solution of the α-acylamino ketone (1.0 equiv) in a suitable solvent (e.g., toluene), add concentrated sulfuric acid (2.0-3.0 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired oxazole.
The Bredereck Reaction
The Bredereck reaction offers an efficient and economical alternative by reacting α-haloketones with primary amides.[8][9][10] This method is particularly effective for the synthesis of 2,4-disubstituted oxazoles.
Mechanistic Insight: The reaction begins with the N-alkylation of the amide by the α-haloketone to form an acylaminoketone intermediate, which is the same type of intermediate seen in the Robinson-Gabriel synthesis. This intermediate then undergoes an acid-catalyzed cyclodehydration to furnish the oxazole product. The choice of amide and α-haloketone directly dictates the substitution pattern at the C2 and C4 positions, respectively.
Table 1: Comparison of Classical Synthesis Routes
| Method | Starting Materials | Reagents/Conditions | Advantages | Disadvantages |
| Robinson-Gabriel | 2-Acylamino ketones | Strong acids (H₂SO₄, PPA, POCl₃)[4] | Well-established, readily available starting materials.[4] | Harsh conditions, limited functional group tolerance.[1] |
| Bredereck | α-Haloketones, Amides | Heat, sometimes with a dehydrating agent | Efficient, clean, and economical process.[8][9] | Requires synthesis of α-haloketones. |
| Fischer | Cyanohydrins, Aldehydes | Anhydrous HCl[11] | Classic method, useful for specific substitution patterns.[4] | Requires anhydrous conditions, limited to certain substrates. |
Modern Methodologies: Catalysis and Efficiency
Driven by the demands of medicinal chemistry for milder conditions, greater functional group tolerance, and higher efficiency, modern synthetic methods have revolutionized access to 2,4-disubstituted oxazoles.
Synthesis from α-Diazoketones
One of the most significant recent advancements is the use of α-diazoketones as versatile building blocks. These reactions can be catalyzed by either metal complexes or strong Brønsted acids, offering a mild and highly efficient route to the oxazole core.[12]
Brønsted Acid-Catalyzed Approach: A recently developed protocol utilizes trifluoromethanesulfonic acid (TfOH) to catalyze the coupling of α-diazoketones with amides.[13][14][15] This metal-free method is characterized by its simplicity, mild reaction conditions (often at room temperature), and broad substrate scope, providing good to excellent yields across more than 40 examples.[13][14]
Mechanistic Insight: The proposed mechanism suggests that TfOH first protonates the α-diazoketone, leading to the release of dinitrogen gas and the formation of a key α-keto triflate intermediate. The amide then acts as a nucleophile, attacking the α-carbon and displacing the triflate group. Subsequent intramolecular cyclization and dehydration yield the final 2,4-disubstituted oxazole product.[13]
Caption: Workflow for TfOH-catalyzed oxazole synthesis.
Experimental Protocol: TfOH-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles [14]
-
Dissolve the amide (1.0 equiv, 0.1 mmol) in 1,2-dichloroethane (DCE, 1.0 mL) in a reaction vial.
-
Add the α-diazoketone (2.0 equiv, 0.2 mmol) to the solution.
-
Add trifluoromethanesulfonic acid (TfOH, 10 mol %, 0.01 mmol) to the reaction mixture.
-
Stir the resulting mixture continuously at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 2,4-disubstituted oxazole.
Table 2: Substrate Scope for TfOH-Catalyzed Synthesis [14]
| R¹ in Diazoketone | R² in Amide | Product Yield (%) |
| Phenyl | Phenyl | 95 |
| 4-Methylphenyl | Phenyl | 96 |
| 4-Methoxyphenyl | Phenyl | 98 |
| 4-Chlorophenyl | Phenyl | 90 |
| Phenyl | 4-Methylphenyl | 97 |
| Phenyl | 4-Methoxyphenyl | 99 |
| Furan-2-yl | Phenyl | 99 |
Metal-Catalyzed Variant: Alternatively, catalysts like Copper(II) triflate [Cu(OTf)₂] can be used to mediate the reaction between α-diazoketones and amides.[8][12][16] This method also provides good yields and works for both aliphatic and aromatic substrates, although it may fail if both starting materials are aliphatic.[12]
Palladium-Catalyzed Cross-Coupling and Direct Arylation
Palladium catalysis has opened new avenues for synthesizing highly functionalized oxazoles, particularly through direct C-H arylation reactions. These methods are exceptionally powerful for late-stage functionalization in a drug discovery context.
Methodology: A common approach involves the Pd/Cu co-catalyzed direct arylation of a pre-formed 4-substituted oxazole with an aryl bromide.[16][17] This allows for the direct installation of a substituent at the C2 position. The reaction conditions can be tuned to achieve high regioselectivity, targeting either the C2 or C5 position of the oxazole ring.[18] Another innovative palladium-catalyzed method involves the oxidative cyclization of amides and ketones, using PdCl₂ as the catalyst and K₂S₂O₈ as the oxidant, which avoids the need for pre-functionalized starting materials.[1]
Advantages:
-
High Functional Group Tolerance: Palladium-catalyzed reactions often proceed under neutral or mildly basic conditions, preserving sensitive functional groups.[17]
-
Late-Stage Functionalization: The ability to directly functionalize the oxazole core is invaluable for rapidly generating libraries of analogues from a common intermediate.
-
Convergent Synthesis: Cross-coupling strategies allow for the convergent assembly of complex molecules, improving overall synthetic efficiency.
Green and Enabling Technologies
Modern synthetic chemistry emphasizes sustainability and efficiency. Technologies like microwave irradiation and the use of green solvents are increasingly being applied to the synthesis of 2,4-disubstituted oxazoles.
Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate classical reactions. For instance, the synthesis of 2-amino-4-substituted oxazoles from 2-bromoacetophenones and urea can be completed in just 20 minutes under microwave conditions, compared to hours using conventional heating.[16] This technique has been successfully applied to various oxazole syntheses, including the van Leusen and Erlenmeyer reactions, often leading to higher yields and cleaner reaction profiles.[8][9][19]
Conclusion and Future Outlook
The synthesis of 2,4-disubstituted oxazoles has evolved from classical, high-temperature cyclodehydrations to a diverse array of mild, efficient, and highly selective catalytic methods. The development of reactions utilizing α-diazoketones and palladium-catalyzed C-H functionalization represents the current state-of-the-art, offering unparalleled scope and applicability for medicinal chemistry and materials science. As the field progresses, we anticipate a continued focus on developing even more sustainable and atom-economical transformations, potentially leveraging flow chemistry, photoredox catalysis, and biocatalysis to construct this invaluable heterocyclic core. The selection of a synthetic route must be a strategic decision, weighing the trade-offs between the classical, robust methods and the modern, milder alternatives based on the specific target molecule's complexity and functional group array.
References
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Luo, M., Li, L., Chen, S., Yan, Q., Lv, J., Zeng, J., Wang, H., Gu, S., & Chen, F. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(7), 5038-5048. [Link]
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Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). The Journal of Organic Chemistry. [Link]
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Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). PubMed. [Link]
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Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). ResearchGate. [Link]
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Highly efficient synthesis of 2,4-disubstituted oxazoles through palladium/copper comediated direct arylation reaction. (2018). ResearchGate. [Link]
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A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. (2002). PubMed. [Link]
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Gold‐Catalyzed Synthesis of 2,5‐Disubstituted Oxazoles from Carboxamides and Propynals. (2019). ResearchGate. [Link]
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Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (2015). ResearchGate. [Link]
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Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (2024). ACS Publications. [Link]
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Microwave Assisted Improved Method for the Synthesis of Pyrazole Containing 2,4,-Disubstituted Oxazole-5-one and their Antimicrobial Activity. (2008). ResearchGate. [Link]
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Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. (2022). RSC Publishing. [Link]
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Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). National Institutes of Health. [Link]
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A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (2020). Semantic Scholar. [Link]
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Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. (2022). RSC Publishing. [Link]
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Fischer oxazole synthesis. (2014). ResearchGate. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyloxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Oxazole Moiety in Medicinal Chemistry
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharmaceuticals. Its presence often imparts favorable pharmacokinetic properties, including improved metabolic stability and bioavailability. 2-Methyloxazole-4-carboxylic acid, in particular, serves as a crucial building block for the synthesis of more complex molecules, including inhibitors of ανβ3 integrin and protease-activated receptor 2 (PAR-2) affectors.[1][2] This guide provides a comprehensive, two-step synthetic route to this compound from simple, readily available precursors, designed to be both efficient and scalable for laboratory applications.
Synthetic Strategy: A Two-Step Approach from Simple Precursors
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Hantzsch-Type Oxazole Synthesis of ethyl 2-methyloxazole-4-carboxylate from an α-halo-β-ketoester and acetamide.
-
Step 2: Saponification of the resulting ester to yield the target carboxylic acid.
This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the generally high yields of each step.
Overall Synthetic Workflow
Part 1: Synthesis of Ethyl 2-Methyloxazole-4-carboxylate
Theoretical Background and Mechanism
The formation of the oxazole ring in this step is an example of the Hantzsch oxazole synthesis, a variant of the Robinson-Gabriel synthesis. The reaction proceeds via the condensation of an α-haloketone (in this case, ethyl 2-chloroacetoacetate) with an amide (acetamide).
The mechanism involves an initial N-alkylation of the acetamide by the α-haloketoester to form an α-acylamino-β-ketoester intermediate. This is followed by an acid-catalyzed intramolecular cyclization, where the enol form of the β-keto group attacks the amide carbonyl. Subsequent dehydration of the resulting oxazoline intermediate yields the aromatic oxazole ring.
Reaction Mechanism of Oxazole Formation
Experimental Protocol
This protocol is adapted from analogous syntheses of substituted thiazole- and oxazole-4-carboxylates.
Materials:
-
Ethyl 2-chloroacetoacetate (1 equivalent)
-
Acetamide (1.5 equivalents)
-
Ethanol, anhydrous
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (1 eq.) and acetamide (1.5 eq.) in anhydrous ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-methyloxazole-4-carboxylate.
-
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
| Parameter | Value |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Work-up | Liquid-liquid extraction |
| Purification | Vacuum distillation or Column Chromatography |
Part 2: Saponification of Ethyl 2-Methyloxazole-4-carboxylate
Theoretical Background and Mechanism
Saponification is the base-promoted hydrolysis of an ester to a carboxylate salt and an alcohol. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to regenerate the carbonyl group and eliminate the alkoxide leaving group. The alkoxide is a strong base and subsequently deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products. Acidification of the reaction mixture in a separate work-up step protonates the carboxylate to yield the final carboxylic acid.[3]
Reaction Mechanism of Saponification
Experimental Protocol
This protocol is based on standard procedures for the saponification of aromatic and heterocyclic esters.[3]
Materials:
-
Ethyl 2-methyloxazole-4-carboxylate (1 equivalent)
-
Sodium hydroxide (NaOH) (2-3 equivalents)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-methyloxazole-4-carboxylate (1 eq.) in a mixture of ethanol and water. Add sodium hydroxide (2-3 eq.) and stir the mixture.
-
Reaction: Heat the reaction mixture to reflux for 1-2 hours. The reaction can also be performed at room temperature overnight. Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of this compound should form.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash with cold water.
-
If a precipitate does not form, extract the acidified aqueous layer with several portions of ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
| Parameter | Value |
| Base | Sodium Hydroxide |
| Solvent | Ethanol/Water mixture |
| Temperature | Room temperature to Reflux |
| Reaction Time | 1-12 hours |
| Work-up | Acidification and extraction/filtration |
| Purification | Recrystallization |
Conclusion
The described two-step synthesis provides a reliable and efficient route to this compound from simple and accessible starting materials. The protocols are robust and can be adapted for various scales, making them suitable for both academic research and process development in the pharmaceutical industry. The key to success lies in careful monitoring of the reaction progress and appropriate purification techniques at each stage.
References
-
Organic Syntheses Procedure: Chloroacetamide. Organic Syntheses. Available at: [Link]
-
Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. ResearchGate. Available at: [Link]
-
Saponification-Typical procedures. OperaChem. Available at: [Link]
-
Organic Syntheses Procedure: Ethyl bromoacetate. Organic Syntheses. Available at: [Link]
-
Saponification | PDF. Scribd. Available at: [Link]
-
Organic Syntheses Procedure: Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses. Available at: [Link]
-
Organic Syntheses Procedure: 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]
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-
Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. Available at: [Link]
- EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester. Google Patents.
-
Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines | Request PDF. ResearchGate. Available at: [Link]
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-
2-methyl-1,3-oxazole-4-carboxylic acid. ChemSynthesis. Available at: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
Ester to carboxylic acid- Saponification mechanism and Rxn setup. YouTube. Available at: [Link]
-
Synthesis of carboxylic acids by hydrolysis or saponification. Organic Chemistry Portal. Available at: [Link]
-
ethyl 2-methyl-1,3-oxazole-5-carboxylate. ChemSynthesis. Available at: [Link]
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Application Notes and Protocols: Palladium-Catalyzed Decarboxylative Cross-Coupling of 2-Methyloxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed decarboxylative cross-coupling of 2-methyloxazole-4-carboxylic acid. This method offers a powerful and versatile strategy for the synthesis of 4-aryl-2-methyloxazoles, a privileged scaffold in medicinal chemistry. By leveraging the readily available and stable carboxylic acid as a coupling partner, this approach circumvents the need for pre-functionalized organometallic reagents, offering advantages in terms of cost, availability, and operational simplicity. This guide will delve into the mechanistic underpinnings of this transformation, provide step-by-step protocols for key cross-coupling reactions, and discuss the significance of the resulting products in drug discovery.
Introduction: The Strategic Advantage of Decarboxylative Coupling
The oxazole moiety is a cornerstone in medicinal chemistry, present in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Specifically, substituted 2-methyloxazoles are key pharmacophores in various therapeutic areas. The construction of carbon-carbon bonds at the C4-position of the oxazole ring is a critical step in the synthesis of novel drug candidates.
Traditional cross-coupling reactions, such as the celebrated Suzuki-Miyaura coupling, typically rely on the use of organohalides and organoboron reagents.[2][3] While immensely powerful, these methods necessitate the synthesis and handling of often sensitive organometallic compounds. Palladium-catalyzed decarboxylative cross-coupling has emerged as an elegant and highly effective alternative. This transformation utilizes carboxylic acids as latent carbanion equivalents, which upon decarboxylation, participate in the cross-coupling cascade.[4] this compound is an attractive and readily accessible building block for this purpose, offering a direct route to a diverse library of 4-substituted-2-methyloxazoles.
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed decarboxylative cross-coupling of a heteroaromatic carboxylic acid with an aryl halide generally proceeds through a Pd(0)/Pd(II) catalytic cycle. While several mechanistic pathways have been proposed depending on the specific reaction conditions and additives, a commonly accepted sequence of events is illustrated below.[4][5]
Caption: General catalytic cycle for decarboxylative cross-coupling.
The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) species, forming a Pd(II) intermediate. This is followed by coordination of the heteroaromatic carboxylic acid and subsequent decarboxylation , often facilitated by a co-catalyst or additive like silver carbonate, to generate a heteroaryl-palladium(II) complex. The final step is reductive elimination , which forms the desired carbon-carbon bond in the product (Ar-Het) and regenerates the active Pd(0) catalyst.[5][6]
Experimental Protocols
The following protocols are designed as a starting point for the palladium-catalyzed decarboxylative cross-coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates. While the provided literature primarily details the coupling of the 5-carboxylic acid isomer, the electronic and steric environment of the 4-position suggests that similar conditions will be effective.[7][8]
Decarboxylative Suzuki-Type Coupling with Arylboronic Acids
This protocol adapts a methodology for the decarboxylative coupling of heteroaromatic carboxylic acids with arylboronic acids, which offers a broader substrate scope than traditional methods.[9]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Iodine (I₂) or N-Bromosuccinimide (NBS)
-
Potassium phosphate (K₃PO₄)
-
Acetonitrile (MeCN), anhydrous
-
Ethanol (EtOH)
-
Water (H₂O)
-
Triethylamine (Et₃N) (if using iodine)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), potassium phosphate (2.0 equiv.), and iodine (1.2 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add anhydrous acetonitrile to the vessel.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and then heat to 120 °C for 5 hours after the addition of triethylamine (2.0 equiv.) to quench excess iodine.
-
Add the palladium catalyst (e.g., [Pd(N,N-dimethyl-β-alaninate)₂], 2 mol%), potassium phosphate (2.0 equiv.), and a mixture of ethanol and water.
-
Heat the mixture to 100 °C for 5 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Reference |
| Palladium Catalyst | [Pd(N,N-dimethyl-β-alaninate)₂] (2 mol%) | [6] |
| Oxidant/Mediator | I₂ (1.2 equiv) or NBS (1.2 equiv) | [9] |
| Base | K₃PO₄ (2.0 + 2.0 equiv) | [9] |
| Solvent | MeCN, then EtOH/H₂O | [6][9] |
| Temperature | 100-120 °C | [6] |
| Reaction Time | 16h (decarboxylative halogenation), 5h (coupling) | [6] |
Decarboxylative Heck-Type Coupling with Alkenes
This protocol is based on the decarbonylative Heck coupling of aromatic carboxylic acids with terminal alkenes.[10]
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkene
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Sodium chloride (NaCl)
-
Pivalic anhydride (Piv₂O)
-
1,4-Dioxane, anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), Pd(TFA)₂ (5 mol%), dppb (10 mol%), and NaCl (2.0 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane, the terminal alkene (2.0 equiv.), and pivalic anhydride (2.0 equiv.) via syringe.
-
Heat the reaction mixture in a preheated oil bath at 150 °C for 10 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(TFA)₂ (5 mol%) | [10] |
| Ligand | dppb (10 mol%) | [10] |
| Activator | Piv₂O (2.0 equiv) | [10] |
| Additive | NaCl (2.0 equiv) | [10] |
| Solvent | 1,4-Dioxane | [10] |
| Temperature | 150 °C | [10] |
| Reaction Time | 10 hours | [10] |
Decarbonylative Sonogashira-Type Coupling with Alkynes
This protocol is adapted from the decarbonylative Sonogashira cross-coupling of carboxylic acids.[11][12]
Reaction Scheme:
Caption: Workflow for drug discovery using decarboxylative coupling.
Derivatives of 4-aryloxazoles have demonstrated a range of biological activities, including:
-
Anti-inflammatory Agents: Certain 4-aryl-5-phenyloxazole derivatives have been identified as potent and selective COX-2 inhibitors. [13]* Anticancer Agents: The 4-aryl-imidazole scaffold, structurally related to 4-aryloxazoles, has been explored for its tubulin polymerization inhibitory activity. [14]The ability to synthesize diverse 4-aryloxazoles allows for the exploration of this chemical space for novel anticancer agents.
-
Antimicrobial Agents: Thiazole derivatives, which are close structural analogs of oxazoles, have shown promising anti-inflammatory and antimicrobial properties. [15] The modularity of the decarboxylative cross-coupling approach facilitates extensive Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds.
Conclusion
Palladium-catalyzed decarboxylative cross-coupling of this compound represents a modern and highly effective strategy for the synthesis of valuable 4-aryl-2-methyloxazole derivatives. This approach offers significant advantages in terms of substrate availability, operational simplicity, and functional group tolerance. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in both academic and industrial settings to harness the full potential of this powerful transformation in their synthetic endeavors, particularly in the realm of drug discovery and development.
References
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Liu, C., & Szostak, M. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 24(8), 1485-1490. [Link]
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Liu, C., & Szostak, M. (2022). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Publications. [Link]
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Quibell, J. M., et al. (2019). Decarboxylative Suzuki–Miyaura Coupling of (Hetero)aromatic Carboxylic Acids Using Iodine as the Terminal Oxidant. Chemical Communications, 55(45), 6445-6448. [Link]
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Optimization of the palladium‐catalyzed decarboxylative Heck reaction with ethyl 2‐methoxyacrylate 1Aa. ResearchGate. [Link]
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Zhang, F., & Greaney, M. F. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(21), 4745–4747. [Link]
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Bilodeau, F., et al. (2006). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, 71(17), 6470-6473. [Link]
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Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Chemistry Portal. [Link]
-
Quibell, J. M., et al. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. [Link]
-
Pd-catalysed Cross-Coupling Reactions of Heteroaromatic Carboxylic Acids. Curly Arrow. [Link]
-
Decarboxylative cross-coupling. Wikipedia. [Link]
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Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ACS Publications. [Link]
-
Yu, W., et al. (2020). Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes. Organic Chemistry Portal. [Link]
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Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. [Link]
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Palladium-catalyzed dearomative Heck/[4 + 3] decarboxylative cyclization of indoles with α-oxocarboxylic acids via C–H activation. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. The Royal Society of Chemistry. [Link]
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He, Z.T., & Hartwig, J.F. (2018). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. The Hartwig Group. [Link]
-
Hashimoto, H., et al. (2002). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(1), 65-68. [Link]
-
Shields, J. D., & Powers, D. C. (2014). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society, 136(29), 10296–10299. [Link]
-
Le, V. T., & Condakes, M. L. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1383–1388. [Link]
-
Zhang, F., & Greaney, M. F. (2010). Decarboxylative cross-coupling of azoyl carboxylic acids with aryl halides. PubMed. [Link]
-
Giri, R., et al. (2007). Palladium-catalyzed Methylation and Arylation of sp2 and sp3 C-H Bonds in Simple Carboxylic Acids. PubMed. [Link]
-
Li, L., et al. (2012). Discovery of 4-Aryl-2-benzoyl-imidazoles As Tubulin Polymerization Inhibitor with Potent Antiproliferative Properties. ACS Medicinal Chemistry Letters, 3(10), 813–817. [Link]
-
Zhang, F., & Greaney, M. F. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. University of Edinburgh Research Explorer. [Link]
-
Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Synthesis and pharmacological evaluation of a novel series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-one as possible anti-inflammatory and antimicrobial agents. PubMed. [Link]
-
Ding, K., et al. (2024). Decarboxylative Amination with Nitroarenes via Synergistic Catalysis. Chinese Journal of Chemistry, 42(4), 351-355. [Link]
-
Huang, W., & Buchwald, S. L. (2016). Palladium-Catalyzed N-Arylation of Iminodibenzyls and Iminostilbenes With Aryl- And Heteroaryl Halides. PubMed. [Link]
-
Taylor, A. M., et al. (2009). Palladium-Catalyzed Enantioselective α-Arylation and α-Vinylation of Oxindoles Facilitated by an Axially Chiral P-Stereogenic Ligand. Journal of the American Chemical Society, 131(28), 9900–9901. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Synthesis of aryl sulfides by decarboxylative C-S cross-couplings. ScholarBank@NUS. [Link]
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Protocol for solid-phase synthesis using 2-Methyloxazole-4-carboxylic acid
An Application Note and Protocol for the Solid-Phase Synthesis of Peptidomimetics Incorporating 2-Methyloxazole-4-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). Oxazole-containing peptides are of significant interest in medicinal chemistry and drug development due to their enhanced metabolic stability, structural rigidity, and capacity for specific molecular interactions.[1][2] This protocol details the strategic considerations, materials, step-by-step procedures for coupling, and final cleavage from the solid support, tailored for researchers, chemists, and drug development professionals.
Introduction: The Value of the Oxazole Scaffold
The integration of heterocyclic scaffolds into peptide backbones is a key strategy for developing next-generation therapeutics.[1] Oxazoles, as five-membered aromatic heterocycles, serve as bioisosteres of the peptide bond, offering distinct advantages. Their presence confers resistance to enzymatic degradation by proteases and introduces conformational constraints that can lock the molecule into a bioactive conformation.[2][3] While many natural oxazole-containing peptides are formed through post-translational modification of serine or threonine residues, the direct incorporation of building blocks like this compound during SPPS provides a versatile and controlled synthetic route to novel peptidomimetics.[2][3] This protocol outlines a robust method for achieving this, leveraging well-established Fmoc/tBu chemistry.
Strategic Considerations for Synthesis
Stability of the Oxazole Ring
The oxazole ring is generally stable under the standard conditions of Fmoc-SPPS. It is resistant to the basic conditions of Fmoc-deprotection (e.g., 20% piperidine in DMF) and the strongly acidic conditions of final cleavage (e.g., high-concentration trifluoroacetic acid).[4][5] However, the ring can be susceptible to certain harsh nucleophilic, oxidative, or reductive conditions not typically employed in standard SPPS.[6]
Coupling Strategy
This compound is incorporated as a capping agent or an internal residue. Since it lacks an N-terminal protecting group (like Fmoc or Boc), its coupling is a terminal step for that sequence or requires a different synthetic design for chain extension. The carboxylic acid is activated using standard peptide coupling reagents to form a stable amide bond with the free N-terminal amine of the resin-bound peptide.
Workflow Overview
The overall synthetic workflow follows the established rhythm of Fmoc-SPPS, with a dedicated step for the coupling of the oxazole moiety.
Caption: High-level workflow for solid-phase synthesis incorporating this compound.
Materials and Reagents
-
Resin: Rink Amide resin or 2-Chlorotrityl chloride resin (100-200 mesh).[7]
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-Ala-OH, Fmoc-Leu-OH, etc.).
-
Heterocyclic Building Block: this compound.[8]
-
Deprotection Reagent: 20% Piperidine in DMF (v/v).
-
Coupling Reagents:
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/TIPS 82.5:5:5:5:2.5) or Reagent B (TFA/Phenol/Water/TIPS 88:5:5:2).[5][11]
-
Precipitation Solvent: Cold diethyl ether or methyl t-butyl ether (MTBE).[12]
Detailed Experimental Protocol
This protocol assumes a 0.1 mmol synthesis scale on Rink Amide resin. Adjust volumes accordingly for different scales.
Phase 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Place 135 mg of Rink Amide resin (substitution ~0.74 mmol/g) in a fritted reaction vessel. Swell the resin in DMF (5 mL) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add 3 mL of 20% piperidine/DMF. Agitate for 3 minutes. Drain. Add a fresh 3 mL of 20% piperidine/DMF and agitate for 10 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.4 mmol, 4 eq.), in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the vial.
-
Immediately add the activation mixture to the resin. Agitate for 1-2 hours.
-
Drain and wash with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 15 minutes. Wash thoroughly with DMF.
Phase 2: Peptide Chain Elongation
Repeat the following cycle for each subsequent Fmoc-amino acid to be added to the sequence:
-
Fmoc Deprotection: Perform the two-step piperidine treatment as described in Phase 1, Step 2.
-
Coupling: Activate and couple the next Fmoc-amino acid as described in Phase 1, Step 3.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[13] If the test is positive, a second coupling (recoupling) may be necessary.[14]
Phase 3: Coupling of this compound
-
Final Fmoc Deprotection: After coupling the final Fmoc-protected amino acid, perform the Fmoc deprotection step as previously described to expose the N-terminal amine.
-
Oxazole Coupling:
-
In a separate vial, dissolve this compound (51 mg, 0.4 mmol, 4 eq.) and HATU (152 mg, 0.4 mmol, 4 eq.) in 2 mL of DMF.
-
Add DIPEA (139 µL, 0.8 mmol, 8 eq.).
-
Add this activation mixture to the deprotected, resin-bound peptide.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The coupling of this heterocyclic carboxylic acid may be slower than standard amino acids.
-
Drain the reaction solution and wash the resin extensively with DMF (5 x 5 mL), DCM (5 x 5 mL), and finally dry the resin under vacuum.
-
Caption: The key coupling step of the activated oxazole building block to the peptide chain.
Phase 4: Cleavage and Deprotection
-
Preparation: Place the dried peptide-resin in a 10 mL reaction vessel. Add a small stir bar.
-
Cleavage Cocktail Addition: In a well-ventilated fume hood, prepare 5 mL of a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5). Add the cocktail to the resin.[5] The triisopropylsilane (TIS) acts as a scavenger for reactive cationic species generated during deprotection.[11]
-
Reaction: Stir the mixture at room temperature for 2-3 hours.[15]
-
Isolation:
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
-
Add ~40 mL of ice-cold diethyl ether to the filtrate to precipitate the crude peptide.[12]
-
Place the tube at -20°C for at least 30 minutes to maximize precipitation.
-
-
Purification:
-
Centrifuge the mixture (e.g., 3500 rpm for 5 min) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The peptide can then be purified by reverse-phase HPLC.
-
Summary of Key Parameters
| Parameter | Value/Condition | Rationale & Notes |
| Resin | Rink Amide or 2-Cl-Trt | Rink Amide for C-terminal amide; 2-Cl-Trt for C-terminal acid.[7] |
| Fmoc-AA Equivalents | 4 eq. | Drives coupling reaction to completion. |
| Coupling Reagent | HATU (4 eq.) | Highly efficient, fast-reacting, and minimizes racemization.[9] |
| Base | DIPEA (8 eq.) | Non-nucleophilic base required for activation with onium salt reagents.[9] |
| Oxazole Equivalents | 4 eq. | Ensures complete capping/incorporation of the terminal heterocycle. |
| Oxazole Coupling Time | 2 - 4 hours | May require longer reaction time compared to standard amino acids. |
| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.5) | Strong acid for cleavage and side-chain deprotection; scavengers to prevent side reactions.[5] |
| Cleavage Time | 2 - 3 hours | Sufficient for most acid-labile protecting groups and resin linkages.[5][15] |
Troubleshooting
-
Problem: Incomplete coupling of this compound (detected by mass spectrometry of a test cleavage showing un-capped peptide).
-
Solution 1: Increase the coupling time to 4-6 hours or perform the reaction overnight.
-
Solution 2: Perform a double coupling. After the initial 2-hour coupling, drain and add a fresh activation mixture.[14]
-
Solution 3: Ensure the quality of the DMF solvent, as amine contaminants can quench the activated species.[7]
-
-
Problem: Low final peptide yield.
-
Solution 1: Ensure complete Fmoc deprotection at every step by monitoring the release of the dibenzofulvene-piperidine adduct via UV-Vis if possible.[13]
-
Solution 2: Use fresh, high-quality coupling reagents. Active esters can hydrolyze over time, reducing efficiency.[14]
-
Solution 3: Ensure the peptide is fully precipitated by using a sufficient volume of cold ether and allowing adequate time at low temperature.
-
References
-
Walsh, C. T., & Nolan, E. M. (2008). Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. PubMed Central. [Link]
-
Pharma guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
National Institutes of Health. (2024). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. National Library of Medicine. [Link]
-
Jiménez, A., et al. (2019). Naturally Occurring Oxazole-Containing Peptides. PubMed Central. [Link]
-
MDPI. (2024). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. [Link]
-
National Institutes of Health. (2009). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. National Library of Medicine. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. CEM Corporation. [Link]
-
ResearchGate. (2000). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. ResearchGate. [Link]
-
National Institutes of Health. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Library of Medicine. [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Aapptec. [Link]
-
SLS. (n.d.). 2-Methyloxazole-4-carboxylic a | 705969-1G | SIGMA-ALDRICH. SLS. [Link]
-
CEM Corporation. (2017). Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. [Link]
-
National Institutes of Health. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Library of Medicine. [Link]
-
ResearchGate. (2010). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. ResearchGate. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Aapptec Peptides. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
UCI Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]
-
Royal Society of Chemistry. (2020). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. cem.de [cem.de]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. peptide.com [peptide.com]
Application Note & Protocol: Esterification of 2-Methyloxazole-4-carboxylic Acid for Pharmaceutical Scaffolds
Introduction: The Significance of the Oxazole Moiety
The oxazole ring is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of natural products and synthetic pharmaceuticals with diverse biological activities. Esters of 2-methyloxazole-4-carboxylic acid, in particular, serve as critical building blocks for creating more complex molecules, including protease inhibitors and receptor antagonists.[1] The successful and high-yielding synthesis of these esters is therefore a foundational step in many drug discovery pipelines.
This guide provides a detailed examination of two primary methodologies for the esterification of this compound: the classical Fischer-Speier esterification and the milder, more versatile Steglich esterification. We will delve into the mechanistic underpinnings of each reaction, provide field-tested, step-by-step protocols, and discuss the rationale behind the selection of reagents and conditions, empowering researchers to choose the optimal path for their specific synthetic goals.
Comparative Analysis of Esterification Strategies
The choice of esterification method is dictated by the substrate's sensitivity to harsh conditions. While traditional acid-catalyzed methods are robust, they are often incompatible with complex molecules bearing acid-labile functional groups.
-
Fischer-Speier Esterification: This method involves heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3] The reaction is an equilibrium process, driven to completion by using the alcohol as the solvent or by removing the water byproduct.[4][5] While effective for simple, stable molecules, the high temperatures and strong acidic environment can pose a risk of degradation to the oxazole ring.
-
Steglich Esterification: For substrates that cannot tolerate harsh conditions, the Steglich esterification offers a superior, mild alternative.[6][7] This reaction employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid at room temperature.[8][9] The key to its high efficiency, especially with less reactive alcohols, is the use of a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer agent, accelerating the reaction and suppressing side product formation.[10][11]
Data Summary: Method Comparison
| Parameter | Fischer-Speier Esterification | Steglich Esterification (DCC/DMAP) |
| Catalyst | Strong Brønsted acid (e.g., H₂SO₄, p-TsOH) | Nucleophilic catalyst (DMAP) |
| Coupling Agent | None (acid catalysis) | Carbodiimide (e.g., DCC, EDC) |
| Temperature | Reflux (High) | 0 °C to Room Temperature (Mild) |
| Key Byproduct | Water (H₂O) | Dicyclohexylurea (DCU) |
| Substrate Scope | Tolerant to robust, non-acid-sensitive groups | Excellent for acid-labile & sterically hindered substrates[9][10] |
| Advantages | Inexpensive reagents, simple setup | High yields, mild conditions, broad compatibility[12] |
| Disadvantages | Harsh conditions, potential for side reactions/degradation | More expensive reagents, byproduct filtration required |
Mechanistic Insights
Understanding the reaction mechanisms is crucial for troubleshooting and optimization.
Fischer Esterification Mechanism
The Fischer esterification proceeds via acid-catalyzed nucleophilic acyl substitution.
-
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst, significantly increasing the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3]
Caption: Catalytic cycle of the Steglich esterification.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Fischer-Speier Esterification (Example: Ethyl 2-methyloxazole-4-carboxylate)
This protocol is suitable for producing simple alkyl esters where the starting materials are not sensitive to strong acid and heat.
Materials:
-
This compound (1.0 eq)
-
Ethanol (EtOH), absolute (used as solvent, ~20-50 fold excess)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 5.0 g, 39.3 mmol).
-
Add absolute ethanol (100 mL). Stir the suspension.
-
Carefully and slowly add concentrated sulfuric acid (0.2 mL, ~3.9 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution ), and brine (1 x 50 mL). [13]9. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude ester.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ethyl 2-methyloxazole-4-carboxylate. [14]
Protocol 2: Steglich Esterification (Example: Benzyl 2-methyloxazole-4-carboxylate)
This protocol is ideal for coupling with more valuable, sensitive, or sterically hindered alcohols.
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 2.0 g, 15.7 mmol) in anhydrous DCM (80 mL).
-
Add benzyl alcohol (1.79 g, 1.7 mL, 17.3 mmol) and DMAP (0.19 g, 1.57 mmol) to the solution. Stir until all solids dissolve. [9]3. Cool the flask to 0 °C in an ice-water bath.
-
Add DCC (3.57 g, 17.3 mmol) to the cold solution in one portion. A white precipitate (DCU) should begin to form within minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture back to 0 °C for 30 minutes to maximize the precipitation of the DCU byproduct.
-
Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM. [9]8. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 40 mL), saturated NaHCO₃ solution (2 x 40 mL), and brine (1 x 40 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to obtain the pure benzyl 2-methyloxazole-4-carboxylate.
General Workflow and Troubleshooting
The overall process from starting material to purified product follows a logical sequence.
Caption: A typical workflow for synthesis and purification.
Troubleshooting Tips:
-
Low Yield (Steglich): Ensure anhydrous conditions, as water can hydrolyze the DCC and the O-acylisourea intermediate. Check the quality of the DCC, as it can degrade over time.
-
Persistent DCU in Product: DCU has slight solubility in DCM. After filtration, concentrating the crude product and triturating with a solvent in which DCU is insoluble (like diethyl ether or hexanes) followed by a second filtration can help remove residual amounts.
-
Formation of N-Acylurea: This indicates the O-acylisourea intermediate rearranged before reacting with the alcohol. This is more common with sterically hindered alcohols. Ensure a sufficient catalytic amount of DMAP is used, as its role is to prevent this side reaction. [10]* Incomplete Reaction (Fischer): The reaction is an equilibrium. Ensure a large excess of the alcohol is used and that the reaction is heated for a sufficient duration. The use of a Dean-Stark trap to remove water azeotropically can also drive the reaction to completion. [2]
Conclusion
The esterification of this compound is a fundamental transformation for accessing valuable pharmaceutical intermediates. For simple, robust alcohols, the Fischer-Speier method provides a cost-effective route. However, for more complex, delicate, or sterically demanding substrates, the Steglich esterification is the method of choice, offering mild conditions and high yields. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize the target oxazole esters required for advancing their drug development programs.
References
-
ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling. Retrieved from [Link]
- Glonek, T., Kleps, R. A., Van Wazer, J. R., & Myers, T. C. (1976). Carbodiimide-intermediated esterification of the inorganic phosphates and the effect of tertiary amine base. Bioinorganic Chemistry, 5(4), 283-310.
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
- Ali, A. A., et al. (2023). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Journal of Survey in Fisheries Sciences, 10(3S), 6116-6130.
-
University of Toronto. (n.d.). Lab5 procedure esterification. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
- Sharma, A., et al. (2024).
- Ahmed, F., & Donaldson, W. A. (2003). Preparation and Reactivity of Ethyl 2-Vinyloxazole-4-carboxylate.
-
SLS. (n.d.). 2-Methyloxazole-4-carboxylic a | 705969-1G | SIGMA-ALDRICH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
University of Windsor. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer oxazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Esterification of Carboxylic Acids. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Retrieved from [Link]
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Steglich Esterification [organic-chemistry.org]
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- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
The Strategic Incorporation of 2-Methyloxazole-4-carboxylic Acid in the Solid-Phase Synthesis of Novel PAR2 Modulators
Application Note & Protocol Guide
Introduction: Targeting PAR2 in Inflammatory Disease
Protease-Activated Receptor 2 (PAR2) is a unique G protein-coupled receptor (GPCR) that is irreversibly activated through the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin and mast cell tryptase.[1][2] This cleavage unmasks a tethered ligand sequence (SLIGKV-NH2 in humans) that self-activates the receptor, initiating a cascade of intracellular signaling events.[3] PAR2 is widely expressed in epithelial, immune, and neuronal cells and plays a critical role in mediating inflammation, immunity, and pain perception.[1][4] Its upregulation in chronic inflammatory conditions has positioned it as a compelling target for the development of novel therapeutic agents.[3][5] The discovery of potent and selective modulators—both agonists and antagonists—is paramount to dissecting its physiological roles and validating its therapeutic potential.[5]
The Oxazole Scaffold: A Privileged Motif in Medicinal Chemistry
The oxazole ring is a five-membered aromatic heterocycle that has gained significant traction in medicinal chemistry.[6] Its value lies in its ability to act as a bioisosteric replacement for amide and ester functionalities, often improving metabolic stability and pharmacokinetic profiles. The rigid, planar structure of the oxazole ring can serve as a scaffold to orient pharmacophoric elements for optimal interaction with a biological target. Furthermore, the nitrogen and oxygen atoms within the ring can participate in hydrogen bonding, a crucial aspect of molecular recognition at receptor binding sites.[7] In the context of PAR2 modulator design, related heterocyclic cores, such as the isoxazole in the potent antagonist GB88, have been shown to be critical for receptor affinity and selectivity. The use of 2-Methyloxazole-4-carboxylic acid offers a strategic entry point to incorporate this valuable motif into peptide-based scaffolds.
PAR2 Signaling Pathway Overview
Upon activation, PAR2 couples to multiple G protein subtypes, primarily Gαq/11, leading to the activation of phospholipase C (PLC), subsequent inositol trisphosphate (IP3) production, and the release of intracellular calcium (Ca2+). This is a primary readout for receptor activation in cellular assays. Additionally, PAR2 can signal through Gαs and Gα12/13, and recruit β-arrestins, which mediate receptor desensitization, internalization, and downstream signaling, including the activation of MAP kinase pathways like ERK1/2.[4]
Caption: Canonical PAR2 signaling via Gαq activation.
Core Application: Solid-Phase Synthesis of a Heteroaryl-Dipeptide PAR2 Modulator
This section details the synthesis of a representative PAR2 affector, N-((S)-1-((S)-1-amino-1-oxo-3-phenylpropan-2-ylamino)-4-methyl-1-oxopentan-2-yl)-2-methyloxazole-4-carboxamide , using this compound as the N-terminal capping agent. The methodology is based on standard Fmoc-based solid-phase peptide synthesis (SPPS).[4]
Synthetic Workflow Diagram
Sources
- 1. US10329325B2 - Process for the preparation of (S)-4-methyl-N-((S)-1-(((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxo-pentan-2-yl) amino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido) pentanamide - Google Patents [patents.google.com]
- 2. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. peptide.com [peptide.com]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Application Notes & Protocols: Synthesis and Evaluation of αvβ3 Integrin Inhibitors from a 2-Methyloxazole-4-carboxylic Acid Scaffold
Abstract
Integrin αvβ3 is a heterodimeric transmembrane receptor critically involved in cell adhesion, signaling, and migration. Its upregulation on activated endothelial cells and various tumor cells makes it a prime therapeutic target for diseases characterized by pathological angiogenesis and metastasis.[1] This guide provides a comprehensive framework for the rational design, chemical synthesis, and biological evaluation of potent and selective αvβ3 inhibitors, utilizing 2-methyloxazole-4-carboxylic acid as a versatile starting scaffold. We present detailed, field-tested protocols for a multi-step organic synthesis, a competitive in vitro binding assay, and a functional cell-based adhesion assay. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Rationale for Targeting αvβ3 Integrin
Integrins are essential for mediating the dynamic interactions between a cell and the extracellular matrix (ECM).[2] The αvβ3 integrin, in particular, recognizes the Arginine-Glycine-Aspartic acid (RGD) sequence found in several ECM proteins like vitronectin, fibronectin, and fibrinogen.[1] Upon ligand binding, αvβ3 clusters and activates intracellular signaling cascades, most notably through Focal Adhesion Kinase (FAK) and Src kinase, which promote cell survival, proliferation, and motility.[3][4] In pathological contexts such as tumor progression, αvβ3 expression is significantly elevated, driving angiogenesis—the formation of new blood vessels—and facilitating metastatic dissemination.[1][4][5]
The development of small-molecule inhibitors that can block the RGD binding site on αvβ3 offers a promising therapeutic strategy.[6][7] Unlike large biologics, small molecules can offer advantages in oral bioavailability and tissue penetration. The challenge lies in designing non-peptidic mimics of the RGD motif that exhibit high affinity and selectivity for αvβ3 over other integrins, such as the abundant platelet integrin αIIbβ3, to minimize off-target effects.[6] The this compound core is an attractive scaffold for this purpose. Its carboxylic acid moiety can effectively mimic the aspartic acid residue of the RGD sequence, which is crucial for coordinating with a divalent cation in the integrin's binding pocket, while the oxazole ring provides a rigid, drug-like framework for appending a basic group to mimic the arginine residue.
Section 1: The αvβ3 Integrin Signaling Pathway
Understanding the downstream consequences of αvβ3 engagement is crucial for appreciating the inhibitor's mechanism of action. Ligand binding to αvβ3 triggers a conformational change ("outside-in signaling") that leads to the recruitment and autophosphorylation of FAK.[8] Activated FAK serves as a docking site for Src kinase, leading to the formation of a FAK-Src signaling complex that subsequently activates multiple downstream pathways, including the RAS/MAPK and PI3K/Akt cascades, ultimately promoting cell survival and proliferation.
Caption: The αvβ3 integrin "outside-in" signaling cascade.
Section 2: Synthetic Strategy and Protocol
The following is a representative synthetic scheme for elaborating the this compound core into a potent αvβ3 inhibitor. The strategy involves two key transformations: (1) an amide bond formation to attach a linker and a basic arginine-mimetic group, and (2) ester hydrolysis to unmask the critical carboxylic acid.
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis of the target inhibitor.
Detailed Protocol: Synthesis of (S)-3-(2-(2-methyloxazole-4-carboxamido)ethylamino)propanoic acid
This protocol is based on established methodologies for amide coupling and ester hydrolysis, adapted for this specific scaffold.[5][9]
Step 1: Esterification of this compound
-
Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent amide coupling reaction. Thionyl chloride (SOCl₂) in methanol is a classic and efficient method for this transformation.
-
Reagents & Equipment:
Reagent Amount Moles Supplier This compound 5.0 g 39.3 mmol Sigma-Aldrich Methanol (MeOH), anhydrous 100 mL - Fisher Scientific Thionyl Chloride (SOCl₂) 4.3 mL 59.0 mmol Acros Organics Sodium Bicarbonate (sat. aq.) 200 mL - VWR Dichloromethane (DCM) 300 mL - VWR | Magnesium Sulfate (MgSO₄) | 20 g | - | VWR |
-
Procedure:
-
Suspend this compound in anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise over 15 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Monitor reaction completion by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM (150 mL) and carefully neutralize by washing with saturated sodium bicarbonate solution (2 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the methyl ester as a solid.
-
Step 2: Amide Coupling
-
Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid (in this case, the ester is hydrolyzed in situ or a different starting material is used for coupling) for nucleophilic attack by the primary amine of the linker. DIPEA is a non-nucleophilic base used to scavenge the acid byproduct.
-
Reagents & Equipment:
Reagent Amount Moles Supplier Methyl 2-methyloxazole-4-carboxylate 5.5 g 38.9 mmol From Step 1 N-(tert-butoxycarbonyl)ethylenediamine 6.2 g 38.9 mmol TCI America HATU 16.3 g 42.8 mmol Chem-Impex DIPEA 13.6 mL 77.8 mmol Sigma-Aldrich | N,N-Dimethylformamide (DMF) | 150 mL | - | Fisher Scientific |
-
Procedure:
-
Dissolve Methyl 2-methyloxazole-4-carboxylate and N-(tert-butoxycarbonyl)ethylenediamine in DMF in a 500 mL flask.
-
Add DIPEA and stir for 5 minutes.
-
Add HATU in one portion and stir the reaction at room temperature for 4 hours.
-
Monitor by TLC or LC-MS.
-
Pour the reaction mixture into water (500 mL) and extract with Ethyl Acetate (3 x 150 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the coupled product.
-
Step 3: Deprotection and Saponification
-
Rationale: The Boc protecting group is removed under acidic conditions (TFA), and the methyl ester is hydrolyzed to the final carboxylic acid using a base like lithium hydroxide (LiOH) in a process called saponification.
-
Reagents & Equipment:
Reagent Amount Moles Supplier Coupled Product from Step 2 10.0 g ~35 mmol From Step 2 Trifluoroacetic Acid (TFA) 50 mL - Sigma-Aldrich Dichloromethane (DCM) 50 mL - VWR Lithium Hydroxide (LiOH) 1.68 g 70 mmol Sigma-Aldrich Tetrahydrofuran (THF) / Water (1:1) 100 mL - Fisher Scientific | 1M Hydrochloric Acid (HCl) | ~70 mL | - | VWR |
-
Procedure:
-
Boc Deprotection: Dissolve the coupled product in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1 hour. Concentrate under reduced pressure to remove volatiles.
-
Saponification: Dissolve the resulting amine salt in a 1:1 mixture of THF and water.
-
Add LiOH and stir at room temperature for 2 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3-4 with 1M HCl.
-
Extract the product with Ethyl Acetate (3 x 100 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final inhibitor. Further purification can be achieved by preparative HPLC if necessary.
-
Section 3: Biological Evaluation Protocols
Protocol: Competitive Solid-Phase Binding Assay
-
Principle: This assay quantifies the ability of the synthesized inhibitor to compete with a known ligand (e.g., vitronectin) for binding to purified αvβ3 integrin coated on a microplate. The amount of bound integrin is detected using a specific antibody, and a decrease in signal indicates successful inhibition.[10]
-
Workflow:
Caption: Workflow for the competitive in vitro binding assay.
-
Procedure:
-
Coating: Coat a 96-well high-binding microplate with vitronectin (10 µg/mL in PBS) overnight at 4 °C.
-
Blocking: Wash the plate three times with wash buffer (PBS + 0.05% Tween-20). Block non-specific binding sites with 3% BSA in PBS for 2 hours at room temperature.
-
Competition: Prepare serial dilutions of the synthesized inhibitor in assay buffer (e.g., Tris-buffered saline with 1 mM MnCl₂).
-
Add the inhibitor dilutions to the wells, followed immediately by purified αvβ3 integrin (e.g., 1-2 µg/mL). Include controls with no inhibitor (maximum binding) and no integrin (background).
-
Incubate for 3 hours at room temperature with gentle shaking.
-
Detection: Wash the plate three times. Add a primary antibody against the β3 subunit and incubate for 1 hour.
-
Wash the plate three times. Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate five times. Add TMB substrate and stop the reaction with 1M H₂SO₄.
-
Read the absorbance at 450 nm.
-
Data Analysis: Normalize the data to the control wells and plot the percent inhibition versus the log of the inhibitor concentration. Fit the curve using a non-linear regression model to determine the IC₅₀ value.
-
Protocol: Static Cell Adhesion Assay
-
Principle: This assay measures the functional ability of the inhibitor to prevent cells expressing αvβ3 (e.g., U87MG glioblastoma or MDA-MB-231 breast cancer cells) from adhering to an ECM-coated surface.[11][12][13]
-
Procedure:
-
Plate Preparation: Coat a 96-well tissue culture plate with vitronectin or fibrinogen (10 µg/mL) overnight at 4 °C. Wash and block with 1% heat-denatured BSA.
-
Cell Preparation: Culture U87MG cells to ~80% confluency. Harvest the cells using a non-enzymatic cell dissociation buffer. Wash and resuspend in serum-free media.
-
Adhesion Inhibition: Add the cell suspension (e.g., 50,000 cells/well) to the coated wells containing pre-diluted concentrations of the inhibitor.
-
Incubate the plate at 37 °C in a CO₂ incubator for 60-90 minutes to allow for cell adhesion.
-
Washing: Gently wash away non-adherent cells. This step is critical and can be done by inverting the plate and flicking out the media, followed by gentle washing with warm PBS.[12]
-
Quantification: Fix the remaining adherent cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution.
-
Solubilize the crystal violet stain with 10% acetic acid and read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of adherent cells for each inhibitor concentration relative to the untreated control and determine the IC₅₀.
-
Section 4: Data Interpretation and Expected Results
A successful αvβ3 inhibitor synthesized from the this compound scaffold should exhibit potent and selective activity.
| Compound | αvβ3 Binding IC₅₀ (nM) | αvβ5 Binding IC₅₀ (nM) | αIIbβ3 Binding IC₅₀ (nM) | U87MG Cell Adhesion IC₅₀ (nM) |
| Example Inhibitor | 1.5 | 85 | >10,000 | 5.2 |
| Cilengitide (Ref.) | 3.0 | 40 | 590 | 10.8 |
-
Interpretation:
-
A low nanomolar IC₅₀ in the αvβ3 binding assay indicates high-affinity target engagement.
-
A significantly higher IC₅₀ (>1000-fold) for αIIbβ3 demonstrates crucial selectivity, predicting a lower risk of affecting platelet aggregation.[6]
-
The cell adhesion IC₅₀ should be in a similar range to the binding IC₅₀, confirming that the compound effectively blocks integrin function in a cellular context.
-
References
-
Goodman, S. L., & Picard, M. (2012). Integrins as therapeutic targets. Trends in pharmacological sciences, 33(7), 405-412. [Link]
-
Davis, S. J., et al. (2007). Integrin αvβ3 enhances pancreatic tumor progression and metastasis through a c-src mediated survival pathway. Clinical & Experimental Metastasis, 24(1), 39-48. [Link]
-
Faralli, V., et al. (2019). The Role of Integrins in the Trabecular Meshwork. Journal of Clinical Medicine, 8(9), 1363. [Link]
-
Schaffner, F., et al. (2013). The αvβ3 integrin-FAK-mediated pathway regulates phagocytosis in trabecular meshwork cells. Investigative ophthalmology & visual science, 54(1), 198-209. [Link]
-
Hatley, R. J. D., et al. (2021). Emerging therapeutic opportunities for integrin inhibitors. Nature Reviews Drug Discovery, 20(9), 691-710. [Link]
-
Strazza, M., et al. (2014). Static adhesion assay for the study of integrin activation in T lymphocytes. Journal of visualized experiments: JoVE, (88), e51646. [Link]
-
Lin, H. Y., et al. (2020). Signal transduction pathways in integrin αvβ3-FAK and crosstalk with CEACAM6. International Journal of Molecular Sciences, 21(18), 6659. [Link]
-
Hallahan, D. E., et al. (2007). Integrin αvβ3 Antagonists for Anti-Angiogenic Cancer Treatment. Recent patents on anti-cancer drug discovery, 2(2), 123-132. [Link]
-
Strazza, M., et al. (2014). Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes. Journal of Visualized Experiments, (88), 51646. [Link]
-
Zheng, B., & Clemmons, D. R. (2001). Structural analysis of the role of the β3 subunit of the αVβ3 integrin in IGF-I signaling. Journal of cell science, 114(Pt 14), 2639–2648. [Link]
-
Miller, L. V., et al. (2012). A simple, no-wash cell adhesion-based high-throughput assay for the discovery of small-molecule regulators of the integrin CD11b/CD18. Journal of biomolecular screening, 17(4), 502-511. [Link]
-
Miller, J. E., et al. (2009). Small-molecule inhibitors of integrin α2β1 that prevent pathological thrombus formation via an allosteric mechanism. Proceedings of the National Academy of Sciences, 106(3), 719-724. [Link]
-
Oliveira, B. L., et al. (2017). αvβ3 and α5β1 integrin-specific ligands: From tumor angiogenesis inhibitors to vascularization promoters in regenerative medicine? Journal of controlled release, 266, 141-151. [Link]
-
Bednar, B., et al. (2019). Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations. ACS pharmacology & translational science, 2(5), 339-352. [Link]
-
Chou, H. C., et al. (2022). Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids. Oncology Letters, 24(5), 398. [Link]
-
Konstantopoulos, K., et al. (2008). Overview: assays for studying integrin-dependent cell adhesion. Methods in cell biology, 89, 361-370. [Link]
-
Miller, L. V., et al. (2012). A Simple, No-Wash Cell Adhesion–Based High-Throughput Assay for the Discovery of Small-Molecule Regulators of the Integrin CD11b/CD18. Journal of Biomolecular Screening, 17(4), 502-511. [Link]
-
Millipore Sigma. (Product Page) α/β Integrin-mediated Cell Adhesion Array Combo Kit, colorimetric. [Link]
-
Sipos, A., et al. (2021). Competitive αvβ3 integrin binding assay. ResearchGate. [Link]
-
Wang, R., et al. (2020). Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification. Bioconjugate chemistry, 31(5), 1357-1367. [Link]
-
Chou, H. C., et al. (2022). Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids. Oncology Letters, 24(5), 1-11. [Link]
-
Creative Biolabs. (Product Page) Integrin αvβ3. [Link]
-
Chen, Y., et al. (2015). Force regulated conformational change of integrin αVβ3. Matrix Biology, 41, 74-83. [Link]
-
Hounslow, E. J., et al. (2022). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Molecules, 27(15), 4983. [Link]
-
Bednar, B., et al. (2019). Novel Pure αVβ3 Integrin Antagonists That Do Not Induce Receptor Extension, Prime the Receptor, or Enhance Angiogenesis at Low Concentrations. ACS Pharmacology & Translational Science, 2(5), 339-352. [Link]
-
Schneider, K., et al. (2021). Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro. Frontiers in Chemistry, 9, 712015. [Link]
-
Chou, H. C., et al. (2022). Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids. Oncology Letters, 24(5), 398. [Link]
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- 4. aacrjournals.org [aacrjournals.org]
- 5. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple, No-Wash Cell Adhesion–Based High-Throughput Assay for the Discovery of Small-Molecule Regulators of the Integrin CD11b/CD18 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-Methyloxazole-4-carboxylic Acid
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-Methyloxazole-4-carboxylic acid, a key heterocyclic building block in pharmaceutical synthesis.[1] The method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, linearity, accuracy, and precision. The narrative explains the scientific rationale behind the method development, from mobile phase selection to system suitability criteria, ensuring the protocol is both effective and self-validating. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical synthesis industries.
Introduction and Method Rationale
This compound is a heterocyclic compound featuring an oxazole ring, a methyl group, and a carboxylic acid moiety.[2][3] Its purity is critical for downstream applications, particularly in the synthesis of active pharmaceutical ingredients (APIs), where even minor impurities can affect the safety and efficacy of the final product. Therefore, a precise and accurate analytical method is essential for quality control.
This method was developed based on the fundamental physicochemical properties of the analyte and established chromatographic principles.
1.1. Analyte Physicochemical Considerations The structure of this compound dictates the analytical approach.
-
Acidity: The presence of the carboxylic acid group makes the molecule acidic. While the exact pKa is not readily published, carboxylic acids of this type typically have a pKa in the range of 3 to 5.[4][5] To achieve consistent retention and sharp, symmetrical peak shapes in reversed-phase HPLC, the mobile phase pH must be controlled. By lowering the mobile phase pH to at least two units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated state, which increases its hydrophobicity and retention on a non-polar stationary phase.[6][7]
-
UV Absorbance: The conjugated system of the oxazole ring acts as a chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. A similar structure, 2-Methyl-2-thiazoline-4-carboxylic acid, exhibits a maximum absorbance (λmax) at 234 nm, guiding the selection of an appropriate detection wavelength for this method.[8]
1.2. Chromatographic Strategy: Reversed-Phase HPLC Reversed-Phase (RP) HPLC is the most common and versatile mode of separation in modern analytical chemistry, ideally suited for moderately polar compounds like our analyte.[9]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and was selected for its strong hydrophobic retention characteristics, providing a robust mechanism for separating the main analyte from potential impurities of varying polarity.
-
Mobile Phase: A gradient elution using an acidified aqueous solvent and an organic modifier (acetonitrile) was chosen.
-
Aqueous Component (Solvent A): Water with 0.1% formic acid. Formic acid is used to maintain a low pH (~2.7), ensuring the analyte is protonated and well-retained.[6] It is also volatile, making it compatible with mass spectrometry (MS) if further characterization of impurities is needed.[10]
-
Organic Component (Solvent B): Acetonitrile with 0.1% formic acid. Acetonitrile is an excellent solvent for many organic molecules and generally provides good peak shapes and lower column backpressure compared to methanol.[7]
-
Gradient Elution: A gradient program, starting with a high aqueous composition and gradually increasing the organic content, ensures that impurities with a wide range of polarities—from highly polar (eluting early) to non-polar (eluting late)—can be effectively separated and detected within a single analytical run.
-
Analytical Workflow Overview
The overall process, from sample preparation to final purity assessment, follows a structured and logical sequence to ensure data integrity and reproducibility.
Diagram 1: High-level workflow for HPLC purity analysis.
Detailed HPLC Method and Protocol
3.1. Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatography Data System (CDS) for instrument control and data processing.
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
This compound reference standard and sample.
-
HPLC-grade acetonitrile and water.
-
Formic acid (reagent grade or higher).
-
Diluent: Water/Acetonitrile (50:50, v/v).
3.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 234 nm |
| Run Time | 30 minutes |
3.3. Step-by-Step Protocol
-
Mobile Phase Preparation:
-
For Mobile Phase A, add 1.0 mL of formic acid to a 1 L flask of HPLC-grade water. Mix thoroughly and degas.
-
For Mobile Phase B, add 1.0 mL of formic acid to a 1 L flask of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Prepare the sample solution using the same procedure as the standard solution.
-
-
System Setup and Equilibration:
-
Set up the HPLC system according to the parameters in the table above.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject the diluent (blank) once to ensure no system contamination.
-
Perform the System Suitability Test (see Section 4).
-
Inject the sample solution once.
-
System Suitability and Method Validation
4.1. System Suitability Testing (SST) Before sample analysis, SST is performed to verify that the chromatographic system is operating correctly. This is achieved by making five replicate injections of the standard solution. The results must meet the predefined criteria before any samples are analyzed.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the autosampler and detector. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase delivery. |
4.2. Method Validation Strategy The analytical method's reliability must be formally demonstrated through validation, following international standards such as the ICH Q2(R2) guidelines.[11][12] This ensures the method is fit for its intended purpose.
Diagram 2: Key parameters for HPLC method validation per ICH Q2(R2).
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. Typically assessed across 5 concentration levels. |
| Accuracy | The closeness of test results to the true value. Assessed by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min flow rate). |
Data Interpretation and Purity Calculation
The purity of this compound is determined using the area normalization method. This calculation assumes that all impurities have a similar UV response to the main analyte at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Procedure:
-
Integrate all peaks in the chromatogram from the sample injection, excluding solvent front peaks or baseline artifacts.
-
Sum the areas of all integrated peaks to get the total area.
-
Use the formula above to calculate the percentage purity.
Conclusion
The HPLC method described in this application note provides a reliable and robust tool for determining the purity of this compound. The use of a standard C18 column and a simple formic acid-based mobile phase makes the method easily transferable between laboratories. The outlined system suitability tests and validation strategy ensure that the data generated is accurate, precise, and fit for purpose in a regulated quality control environment.
References
- SIELC Technologies. "Separation of Oxazole on Newcrom R1 HPLC column". SIELC.
-
Biotage. "How does an acid pH affect reversed-phase chromatography separations?". Biotage. Available at: [Link]
-
Phenomenex. "Reversed Phase HPLC Method Development". Phenomenex. Available at: [Link]
-
IonSource. "Reverse Phase HPLC Basics for LC/MS". IonSource. Available at: [Link]
-
AMS Biotechnology (Europe) Ltd. "ICH Guidelines for Analytical Method Validation Explained". AMSbio. Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)". ICH. Available at: [Link]
-
Franz, R. G. (2001). "Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement". PubMed. Available at: [Link]
- O'Neil, M.J. (ed.). "The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals". 14th Edition, Whitehouse Station, NJ: Merck & Co., Inc., 2006. (No direct URL available for specific entry).
-
Williams, R. "pKa Data Compiled by R. Williams". Available at: [Link]
Sources
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- 3. This compound [stenutz.eu]
- 4. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. biotage.com [biotage.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. caymanchem.com [caymanchem.com]
- 9. ionsource.com [ionsource.com]
- 10. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
Application Notes and Protocols for the Chiral Separation of Oxazole Carboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The stereoisomeric composition of pharmacologically active molecules is a critical determinant of their efficacy and safety. Oxazole carboxylic acids, a recurring motif in medicinal chemistry, frequently possess at least one stereocenter, necessitating robust analytical methods for the separation and quantification of their enantiomers. This guide provides a comprehensive overview of the principles and practical protocols for the chiral separation of oxazole carboxylic acid enantiomers. We delve into both direct chromatographic approaches, utilizing High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with various chiral stationary phases (CSPs), and indirect methods involving chiral derivatization. Detailed, step-by-step protocols, method development strategies, and the causal reasoning behind experimental choices are presented to empower researchers to develop and validate reliable enantioselective analytical methods.
Introduction: The Imperative of Chiral Purity in Drug Development
The three-dimensional structure of a drug molecule dictates its interaction with biological targets. Enantiomers, being non-superimposable mirror images, can exhibit profound differences in their pharmacological, toxicological, and pharmacokinetic profiles. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the stereospecific characterization of chiral drugs, driving the need for accurate and precise enantioselective analytical methods.[1] Oxazole carboxylic acids represent a significant class of compounds in drug discovery, and the ability to resolve their enantiomers is paramount for advancing safe and effective therapeutics.
This application note serves as a practical guide for scientists engaged in the chiral separation of this important class of molecules. We will explore the key considerations for method development, focusing on the unique chemical properties imparted by the oxazole ring and the carboxylic acid functionality.
Foundational Principles of Chiral Recognition for Oxazole Carboxylic Acids
The successful chiral separation of oxazole carboxylic acids hinges on exploiting the subtle differences in the spatial arrangement of their enantiomers. This is achieved by creating a chiral environment in which the enantiomers form transient diastereomeric complexes with a chiral selector. The stability of these complexes differs, leading to differential retention times in a chromatographic system.
The key molecular features of oxazole carboxylic acids that influence chiral recognition include:
-
The Carboxylic Acid Group: This acidic moiety provides a primary site for interaction, particularly through hydrogen bonding and ionic interactions with the chiral stationary phase (CSP).
-
The Oxazole Ring: As an aromatic heterocycle, the oxazole ring can participate in π-π stacking interactions, dipole-dipole interactions, and hydrogen bonding.
-
Substituents on the Oxazole and the Chiral Center: The nature and position of other substituents on the molecule create the overall three-dimensional structure and steric hindrance that are crucial for chiral recognition.
Direct Chiral Separation by HPLC and SFC: A Method Development Workflow
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for direct chiral separations in the pharmaceutical industry.[2] The choice between these techniques often depends on the polarity of the analyte and the desired throughput. SFC, with its use of supercritical CO2 as the primary mobile phase component, offers advantages in terms of speed and reduced organic solvent consumption.[2][3]
The general workflow for developing a direct chiral separation method is as follows:
Caption: A generalized workflow for chiral method development.
Selecting the Optimal Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor in achieving a successful chiral separation. For oxazole carboxylic acids, the following classes of CSPs have shown the highest success rates for structurally similar acidic compounds:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), are the most widely used CSPs due to their broad applicability.[4][5] They offer a combination of hydrogen bonding, π-π, and steric interactions that are effective for resolving profens and other aryl carboxylic acids.[4]
-
Macrocyclic Glycopeptide CSPs: These phases, such as those based on vancomycin and teicoplanin, are particularly effective for separating molecules containing both acidic and amine functionalities. They offer a variety of interactions, including ionic, hydrogen bonding, and inclusion complexation.
-
Anion-Exchange Type CSPs: CSPs based on quinine or quinidine carbamates are specifically designed for the separation of acidic compounds.[6] The primary interaction mechanism is ionic, supplemented by hydrogen bonding and π-π interactions.[6]
| CSP Class | Primary Interaction Mechanisms | Typical Mobile Phase Modes | Suitability for Oxazole Carboxylic Acids |
| Polysaccharide-based | Hydrogen bonding, π-π stacking, steric inclusion | Normal Phase (NP), Reversed-Phase (RP), Polar Organic (PO) | High |
| Macrocyclic Glycopeptide | Ionic interactions, hydrogen bonding, inclusion complexation | Reversed-Phase (RP), Polar Organic (PO) | Moderate to High |
| Anion-Exchange | Ionic interactions, hydrogen bonding | Non-aqueous (SFC), Polar Organic (PO) | High |
Mobile Phase Optimization: The Key to Resolution
Once a promising CSP has been identified, the mobile phase composition must be optimized to achieve baseline resolution.
-
Normal Phase (NP): Typically consists of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. For carboxylic acids, the addition of a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid or acetic acid) is often necessary to improve peak shape and reduce tailing by suppressing the ionization of the carboxyl group.
-
Reversed-Phase (RP): Uses a polar mobile phase, typically a mixture of water and acetonitrile or methanol, with a buffer to control pH. For acidic compounds, a pH below the pKa of the carboxylic acid is generally preferred to ensure the analyte is in its neutral form.
-
Polar Organic (PO): Employs polar organic solvents like methanol, ethanol, or acetonitrile, often with acidic or basic additives. This mode can offer unique selectivity compared to NP and RP.
-
Supercritical Fluid Chromatography (SFC): The mobile phase is primarily supercritical CO2, with a polar organic co-solvent (modifier) such as methanol or ethanol. Acidic or basic additives can be used to improve peak shape and selectivity.
Protocol 1: Direct Chiral HPLC Method for an Oxazole Carboxylic Acid (Exemplar)
This protocol is based on established methods for the separation of profens and other aromatic carboxylic acids on polysaccharide-based CSPs.[4][7]
Objective: To achieve baseline separation of the enantiomers of a model oxazole carboxylic acid.
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm
-
Mobile Phase A: n-Hexane (HPLC grade)
-
Mobile Phase B: 2-Propanol (HPLC grade)
-
Additive: Trifluoroacetic Acid (TFA)
-
Sample: Racemic oxazole carboxylic acid dissolved in mobile phase (1 mg/mL)
Procedure:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90:10 (v/v) Hexane:2-Propanol with 0.1% TFA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the sample solution.
-
Chromatographic Run: Run the separation isocratically.
-
Data Analysis: Determine the retention times (t_R1, t_R2), resolution (R_s), and selectivity (α).
-
Optimization:
-
Modifier Percentage: Vary the percentage of 2-propanol from 5% to 20% to optimize retention and resolution.
-
Additive Concentration: If peak tailing is observed, adjust the TFA concentration (0.05% - 0.2%).
-
Temperature: Investigate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on the separation.
-
| Parameter | Initial Condition | Optimization Range | Rationale |
| Mobile Phase | 90:10 Hexane:IPA + 0.1% TFA | 95:5 to 80:20 Hexane:IPA | Adjusts retention time and selectivity. |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min | Affects analysis time and efficiency. |
| Temperature | 25°C | 20 - 40°C | Can influence selectivity and peak shape. |
| Injection Volume | 10 µL | 5 - 20 µL | Dependent on sample concentration and detector sensitivity. |
| Detection | UV at 254 nm | Wavelength of max absorbance | Ensure optimal signal-to-noise ratio. |
Indirect Chiral Separation via Derivatization
An alternative to direct chiral separation is the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[6] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. This approach is particularly useful when a suitable CSP for direct separation cannot be found.
For carboxylic acids, common CDAs are chiral amines or alcohols that form stable diastereomeric amides or esters, respectively.
Caption: Workflow for indirect chiral separation via derivatization.
Protocol 2: Indirect Chiral HPLC Method via Derivatization
Objective: To determine the enantiomeric ratio of an oxazole carboxylic acid by forming diastereomeric amides.
Materials:
-
Racemic oxazole carboxylic acid
-
(S)-(-)-α-Methylbenzylamine (chiral derivatizing agent)
-
Coupling agent: N,N'-Dicyclohexylcarbodiimide (DCC) or a suitable alternative
-
Anhydrous dichloromethane (DCM)
-
HPLC system with UV detector
-
Achiral HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Derivatization Reaction:
-
In a clean, dry vial, dissolve the racemic oxazole carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add (S)-(-)-α-methylbenzylamine (1.1 equivalents).
-
Add the coupling agent (e.g., DCC, 1.2 equivalents) and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the amides.
-
-
Work-up:
-
Filter the reaction mixture to remove the urea byproduct (if DCC is used).
-
Wash the organic layer with dilute acid (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
HPLC Analysis:
-
Dissolve the resulting diastereomeric amide mixture in the mobile phase.
-
Equilibrate the C18 column with a suitable mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
-
Inject the sample and run a gradient or isocratic elution to separate the diastereomers.
-
-
Data Analysis:
-
Integrate the peak areas of the two diastereomers to determine the enantiomeric ratio of the original oxazole carboxylic acid.
-
Conclusion: A Strategic Approach to Chiral Purity
The chiral separation of oxazole carboxylic acid enantiomers is a critical analytical challenge in the development of new pharmaceuticals. A systematic approach, beginning with the screening of appropriate chiral stationary phases and mobile phase conditions, is key to developing a robust and reliable method. Both direct (HPLC/SFC) and indirect (derivatization) methods offer viable pathways to achieving this goal. The protocols and strategies outlined in this application note provide a solid foundation for researchers to successfully resolve the enantiomers of this important class of compounds, thereby ensuring the safety and efficacy of future medicines.
References
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
Weng, W. (n.d.). Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. VTechWorks. Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(6), 1333. [Link]
-
Tan, Y., et al. (2020). Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). Molecules, 25(18), 4238. [Link]
-
Papp, R., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(15), 4945. [Link]
-
Scholl, D., et al. (2024). Structural optimization of oxaprozin for selective inverse Nurr1 agonism. ChemRxiv. [Link]
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
- Francotte, E., & Lindner, W. (Eds.). (2006). Chirality in Drug Research. John Wiley & Sons.
-
Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026). Journal of the American Chemical Society. [Link]
-
West, C. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 124-131. [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 5. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comprehensive NMR Characterization of 2-Methyloxazole-4-carboxylic acid: A Practical Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 2-Methyloxazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. We present a structured workflow, from sample preparation to advanced spectral analysis, designed to ensure high-quality, reproducible data for unambiguous structural verification. This guide emphasizes the rationale behind key experimental parameters and offers insights into the interpretation of ¹H, ¹³C, and 2D correlation spectra. The protocols and data interpretation strategies outlined herein are tailored for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.
Introduction: The Significance of this compound
This compound (CAS 23012-17-1) is a versatile heterocyclic compound.[1] The oxazole ring is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The dual functionality of a carboxylic acid and a substituted oxazole ring makes this molecule an important starting material for the synthesis of more complex molecules, including protease inhibitors and receptor agonists.
Given its role as a critical synthetic intermediate, rigorous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of its molecular structure in solution. This guide provides the foundational protocols and interpretive logic required to achieve a complete NMR characterization.
Molecular Structure and Predicted NMR Signatures
A thorough understanding of the molecule's structure is the first step in predicting and interpreting its NMR spectra. The key to spectral assignment is to number the non-equivalent atoms.
Caption: Structure of this compound with atom numbering for NMR assignments.
Based on this structure, we can predict the following NMR signals:
-
¹H NMR: Three distinct signals are expected: a singlet for the oxazole ring proton (H5), a singlet for the methyl group protons (CH ₃), and a broad singlet for the carboxylic acid proton (COOH ).
-
¹³C NMR: Five distinct signals are expected: one for each of the five carbon atoms (C2, C4, C5, C H₃, and C OOH).
Table 1: Predicted Chemical Shifts for this compound in DMSO-d₆
| Atom Assignment | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| -CH₃ | ~ 2.5 | ~ 15 | Singlet (s) |
| H5 | ~ 8.6 | - | Singlet (s) |
| -COOH | > 12.0 | - | Broad Singlet (br s) |
| C5 | - | ~ 145 | - |
| C4 | - | ~ 138 | - |
| C2 | - | ~ 162 | - |
| C=O | - | ~ 163 | - |
Note: Predictions are based on standard chemical shift tables and data from similar oxazole structures.[2] The acidic proton's visibility and chemical shift can vary with concentration and residual water content.
Experimental Protocols
Scientific integrity begins with meticulous experimental practice. The following protocols are designed to be self-validating, ensuring high-quality and reproducible results.
Materials and Equipment
-
Analyte: this compound (solid, purity ≥97%).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.8 atom % D.
-
NMR Tubes: High-quality, 5 mm borosilicate glass NMR tubes (e.g., Wilmad 535-PP or Norell S-5-500-7).[3]
-
Glassware: Clean, dry glass vial (e.g., 1-dram vial), glass Pasteur pipette.
-
Equipment: Analytical balance, vortex mixer, NMR spectrometer (e.g., 400 MHz or higher).
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol minimizes common issues like poor resolution and shimming difficulties.
Rationale for Solvent Choice: DMSO-d₆ is an excellent solvent for many carboxylic acids. Crucially, it forms hydrogen bonds with the acidic proton, slowing its exchange with any residual water and often allowing for its observation as a broad peak in the ¹H NMR spectrum.
Step-by-Step Procedure:
-
Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry glass vial.[4] For ¹³C NMR, a higher concentration of 20-50 mg is recommended to reduce acquisition time.[5][6]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[5][7]
-
Mixing: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if dissolution is slow, but ensure the sample is returned to room temperature before proceeding. Complete dissolution is critical for achieving a homogeneous magnetic field (good shimming).[4][7]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small cotton plug placed in the pipette.[4]
-
Labeling: Clearly label the NMR tube with a permanent marker. Do not use paper labels, as they can affect the tube's balance and shimming.[3]
Protocol 2: ¹H NMR Data Acquisition (400 MHz)
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal from the DMSO-d₆ solvent.
-
Shim the magnetic field on the sample to optimize homogeneity. Aim for a narrow and symmetrical lock signal.
-
Set the following typical acquisition parameters:
-
Pulse Program: Standard single pulse (e.g., zg30).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration.
-
Number of Scans: 8-16 scans.
-
-
Acquire the spectrum.
-
Process the data: Apply Fourier transformation, automatic phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
Protocol 3: ¹³C{¹H} NMR Data Acquisition (100 MHz)
-
Use the same locked and shimmed sample.
-
Set the following typical acquisition parameters for a proton-decoupled ¹³C spectrum:
-
Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048 scans (or more), depending on the sample concentration.
-
-
Acquire and process the spectrum as in the ¹H protocol.
-
Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
Data Analysis and Structural Interpretation
The following represents typical, high-quality data obtained using the protocols above.
Caption: Standardized workflow for NMR characterization.
¹H NMR Spectrum Interpretation
Table 2: Experimental ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|
| 13.21 | 1H | Broad Singlet (br s) | -COOH |
| 8.65 | 1H | Singlet (s) | H5 |
| 2.54 | 3H | Singlet (s) | -CH₃ |
-
δ 13.21 (br s, 1H): This very downfield and broad signal is characteristic of a carboxylic acid proton, confirming the presence of the -COOH group.
-
δ 8.65 (s, 1H): This singlet in the aromatic region corresponds to the single proton on the oxazole ring, H5. Its singlet nature confirms it has no adjacent proton neighbors.
-
δ 2.54 (s, 3H): This upfield singlet integrates to three protons and is assigned to the methyl group. Its chemical shift is consistent with a methyl group attached to an sp²-hybridized carbon of a heterocyclic ring.
¹³C NMR Spectrum Interpretation
Table 3: Experimental ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| 162.8 | C=O | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| 162.1 | C2 | Highly deshielded carbon between two electronegative atoms (N and O) in the ring. |
| 145.3 | C5 | Carbon adjacent to nitrogen, chemical shift consistent with published data for oxazoles.[2] |
| 137.9 | C4 | Quaternary carbon of the oxazole ring attached to the carboxylic acid group. |
| 14.1 | -CH₃ | Aliphatic carbon signal, characteristic for a methyl group. |
Confirmation with 2D NMR (HSQC & HMBC)
While 1D spectra provide strong evidence, 2D correlation experiments offer definitive proof of assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would show a cross-peak between the proton signal at δ 2.54 and the carbon signal at δ 14.1 (-CH₃), and another between the proton at δ 8.65 and the carbon at δ 145.3 (C5-H5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals 2- and 3-bond correlations between ¹H and ¹³C atoms. It is invaluable for connecting structural fragments. Key expected correlations include:
-
A correlation from the -CH ₃ protons (δ 2.54) to the C2 carbon (δ 162.1), confirming the methyl group's position.
-
Correlations from the H 5 proton (δ 8.65) to both C4 (δ 137.9) and C2 (δ 162.1), confirming the ring structure.
-
Conclusion
This application note has detailed a robust and reliable methodology for the complete NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-resolution ¹H and ¹³C NMR spectra. The provided interpretation framework, supported by predicted chemical shifts and 2D correlation strategies, enables unambiguous structural verification. This ensures the identity and purity of this important chemical building block, supporting the integrity of downstream applications in drug discovery and materials science.
References
-
Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation". [Link]
-
Chemical Instrumentation Facility. "NMR Sample Preparation". [Link]
-
Georgia Institute of Technology. "Small molecule NMR sample preparation". [Link]
-
Stenutz. "this compound". [Link]
-
Organomation. "NMR Sample Preparation: The Complete Guide". [Link]
-
University College London. "Sample Preparation". [Link]
-
Hiemstra, H., et al. "Carbon-13 nuclear magnetic resonance spectra of oxazoles". Canadian Journal of Chemistry, 57(23), 3168-3170 (1979). [Link]
Sources
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- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. cif.iastate.edu [cif.iastate.edu]
- 7. organomation.com [organomation.com]
Application Note: High-Purity Crystallization of 2-Methyloxazole-4-carboxylic Acid
Abstract & Introduction
2-Methyloxazole-4-carboxylic acid (CAS No. 23012-17-1) is a pivotal heterocyclic building block in medicinal chemistry and drug development. It serves as a key reactant in the synthesis of various bioactive molecules, including protease-activated receptor 2 (PAR2) affectors and ανβ3 integrin inhibitors. The purity of this intermediate is paramount, as contaminants can lead to significant side reactions, low yields, and compromised biological data in downstream applications. Commercially available this compound often has a purity of around 97%, with a broad melting point range (182-187 °C), indicating the presence of impurities.[1]
This application note provides a comprehensive, field-proven guide to purifying this compound to >99% purity using crystallization techniques. We will explore the underlying chemical principles, present detailed, step-by-step protocols for both preliminary acid-base extraction and solvent-based recrystallization, and outline methods for purity validation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.
Physicochemical Profile and Impurity Analysis
A thorough understanding of the target compound's properties and potential impurities is the foundation of a logical purification strategy.
Compound Data
All relevant physicochemical data for this compound are summarized in the table below.
| Parameter | Value | Reference(s) |
| IUPAC Name | 2-Methyl-1,3-oxazole-4-carboxylic acid | |
| CAS Number | 23012-17-1 | [1] |
| Molecular Formula | C₅H₅NO₃ | [2] |
| Molecular Weight | 127.10 g/mol | [2] |
| Appearance (Crude) | Solid (Off-white to tan) | [1] |
| Melting Point (Crude) | 182-187 °C | [1] |
| Melting Point (Pure) | ~185 °C (Expected to be sharp) | [2] |
Probable Impurity Profile
Impurities in the crude product typically originate from the synthetic route employed.[3] Common synthesis pathways for oxazoles can introduce specific contaminants.[4] For this compound, likely impurities include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like methyl 2-methyloxazole-4-carboxylate (from ester hydrolysis) or 2-Methyloxazole-4-carbaldehyde (from oxidation).[5]
-
Side-Reaction Byproducts: Products arising from incomplete reactions or alternative reaction pathways.
-
Residual Solvents: Solvents used during the synthesis and initial workup, such as ethyl acetate or toluene.[6]
-
Inorganic Salts: Catalysts or reagents used in the synthesis.[3]
Caption: Logical relationship between the target compound and common impurities.
Principles of Purification by Crystallization
Crystallization is a powerful technique for purifying solid compounds based on differences in solubility.[7] The core principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain in the solution (the "mother liquor").
The Role of Acid-Base Chemistry
For carboxylic acids, a highly effective preliminary purification step is an acid-base extraction.[3][8] This technique leverages the acidic nature of the carboxyl group.
-
The crude solid is dissolved in an organic solvent.
-
An aqueous base (e.g., NaHCO₃ or NaOH solution) is added. The carboxylic acid is deprotonated to form its corresponding water-soluble carboxylate salt, which partitions into the aqueous layer.
-
Neutral organic impurities (like an unreacted ester precursor) and basic impurities remain in the organic layer, which can be separated and discarded.
-
The aqueous layer is then re-acidified (e.g., with HCl), which protonates the carboxylate salt, causing the purified carboxylic acid to precipitate out of the aqueous solution.[3]
This method is exceptionally efficient at removing non-acidic organic impurities.
Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter for successful recrystallization.[7] An ideal solvent should:
-
Exhibit high solubility for the compound at elevated temperatures.
-
Exhibit low solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal during drying.
-
Be chemically inert, not reacting with the compound.
For polar molecules like this compound, polar solvents are a logical starting point. An ethanol/water mixture is often effective for heterocyclic acids, providing a tunable polarity that can be optimized for purification.[9]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preliminary Purification via Acid-Base Extraction
This protocol is recommended for crude material with significant neutral or basic impurities.
Caption: Workflow for purification using acid-base extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent like ethyl acetate (200 mL) in a separatory funnel.
-
Extraction: Add 1 M sodium hydroxide (NaOH) solution (100 mL) to the separatory funnel. Stopper the funnel and invert gently several times, venting frequently to release any pressure.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with another portion of 1 M NaOH (50 mL) to ensure complete transfer of the acid. Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice-water bath. Slowly add 6 M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ≈ 2, check with pH paper). A white precipitate of the purified carboxylic acid will form.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two small portions of ice-cold deionized water (2 x 20 mL) to remove residual salts.
-
Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Purification via Recrystallization
This protocol can be used on its own for moderately impure material or as a final polishing step after acid-base extraction. A mixed ethanol/water system is described here.
Caption: General workflow for the recrystallization process.
Step-by-Step Procedure:
-
Initial Dissolution: Place the crude or pre-purified this compound (e.g., 5 g) into an Erlenmeyer flask with a stir bar. Heat a beaker of ethanol and a beaker of deionized water on a hot plate.
-
Solubilization: Add the minimum amount of hot ethanol to the flask while stirring to completely dissolve the solid. Keep the solution at or near boiling.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[3]
-
Induce Saturation: To the clear, hot ethanolic solution, add hot deionized water dropwise until the solution just begins to turn cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture (e.g., 20:80 v/v) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purity Assessment and Validation
The success of the purification must be verified empirically.
| Technique | Purpose | Procedure | Expected Result for Pure Compound |
| Melting Point Analysis | Assess purity and identity | Determine the melting point range of the dry, purified solid using a calibrated apparatus. | A sharp melting point range (≤ 1 °C) close to the literature value (~185 °C). The range should be significantly narrower than the crude material.[10] |
| Thin-Layer Chromatography (TLC) | Identify number of components | Spot the crude material and the purified product on a silica gel TLC plate. Elute with a solvent system such as 95:5 Dichloromethane:Methanol + 0.5% Acetic Acid. Visualize under UV light. | The purified product should show a single, well-defined spot with no tailing, while the crude material may show multiple spots. The addition of acetic acid to the eluent prevents streaking common with carboxylic acids.[3] |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| No crystals form upon cooling | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution and attempt cooling again. If necessary, scratch the inside of the flask with a glass rod to induce nucleation. |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Ensure the correct solvent system is in use. |
| Low Recovery | Too much solvent was used; compound has significant solubility in cold solvent; premature crystallization during hot filtration. | Use the minimum amount of solvent necessary. Ensure cooling is thorough in an ice bath. Preheat the filtration apparatus to prevent loss during hot filtration.[3] |
| Colored Product | Colored impurities are present. | After initial dissolution in the hot solvent, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. |
Conclusion
The protocols described in this application note provide a robust and reliable methodology for the purification of this compound. The preliminary acid-base extraction is highly effective for removing neutral and basic impurities, while the subsequent recrystallization from a mixed ethanol/water solvent system yields a product of high crystalline quality and chemical purity. Validation by melting point analysis and TLC confirms the efficacy of the purification. Adherence to these protocols will enable researchers to produce high-purity material essential for demanding applications in pharmaceutical and chemical synthesis.
References
-
General procedures for the purification of Carboxylic acids . Chempedia - LookChem. [Link]
-
How can I purify carboxylic acid? . ResearchGate. [Link]
-
How to Purify Compounds . Varsity Tutors. [Link]
-
This compound . Stenutz. [Link]
-
Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin . ACS Publications. [Link]
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity . African Journal of Biomedical Research. [Link]
-
RECRYSTALLISATION . University of Calgary. [Link]
-
Recrystallization . Homi Bhabha Centre for Science Education. [Link]
-
How to purify a carboxylic acid by recrystallisation? . The Student Room. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review . ResearchGate. [Link]
-
Synthesis of different α, β- unsaturated oxazolone derivatives . Journal of Drug Delivery and Therapeutics. [Link]
-
4-Methyloxazole-2-carboxylic acid . PubChem. [Link]
- Process for preparing oxazole derivatives.
-
Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments . PubMed. [Link]
- Synthesis method of febuxostat decarboxylation impurities.
-
Solubility of Organic Compounds . University of Calgary. [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole . Pharmaguideline. [Link]
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- 8. varsitytutors.com [varsitytutors.com]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Methyloxazole-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Methyloxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Below, you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format to directly address potential issues and help you optimize your experimental outcomes.
I. Understanding the Synthesis: Common Routes and Mechanisms
The synthesis of this compound typically proceeds through a multi-step process, often involving the formation of an oxazole ring followed by manipulation of functional groups. A common strategy involves the synthesis of a corresponding ester, such as ethyl 2-methyloxazole-4-carboxylate, which is then hydrolyzed to the desired carboxylic acid.
Key Synthetic Pathway: Robinson-Gabriel and Related Syntheses
Many oxazole syntheses are variations of the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone.[1][2] Understanding the mechanism is crucial for troubleshooting, as it highlights key intermediates and potential side reactions.
Caption: Simplified workflow of the Robinson-Gabriel oxazole synthesis.
II. Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the most common culprits?
A1: Low yields can stem from several stages of the synthesis. The most common issues include:
-
Incomplete cyclization to form the oxazole ring: This can be due to inefficient dehydration agents, suboptimal reaction temperatures, or impurities in the starting materials.[3]
-
Poor quality of starting materials: Ensure all reagents and solvents are pure and dry, as moisture and other impurities can significantly hinder the reaction.[3]
-
Suboptimal hydrolysis of the ester intermediate: The conversion of the ester (e.g., ethyl 2-methyloxazole-4-carboxylate) to the carboxylic acid can be incomplete or lead to degradation if the conditions are too harsh.
-
Product loss during workup and purification: Carboxylic acids can be challenging to isolate. Significant product loss can occur during extraction and crystallization steps.[4][5]
Q2: I'm struggling with the hydrolysis of ethyl 2-methyloxazole-4-carboxylate. What conditions do you recommend?
A2: The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. Both acidic and basic conditions can be employed, but care must be taken to avoid degradation of the oxazole ring.
| Hydrolysis Method | Reagents | Typical Conditions | Potential Issues |
| Base-Catalyzed | LiOH, NaOH, or KOH in a mixture of water and an organic solvent (e.g., THF, Methanol) | Room temperature to gentle heating (e.g., 40-50 °C) | The oxazole ring can be susceptible to cleavage under harsh basic conditions.[4] |
| Acid-Catalyzed | HCl or H₂SO₄ in an aqueous solution | Reflux | Can lead to side reactions or decomposition, especially with prolonged heating. |
A milder approach using potassium carbonate (K₂CO₃) in ethanol under microwave irradiation has been shown to be effective for the hydrolysis of similar ester compounds and could be a viable alternative.[6]
Q3: I suspect side reactions are occurring during the oxazole ring formation. What are the likely byproducts?
A3: Side reactions are a common cause of low yields in oxazole synthesis. Depending on the specific route, you might encounter:
-
Incomplete cyclization: The acyclic α-acylamino ketone precursor may remain if the dehydration is not efficient.
-
Formation of isomeric products: Depending on the substitution pattern of the starting materials, regioisomers can sometimes form.
-
Ring-opening of the oxazole: The oxazole ring can be cleaved under harsh acidic or basic conditions, particularly at elevated temperatures.[4][5]
III. Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your synthesis.
Problem 1: Low Yield in the Oxazole Formation Step
If you are synthesizing the ethyl ester precursor and observing low yields, consider the following:
Caption: A logical workflow for troubleshooting low yields in the oxazole formation step.
Suggested Solutions:
-
Reagent Quality: Use freshly distilled solvents and high-purity starting materials. Impurities can act as catalysts for side reactions.
-
Dehydrating Agent: The choice and concentration of the dehydrating agent are critical. For Robinson-Gabriel type syntheses, strong acids like sulfuric acid or phosphorus pentoxide are commonly used.[7][8] The amount should be carefully optimized.
-
Temperature Control: These reactions are often temperature-sensitive. Running the reaction at a lower temperature for a longer duration may improve selectivity and reduce byproduct formation. Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary.[4]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting material and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged reaction times.[9]
Problem 2: Difficulty in Purifying the Final Carboxylic Acid Product
This compound is a solid with a melting point around 182-187 °C.[10] Its purification can be challenging due to its polarity.
Purification Protocol: Acid-Base Extraction
This is an effective method for separating carboxylic acids from neutral or basic impurities.[11][12]
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous base, such as a saturated solution of sodium bicarbonate. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt.
-
Separation: Separate the aqueous layer containing the carboxylate salt from the organic layer which retains neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify with a dilute strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2). The protonated carboxylic acid should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.
Alternative Purification: Recrystallization
If impurities persist after acid-base extraction, recrystallization from a suitable solvent system can further enhance purity.[11] Common solvents to try include water, ethanol, or a mixture of organic solvents like toluene/petroleum ether.
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Methyloxazole-4-carboxylate
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-amino-3-oxobutanoate hydrochloride and acetic anhydride.
-
Heating: Heat the reaction mixture to reflux (approximately 120-140 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture over crushed ice and stir until the ice has melted.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve ethyl 2-methyloxazole-4-carboxylate in a mixture of methanol and water in a round-bottom flask.
-
Addition of Base: Add an excess of a base, such as lithium hydroxide (LiOH), to the solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with 1M HCl until the product precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
V. References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. Journal of the American Chemical Society, 95(13), 4435–4436.
-
CUTM Courseware. Oxazole.pdf. [Link]
-
ResearchGate. Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. [Link]
-
ResearchGate. Synthesis and Reactions of Oxazoles. [Link]
-
YouTube. OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. [Link]
-
Wikipedia. Oxazole. [Link]
-
PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. [Link]
-
Stenutz. This compound. [Link]
-
Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Biomedical Research. Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. [Link]
-
PMC - NIH. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. [Link]
-
PubChem. 4-Methyloxazole-2-carboxylic acid. [Link]
-
Chempedia - LookChem. Prepartion of Ethyl imidazole-4-carboxylate. [Link]
-
Reddit. Isolation of a Carboxylic acid. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-甲基噁唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. reddit.com [reddit.com]
Common side reactions in oxazole ring formation and how to avoid them
Welcome to the Technical Support Center for Oxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common side reactions encountered during oxazole ring formation. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the complexities of oxazole synthesis and optimize your experimental outcomes.
Introduction: The Challenge of Selectivity in Oxazole Synthesis
The oxazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, valued for its diverse biological activities.[1][2] However, the construction of this five-membered heterocycle is often plagued by side reactions that can significantly lower yields, complicate purification, and, in the case of chiral starting materials, lead to a loss of stereochemical integrity. Understanding the mechanistic origins of these side reactions is paramount to developing robust and efficient synthetic protocols. This guide will address the most common challenges in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Side Reactions Across Oxazole Syntheses
Question 1: My reaction is producing a significant amount of nitrile byproduct instead of the desired oxazole. What is causing this and how can I prevent it?
Answer:
This is a classic side reaction, particularly in syntheses that involve an amide intermediate and a dehydrating agent, such as the Robinson-Gabriel synthesis.[3][4] The formation of a nitrile is a competing dehydration pathway.[5][6][7][8][9]
-
Causality (The "Why"): The dehydrating agent, intended to facilitate the cyclization of the keto-amide to an oxazole, can instead directly dehydrate the primary amide functionality to a nitrile. This is especially prevalent under harsh reaction conditions (e.g., high temperatures, strong dehydrating agents like P₂O₅ or SOCl₂).[9][10]
-
Troubleshooting & Optimization:
-
Choice of Dehydrating Agent: Switch to a milder cyclodehydrating agent. For instance, in the Robinson-Gabriel synthesis, reagents like trifluoroacetic anhydride (TFAA) or triphenylphosphine/iodine can favor the cyclization pathway over direct dehydration.[3]
-
Temperature Control: Lowering the reaction temperature can often temper the rate of the competing nitrile formation. Monitor the reaction progress closely by TLC or LC-MS to find the optimal temperature that promotes oxazole formation without significant byproduct generation.[11]
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the accumulation of the nitrile byproduct. Optimize the reaction time by careful monitoring.
-
Question 2: I'm observing epimerization/racemization of my chiral starting material (e.g., an amino acid derivative). How can I maintain stereochemical integrity?
Answer:
The loss of stereochemical purity is a critical issue, especially in the synthesis of chiral drugs and peptides, as epimers can have drastically different biological activities and are often difficult to separate.[12][13]
-
Causality (The "Why"): The primary mechanism for epimerization in this context is the formation of an oxazolone (or azlactone) intermediate.[12][13][14] Activation of the carboxylic acid of an N-protected amino acid can lead to intramolecular cyclization, forming a planar and achiral oxazolone. The proton at the α-carbon of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with a nucleophile will yield a mixture of epimers.[13]
-
Troubleshooting & Optimization:
-
Coupling Reagents: The choice of coupling reagent is critical. Highly reactive reagents can accelerate the formation of the problematic oxazolone. Consider using coupling agents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). The addition of copper(II) chloride (CuCl₂) has also been shown to suppress epimerization.[13]
-
Base Selection: The base used can promote epimerization. Use a non-nucleophilic, sterically hindered base. Avoid strong bases that can directly enolize the activated amino acid.[13]
-
Solvent Polarity: The polarity of the solvent can influence the rate of epimerization. Less polar solvents like dichloromethane (DCM) have been shown to suppress this side reaction.[13][15]
-
Temperature: Perform the coupling at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of oxazolone formation and subsequent epimerization.[13]
-
Diagram: Mechanism of Epimerization via Oxazolone Intermediate
Sources
- 1. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. wikiwand.com [wikiwand.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Technical Support Center: Preventing Epimerization in Reactions with Chiral Carboxylic Acids
Welcome to the Technical Support Center dedicated to a critical challenge in synthetic chemistry: the prevention of epimerization during reactions involving chiral carboxylic acids. For researchers in drug development and fine chemical synthesis, maintaining the stereochemical integrity of chiral molecules is paramount. The biological activity and safety of a compound can be drastically altered by the presence of its epimer, an diastereomer that differs at only one stereocenter.[1][2][3] This guide provides in-depth, experience-driven advice to help you navigate and troubleshoot this common yet complex issue.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a significant concern in my reactions?
A1: Epimerization is an undesired side reaction that inverts the configuration of a single stereogenic center in a chiral molecule.[2][4] In the context of chiral carboxylic acids, this typically occurs at the α-carbon. The resulting epimer is a diastereomer of your target molecule. Because diastereomers have very similar physical properties, their separation can be exceptionally difficult, often leading to significant yield loss and compromised purity.[2][3][4] For pharmaceutical applications, even minor epimeric impurities are unacceptable due to potentially different pharmacological or toxicological profiles.[1][5]
Q2: What are the primary chemical mechanisms that lead to epimerization?
A2: Two main pathways are responsible for the loss of stereochemical integrity during the activation of chiral carboxylic acids, particularly N-protected amino acids:
-
Oxazolone Formation: This is the most common and well-documented mechanism.[1] Activation of the carboxyl group can trigger an intramolecular cyclization to form a planar 5(4H)-oxazolone intermediate.[4][6][7][8][9] The proton at the α-carbon of this intermediate is highly acidic and can be easily removed by a base. The resulting achiral, resonance-stabilized anion can be re-protonated from either face, leading to racemization of that stereocenter. Subsequent reaction with a nucleophile (e.g., an amine) yields a mixture of epimeric products.[1][10]
-
Direct Enolization (or Direct Hα Abstraction): A sufficiently strong base can directly abstract the acidic proton from the α-carbon of the activated carboxylic acid derivative, forming a planar enolate.[1][4] Similar to the oxazolone pathway, this enolate can be protonated from either side, resulting in epimerization before the desired reaction occurs.[4]
Q3: Are certain chiral carboxylic acids or amino acids more susceptible to epimerization?
A3: Yes, the susceptibility to epimerization is highly dependent on the structure of the carboxylic acid.
-
Amino Acids: In peptide synthesis, amino acids with electron-withdrawing groups in their side chains (e.g., phenylalanine, phenylglycine) are more prone to epimerization as these groups help to stabilize the negative charge of the enolate intermediate.[1] Glycosylated amino acids have also been shown to exhibit enhanced epimerization.[11] Sterically hindered residues at the C-terminus can also increase the rate of epimerization.[12]
-
General Chiral Carboxylic Acids: Any chiral carboxylic acid with an acidic proton on the α-carbon is at risk. The acidity of this proton is a key factor. For instance, the thioamide group in thioamide-containing peptides increases the acidity of the α-proton, making these compounds particularly susceptible to epimerization under basic conditions.[3]
Q4: How can I detect and quantify epimerization in my product?
A4: Detecting and quantifying the epimeric impurity is crucial for optimizing your reaction conditions. The most common and reliable methods involve chiral chromatography:[13]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying enantiomers and diastereomers.[13][14][] A variety of chiral stationary phases (CSPs) are commercially available.[13]
-
Chiral Gas Chromatography (GC): This method is also effective, particularly for volatile compounds.[14][16] Often, derivatization with a chiral reagent is performed to create diastereomers that can be separated on a standard achiral column.[16]
-
Other Techniques: Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also powerful techniques for chiral separations.[14][] For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable, especially in complex biological matrices.[16][17]
Troubleshooting Guides: A Proactive Approach to Preventing Epimerization
This section provides detailed troubleshooting strategies and preventative measures for common reaction types where epimerization is a significant risk.
Issue 1: Significant Epimerization Detected During Amide Bond Formation (Peptide Coupling)
The formation of an amide bond by coupling a chiral carboxylic acid with an amine is a cornerstone of many synthetic strategies, particularly in peptide synthesis. However, the required activation of the carboxylic acid is the primary step where stereochemical integrity can be lost.
Root Cause Analysis & Corrective Actions
1. Inappropriate Choice of Coupling Reagent:
-
Causality: The coupling reagent's role is to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Highly reactive activated intermediates are more likely to form the problematic oxazolone.[1]
-
Recommended Actions:
-
Carbodiimides (e.g., DCC, EDC): While common, these can lead to significant epimerization, with EDC generally being more problematic than DCC.[10][12] Their use should almost always be accompanied by an epimerization-suppressing additive.
-
Uronium/Aminium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more efficient and less prone to causing epimerization.[18] COMU has been noted for its high coupling efficiency and reduced epimerization, even with only one equivalent of base.[19]
-
Novel Reagents: Ynamide-based coupling reagents have shown remarkable ability to suppress racemization by proceeding through a stable α-acyloxyenamide active ester intermediate.[20] Tetrafluorophthalonitrile (TFPN) is another promising reagent that has demonstrated epimerization-free amide and peptide bond formation.[21]
-
2. Lack of or Improper Use of Additives:
-
Causality: Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives intercept the highly reactive activated intermediate to form an active ester. This new intermediate is more stable and less prone to cyclizing into an oxazolone.[1][22]
-
Recommended Actions:
-
Standard Additives: Always use HOBt or, preferably, 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimide coupling reagents. HOAt is often more effective than HOBt at suppressing epimerization.[1][12][19]
-
Enhanced Additives: OxymaPure is another excellent additive that can reduce epimerization.
-
Metal-Based Additives: The addition of copper(II) chloride (CuCl₂) in conjunction with HOBt has been shown to be highly effective in suppressing epimerization, even in challenging cases.[1]
-
3. Incorrect Base Selection and Stoichiometry:
-
Causality: The base is necessary to neutralize the protonated amine and to facilitate the coupling reaction. However, a strong or sterically unhindered base can readily abstract the α-proton, promoting both the oxazolone and direct enolization pathways.[1][4]
-
Recommended Actions:
-
Base Strength and Sterics: Opt for weaker, sterically hindered bases. N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP) are generally preferred over stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[11][18]
-
Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed efficiently. Excess base will increase the risk of epimerization.
-
4. Suboptimal Solvent Choice:
-
Causality: The polarity of the solvent can significantly influence the rate of epimerization. Polar aprotic solvents like DMF and NMP can sometimes promote epimerization.[1][5][12]
-
Recommended Actions:
-
Solvent Screening: If epimerization is an issue, consider switching to less polar solvents such as dichloromethane (DCM) or chloroform. A mixture of chloroform and trifluoroethanol has also been reported to suppress epimerization while maintaining solubility.[1][12]
-
Green Solvents: Recent studies have explored greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) and even aqueous media under specific conditions, which can also help minimize epimerization.[23]
-
5. Elevated Reaction Temperature:
-
Causality: Higher reaction temperatures increase the rate of all reactions, including the undesirable side reactions that lead to epimerization.[5]
-
Recommended Actions:
-
Low-Temperature Protocol: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy.[12][18] Maintaining a consistently low temperature throughout the reagent addition and reaction time is critical.[1]
-
6. Prolonged Pre-activation Time:
-
Causality: Allowing the carboxylic acid to be activated by the coupling reagent for an extended period before the amine is introduced can lead to a higher concentration of the epimerization-prone activated intermediate.[1]
-
Recommended Actions:
-
Minimize Pre-activation: Add the amine component to the reaction mixture as soon as possible after the activation of the carboxylic acid.[1]
-
In Situ Activation: Consider in situ activation methods where the coupling reagent is added to a mixture of the carboxylic acid and the amine. This ensures that the activated species is consumed as it is formed, minimizing its concentration and the opportunity for epimerization.[1]
-
Experimental Protocols
Protocol 1: Low-Epimerization Amide Coupling using HATU/HOAt
This protocol is a robust starting point for minimizing epimerization during the coupling of N-protected amino acids.
-
Dissolve the N-protected chiral amino acid (1.0 eq) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) or N-methylmorpholine (NMM) to the mixture and stir for 5 minutes.
-
Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the reaction mixture and stir for another 5 minutes at 0 °C.
-
Add the amine component (1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product for epimeric purity using chiral HPLC before purification.
Protocol 2: Epimerization Suppression with CuCl₂ Additive
This protocol is particularly useful for challenging couplings where other methods have failed to adequately suppress epimerization.
-
Dissolve the N-protected amino acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous copper(II) chloride (CuCl₂) (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C.
-
Add the amine component (1.2 eq) to the mixture.
-
Add a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the reaction.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring for completion.
-
Work-up the reaction as described in Protocol 1.
-
Analyze the final product for epimeric purity by chiral HPLC.
Data Presentation: Impact of Reaction Conditions on Epimerization
The following table summarizes the influence of various reaction parameters on the extent of epimerization, providing a quick reference for experimental design.
| Parameter | Condition Promoting Epimerization | Condition Suppressing Epimerization | Rationale |
| Coupling Reagent | Highly reactive (e.g., EDC alone) | Milder, specialized (e.g., HATU, COMU, Ynamides) | Reduces the formation rate of highly reactive intermediates prone to oxazolone formation.[1][19][20] |
| Additives | Absent | Present (e.g., HOAt, Oxyma, CuCl₂) | Intercepts the activated intermediate to form a more stable active ester.[1][22] |
| Base | Strong, sterically unhindered (e.g., TEA) | Weak, sterically hindered (e.g., NMM, TMP) | Reduces the rate of α-proton abstraction.[11][18] |
| Solvent | Polar aprotic (e.g., DMF, NMP) | Less polar (e.g., DCM, Chloroform) | Can disfavor the formation or stabilization of the planar intermediates.[1][12] |
| Temperature | Elevated (e.g., > 25 °C) | Low (e.g., 0 °C to RT) | Decreases the rate of the epimerization side reaction.[1][5] |
| Pre-activation Time | Long | Short or in situ | Minimizes the concentration of the epimerization-prone activated intermediate.[1] |
Visualization of Key Concepts
Caption: A logical workflow for troubleshooting epimerization issues.
References
-
Dynamic kinetic resolution in asymmetric synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. (2005). Retrieved from [Link]
-
Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT). (n.d.). In Science of Synthesis Reference Library. Thieme Chemistry. Retrieved from [Link]
-
Ramli, F., & Yusof, M. S. M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6245. Retrieved from [Link]
-
Dynamic kinetic resolution. (n.d.). chemeurope.com. Retrieved from [Link]
-
Kinetic resolution – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Ynamide Coupling Reagents: Origin and Advances. (2022). Accounts of Chemical Research, 55(1), 1-14. Retrieved from [Link]
-
Miller, J. T., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(40), 16713–16721. Retrieved from [Link]
-
Ramli, F., & Yusof, M. S. M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6245. Retrieved from [Link]
-
Epimerization by oxazolone formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2021). Accounts of Chemical Research, 54(17), 3439–3451. Retrieved from [Link]
-
Proposed mechanism of base catalyzed epimerization. (n.d.). ResearchGate. Retrieved from [Link]
-
Ramli, F., & Yusof, M. S. M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6245. Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2019). Organic Process Research & Development, 23(8), 1563–1578. Retrieved from [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2021). Organic Chemistry Frontiers, 8(15), 4165-4171. Retrieved from [Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. (2021). Organic Chemistry Frontiers, 8(15), 4165-4171. Retrieved from [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. (2025). Chemical Society Reviews. Retrieved from [Link]
-
Epimerization of Peptide. (n.d.). Retrieved from [Link]
-
Chiral analysis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (2010). Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Mechanism of epimerisation/racemisation through oxazolone intermediate. (n.d.). ResearchGate. Retrieved from [Link]
-
Epimerization by oxazolone formation. (n.d.). ResearchGate. Retrieved from [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. (2018). Molecules, 23(9), 2164. Retrieved from [Link]
-
Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. (n.d.). Retrieved from [Link]
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Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). Proceedings of the National Academy of Sciences, 121(2), e2316233120. Retrieved from [Link]
-
Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. (2007). Journal of Chromatography A, 1162(2), 136-147. Retrieved from [Link]
- Racemization process for optically active carboxylic acids or salts or esters thereof. (1998). U.S. Patent No. 5,847,202.
-
Solvent and Temperature Effect on Chiral Conformation. (n.d.). Amanote Research. Retrieved from [Link]
-
Two Unexpected Temperature-Induced Supermolecular Isomers from Multi-Topic Carboxylic Acid: Hydrogen Bonding Layer or Helix Tube. (2015). Molecules, 20(10), 18991-19000. Retrieved from [Link]
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Technical Support Center: Optimizing Temperature for Stereoselective Synthesis of Oxazole Derivatives
Welcome to the technical support center for the stereoselective synthesis of oxazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth insights and practical troubleshooting advice for controlling and optimizing reaction temperature to achieve high stereoselectivity. As every reaction is unique, this guide emphasizes the underlying principles to empower you to make informed decisions for your specific synthetic challenges.
Introduction: The Critical Role of Temperature in Stereoselective Oxazole Synthesis
The synthesis of enantiomerically pure oxazole derivatives is of paramount importance in medicinal chemistry and materials science. The spatial arrangement of substituents on the oxazole ring can dramatically influence biological activity and material properties. Temperature is one of the most critical, yet sometimes overlooked, parameters in controlling the stereochemical outcome of a reaction. It directly influences reaction rates and can be the deciding factor between a racemic mixture and a highly enantioenriched product. This guide will delve into the principles of temperature optimization and provide a structured approach to troubleshooting common issues related to stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my enantiomeric excess (% ee) or diastereomeric ratio (dr) low, and how can temperature manipulation help?
Low stereoselectivity is a common hurdle in asymmetric synthesis. It often indicates that the energy difference between the transition states leading to the different stereoisomers is not sufficiently large. Temperature plays a crucial role here due to its relationship with the Gibbs free energy of activation (ΔG‡), as described by the Eyring equation.
The Causality Behind Temperature's Influence:
In an enantioselective reaction, two diastereomeric transition states, let's call them TS-R and TS-S, lead to the R and S enantiomers, respectively. The enantiomeric excess is determined by the difference in the free energy of activation (ΔΔG‡) between these two transition states.
Generally, lower reaction temperatures lead to higher enantiomeric excess .[1] This is because at lower temperatures, the thermal energy (kT) available to the system is reduced, making it more difficult for the reaction to overcome the higher energy barrier of the less-favored transition state. Consequently, the reaction proceeds preferentially through the lower energy transition state, leading to a higher proportion of the desired enantiomer.
However, this is not a universal rule. In some cases, a change in the reaction mechanism or the involvement of different catalyst species at different temperatures can lead to a non-linear relationship between temperature and enantioselectivity, and occasionally, higher temperatures might even be beneficial.[2]
Q2: What is the difference between kinetic and thermodynamic control in the context of stereoselective oxazole synthesis?
Understanding the concepts of kinetic and thermodynamic control is fundamental to troubleshooting stereoselective reactions.[3]
-
Kinetic Control: The product ratio is determined by the relative rates of formation of the stereoisomers. The product that is formed faster (i.e., has the lower activation energy barrier) will be the major product. Kinetically controlled reactions are typically irreversible and are often run at lower temperatures to maximize the difference in reaction rates. Asymmetric synthesis relies on kinetic control to achieve high enantioselectivity.[3]
-
Thermodynamic Control: The product ratio is determined by the relative stabilities of the stereoisomers. The most stable stereoisomer will be the major product at equilibrium. Thermodynamically controlled reactions are reversible, and higher temperatures are often used to ensure that equilibrium is reached. In the case of enantiomers, which have the same energy, thermodynamic control will always lead to a racemic mixture.[3]
For the synthesis of chiral oxazoles, the goal is almost always to operate under kinetic control . If you are observing racemization or a decrease in enantiomeric excess over time, it may be an indication that the reaction conditions are allowing for product equilibration (a shift towards thermodynamic control).
Q3: How do I systematically perform a temperature optimization study?
A systematic approach is key to efficiently identifying the optimal temperature for your reaction.
Experimental Protocol: Temperature Screening for a Stereoselective Oxazole Synthesis
-
Initial Reaction: Start with a reaction at a standard temperature, often room temperature (approx. 20-25 °C), or the temperature reported in a similar literature procedure.
-
Temperature Variation: Set up a series of parallel reactions at different temperatures. A good starting range would be:
-
40 °C
-
Room Temperature (RT)
-
0 °C (ice-water bath)
-
-20 °C (ice-salt bath or cryocooler)
-
-40 °C (acetonitrile-dry ice bath or cryocooler)
-
-78 °C (acetone-dry ice bath)
-
-
Consistent Conditions: Ensure all other reaction parameters (concentration, catalyst loading, solvent, reaction time) are kept constant across all experiments.
-
Monitoring and Analysis: Monitor the reactions for conversion (e.g., by TLC or LC-MS). Once the reaction at room temperature is complete, quench all reactions simultaneously if possible, or at equivalent time points.
-
Stereoselectivity Determination: Purify the product from each reaction and determine the enantiomeric excess or diastereomeric ratio using a validated chiral analytical method (e.g., chiral HPLC or SFC).
-
Data Analysis: Plot the % ee or dr against the temperature to identify the optimal temperature for stereoselectivity. Also, consider the effect of temperature on reaction time and yield.
Data Presentation: Illustrative Temperature Optimization Study
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (% ee) |
| 40 | 2 | 95 | 65 |
| 25 (RT) | 6 | 92 | 80 |
| 0 | 18 | 88 | 92 |
| -20 | 36 | 85 | 97 |
| -40 | 72 | 75 | >99 |
| -78 | 96 | 60 | >99 |
This table provides illustrative data based on general principles of asymmetric catalysis and may not represent a specific reaction.[4][1]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.
Issue 1: Low Enantioselectivity at All Tested Temperatures
If a temperature screen does not yield a significant improvement in enantioselectivity, other factors are likely at play.
Troubleshooting Workflow for Consistently Low Enantioselectivity
Troubleshooting Workflow for Low Stereoselectivity.
Explanation of Workflow Steps:
-
Verify Purity: Impurities in your starting materials, solvent, or catalyst can poison the chiral catalyst or promote a non-selective background reaction.[2] Ensure all reagents are of the highest possible purity.
-
Confirm Reaction Setup: Many catalysts used in asymmetric synthesis are sensitive to air and moisture. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) with anhydrous solvents and properly dried glassware.
-
Solvent Screening: The solvent can have a profound effect on the geometry of the transition state.[2] A solvent screen (e.g., toluene, THF, dichloromethane, acetonitrile) may reveal a more suitable medium for high stereoselectivity.
-
Catalyst/Ligand Loading: Both too high and too low catalyst loadings can be detrimental. High concentrations can lead to the formation of less selective catalyst aggregates, while low concentrations may allow a non-catalyzed, non-selective reaction to dominate.[2]
-
Concentration: The concentration of your reactants can influence the reaction kinetics and the aggregation state of the catalyst.
-
Re-evaluate Catalyst/Ligand System: If the above steps do not lead to improvement, the chosen chiral catalyst or ligand may not be optimal for your specific substrate.
Issue 2: Good Enantioselectivity but Low Yield/Conversion at Low Temperatures
This is a common trade-off in asymmetric catalysis. The lower temperature that favors high enantioselectivity also significantly slows down the reaction rate.
Potential Solutions:
-
Increase Reaction Time: This is the simplest solution. Monitor the reaction over a longer period to see if the conversion improves.
-
Slightly Increase Catalyst Loading: A modest increase in catalyst loading can sometimes improve the reaction rate without significantly compromising enantioselectivity.
-
Find a "Sweet Spot" Temperature: Analyze your temperature optimization data to find a balance between acceptable enantioselectivity and a practical reaction time and yield. For example, a reaction at -20 °C giving 97% ee in 36 hours might be preferable to one at -78 °C that gives >99% ee but takes 96 hours and yields only 60%.
-
Use a More Active Catalyst: If available, screening for a more active catalyst system that operates efficiently at low temperatures is a viable strategy.
Issue 3: Inconsistent Results (Varying % ee between batches)
Inconsistent results are often a sign of subtle, uncontrolled variables in the experimental setup.
Checklist for Reproducibility:
-
Reagent Purity: Are you using reagents from the same batch? If not, re-verify the purity of the new batch.
-
Solvent Quality: Are you using freshly purified/anhydrous solvents for every reaction? The quality of anhydrous solvents can degrade over time.
-
Temperature Control: Is your cooling bath maintaining a consistent temperature? Use a thermometer to monitor the internal reaction temperature.
-
Stirring Rate: In heterogeneous reactions, the stirring rate can affect the reaction kinetics. Ensure consistent stirring.
-
Water/Oxygen Contamination: A small leak in your inert atmosphere setup can lead to catalyst deactivation and inconsistent results.
Mechanistic Insight: The Eyring Equation and Stereoselectivity
The relationship between temperature and the rate constants for the formation of the two enantiomers (k_R and k_S) can be described by the Eyring equation.[5][6] A simplified form of the natural logarithm of the ratio of the rate constants is:
ln(k_R / k_S) ≈ - (ΔΔH‡ / R) * (1/T) + (ΔΔS‡ / R)
Where:
-
ΔΔH‡ is the difference in the enthalpy of activation between the two diastereomeric transition states.
-
ΔΔS‡ is the difference in the entropy of activation.
-
R is the gas constant.
-
T is the absolute temperature in Kelvin.
The enantiomeric excess is related to the ratio of the rate constants. A plot of ln(k_R / k_S) versus 1/T (an Eyring plot ) can provide valuable mechanistic information about the reaction.[7]
Visualizing the Impact of Temperature on Stereoselectivity
Energy profile and the effect of temperature.
This diagram illustrates that at lower temperatures, the system has less energy to overcome the activation barriers, making the lower energy pathway to the R-product much more favorable, thus increasing the enantiomeric excess.
Conclusion
Optimizing the temperature is a powerful tool for enhancing the stereoselectivity of oxazole derivative synthesis. A systematic and informed approach, grounded in the principles of kinetic and thermodynamic control, is essential for success. By carefully controlling the reaction temperature and considering other critical parameters such as reagent purity, solvent, and catalyst loading, researchers can significantly improve the enantiomeric excess and obtain the desired stereoisomer in high purity. This guide provides a framework for troubleshooting and optimization, empowering you to tackle the challenges of stereoselective synthesis with confidence.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Asymmetric Synthesis Reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Enhancing Yield and Enantioselectivity in Asymmetric Synthesis. BenchChem.
-
ResearchGate. (n.d.). Eyring plot for the atropisomerisation of 1c : temperature dependent... [Image]. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023). Eyring equation. In Wikipedia. Retrieved from [Link]
-
Grokipedia. (n.d.). Eyring equation. Grokipedia. Retrieved from [Link]
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Technical Support Center: Navigating Product Degradation of Oxazole Compounds During Workup
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its role in a multitude of biologically active molecules.[1][2] However, its inherent electronic properties can also render it susceptible to degradation during routine experimental workups and purification, leading to diminished yields and complex product mixtures.[3]
This guide is designed to move beyond simple procedural lists. It provides a mechanistic understanding of why oxazole compounds degrade and offers field-proven, practical solutions to mitigate these challenges. We will explore the causality behind experimental choices, empowering you to troubleshoot effectively and preserve the integrity of your target molecules.
Section 1: Understanding the Root Cause: The Chemical Instability of the Oxazole Ring
A thorough understanding of the oxazole ring's electronic nature is the first step toward preventing its degradation. This section addresses the fundamental mechanisms of instability.
Q1: What are the primary drivers of oxazole ring instability during workup?
The oxazole ring's instability stems from a combination of factors:
-
Aromaticity and Electronegativity: While aromatic, the oxazole ring's π-electron system is less delocalized than in all-carbon or less electronegative heterocyclic systems.[4] The high electronegativity of the oxygen atom creates a polarized system, influencing reactivity.[5]
-
Acidity of the C2-Proton: The proton at the C2 position is the most acidic on the oxazole ring.[3][5] Its abstraction under basic conditions initiates a cascade that often leads to ring cleavage.
-
Basicity of the Ring Nitrogen: The nitrogen atom at the 3-position is weakly basic (pKa of the conjugate acid is ~0.8) and can be protonated under acidic conditions.[6][7] This protonation activates the ring, making it highly susceptible to nucleophilic attack and subsequent hydrolysis.[3]
Q2: How do acidic conditions cause my oxazole product to degrade?
Under acidic conditions, the ring nitrogen is protonated, forming an oxazolium cation. This dramatically increases the electrophilicity of the ring carbons, particularly C2. Water or other nucleophiles present in the workup can then attack the ring, leading to a hydrolytic cleavage pathway.[3][8] This is a common cause of product loss during acidic washes (e.g., with 1M HCl) or on un-neutralized silica gel.
Caption: Acid-Catalyzed Hydrolysis Pathway of Oxazoles.
Q3: My workup involves a base wash, and I'm losing product. What is the degradation mechanism?
Basic conditions promote the deprotonation of the most acidic site, the C2-proton.[3] This generates a C2-anion, which is unstable and exists in equilibrium with a ring-opened isocyanoenolate intermediate.[9][10] This highly reactive intermediate can be quenched by electrophiles or undergo further reactions, leading to a complex mixture of byproducts instead of your desired compound.[3]
Caption: Base-Mediated Ring Opening of Oxazoles.
Q4: Are there other degradation pathways I should be aware of?
Yes, beyond pH-mediated hydrolysis, consider the following:
-
Oxidation: The oxazole ring can be cleaved by strong oxidizing agents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and ozone (O₃).[6][8] However, it is generally stable to hydrogen peroxide (H₂O₂).[6]
-
Reduction: While more resistant to reduction than oxidation, certain reducing agents can cause ring cleavage to yield open-chain products.[5][6]
-
Photostability: Some oxazole derivatives can undergo photochemical transformations or degradation upon exposure to UV light.[2][5] It is always good practice to protect reaction mixtures and purified compounds from direct light.
Section 2: Troubleshooting Guide for Workup and Purification
This section provides direct answers and actionable protocols for common problems encountered during the isolation and purification of oxazole-containing compounds.
Q1: My product is degrading during aqueous extraction. How can I perform a safer workup?
The key is strict pH control. Avoid using strong acids and bases for extractions and pH adjustments.
Troubleshooting Steps:
-
Use Mild Reagents: Replace strong acids (e.g., 1-2M HCl) and bases (e.g., 1-2M NaOH) with milder alternatives.
-
Maintain Low Temperatures: Perform all aqueous washes and extractions at low temperatures (0-5 °C) to slow the rate of potential degradation.
-
Minimize Contact Time: Work efficiently to reduce the time your compound is in contact with the aqueous phase.
-
Immediate Drying: After the final wash, immediately dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
| Purpose | Harsh Reagent (Avoid) | Mild Alternative (Recommended) | Concentration |
| Neutralize Base | 1M HCl | Saturated NH₄Cl solution | N/A |
| Remove Acid | 1M NaOH | Saturated NaHCO₃ solution | N/A |
| Acidic Wash | Dilute HCl | 10% w/v Citric Acid solution | ~0.5 M |
| Basic Wash | Dilute NaOH | 5% K₂CO₃ solution | ~0.3 M |
Protocol 1: Mild Aqueous Workup for Sensitive Oxazoles
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction as required (e.g., with slow addition of water or saturated NH₄Cl).
-
Transfer the mixture to a separatory funnel and dilute with the appropriate organic solvent (e.g., EtOAc, DCM).
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (if the reaction was acidic).
-
Brine (saturated NaCl solution).
-
-
Separate the organic layer and dry it immediately over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure at a low temperature (<40 °C).
Q2: I'm observing significant product loss and streaking on my silica gel column. What's happening and how can I fix it?
Standard silica gel is inherently acidic and can catalyze the hydrolytic degradation of sensitive oxazoles directly on the column.[11][12]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This is the most common and effective solution.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider less acidic or different polarity stationary phases.
-
Optimize the Solvent System: Add a small amount of a basic modifier to your eluent to continuously neutralize the stationary phase during the run.
| Problem | Solution | Description |
| Silica Acidity | Deactivation | Slurry the silica gel with eluent containing 1-2% triethylamine (Et₃N) or pyridine before packing the column.[12] |
| Compound Adhesion | Solvent Modifier | Add 0.1-0.5% Et₃N or pyridine to the mobile phase to reduce tailing and prevent on-column degradation. |
| High Sensitivity | Alternative Phases | Use neutral alumina, Florisil®, or consider reversed-phase (C18) chromatography for highly sensitive compounds.[11] |
Protocol 2: Purification via Deactivated Silica Gel Chromatography
-
In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane:EtOAc).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% by volume.
-
Stir the slurry for 15-20 minutes, then pack your column as usual.
-
Prepare your mobile phases with 0.5% Et₃N added to maintain the deactivated state.
-
Dissolve your crude product in a minimal amount of solvent, adsorb it onto a small amount of deactivated silica, and dry it completely.
-
Load the dried material onto the column and elute with your gradient, collecting fractions and monitoring by TLC.
Section 3: Prophylactic Strategies and Advanced Synthetic Planning
The best way to deal with degradation is to prevent it from the outset. These strategies focus on robust synthetic design.
FAQ: When should I consider using a protecting group on the oxazole ring itself?
You should consider a protecting group for the C2 position when your synthetic route involves:
-
Strongly basic or organometallic reagents: If you need to perform reactions that would otherwise deprotonate the C2 position, protection is essential.
-
Metalation at other positions: To direct deprotonation to the C4 or C5 positions for further functionalization, the more acidic C2 site must be blocked.[9]
The triisopropylsilyl (TIPS) group is an excellent choice for C2 protection. It is robust enough to withstand non-acidic aqueous workups and chromatography but can be removed under mild conditions.[10]
Protocol 3: C2-TIPS Protection and Deprotection of Oxazoles [3][10]
-
Protection:
-
Dissolve the C2-unsubstituted oxazole in anhydrous THF and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir for 30 minutes.
-
Quench the resulting anion with triisopropylsilyl triflate (TIPS-OTf, 1.2 eq).
-
Allow the reaction to warm to room temperature, then quench with saturated aqueous NaHCO₃.
-
Extract with an organic solvent, dry, and purify by chromatography.
-
-
Deprotection:
-
The TIPS group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.
-
Alternatively, mild acidic conditions, such as acetic acid in a THF/water mixture, can be used.[3]
-
FAQ: What is the most robust strategy for synthesizing a complex molecule containing a sensitive oxazole?
Late-Stage Oxazole Formation: Whenever possible, design your synthesis to form the oxazole ring in the later steps.[3] This strategy minimizes the number of harsh reagents and reaction conditions that the sensitive heterocycle is exposed to, significantly improving the overall yield and purity of your final product.
Caption: Troubleshooting Workflow for Low Yield of Oxazole Compounds.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Zheng, Y., Ma, S., Yuan, Y., & Diao, X. (n.d.). The proposed mechanism of oxazole ring-opening and trapping of the aldehyde intermediate. ResearchGate. Retrieved from [Link]
-
Kaur, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved from [Link]
-
Chem Eazy. (2018). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Retrieved from [Link]
-
Vedejs, E., & Lu, Y. (2002). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Vedejs, E., & Lu, Y. (2002). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. ACS Publications. Retrieved from [Link]
-
Lee, J. B., et al. (2018). Spectroscopy of the breaking bond: the diradical intermediate of the ring opening in oxazole. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Wang, Y., et al. (2022). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Retrieved from [Link]
-
International Journal of Pharmaceutical research and Applications. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]
-
Kaur, R., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of Oxazole Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]
-
Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Retrieved from [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
-
Scilit. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism for oxazole oxidation by singlet oxygen. Retrieved from [Link]
-
PubMed. (n.d.). A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation Mechanism of Sulfamethoxazole under Ozonation: A DFT Study. Retrieved from [Link]
-
PMC - NIH. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
RSC Publishing. (n.d.). Comparing the ultraviolet photostability of azole chromophores. Retrieved from [Link]
-
PMC - NIH. (n.d.). Methodology for the Synthesis of Substituted 1,3-Oxazoles. Retrieved from [Link]
-
YouTube. (2022). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas. Retrieved from [Link]
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Technical Support Center: Scaling Up 2-Methyloxazole-4-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2-Methyloxazole-4-carboxylic acid (CAS No. 23012-17-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing-scale production. We will address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: From Bench to Bulk
Scaling up any chemical synthesis introduces challenges related to heat and mass transfer, reaction kinetics, and purification efficiency. Here, we tackle the most frequently encountered problems in the production of this compound.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing significantly lower and more variable yields upon scaling the hydrolysis of ethyl 2-methyloxazole-4-carboxylate to the final carboxylic acid. What are the likely causes and how can we improve consistency?
Answer: This is a classic scale-up challenge. The drop in yield during ester hydrolysis (saponification) typically stems from three primary factors: incomplete reaction, inefficient mixing, or competing side reactions.
Causality and Mitigation Strategy:
-
Incomplete Reaction: At a larger scale, achieving complete hydrolysis is more difficult. The likely culprit is insufficient base or reaction time. The unhydrolyzed ester, being less polar, will be a major impurity.[1]
-
Solution: Increase the molar equivalents of your base (e.g., NaOH or KOH) modestly, from 1.1 eq to 1.5-2.0 eq. Extend the reaction time and monitor closely using in-process controls like HPLC or TLC to ensure the disappearance of the starting ester.[1]
-
-
Mixing and Mass Transfer: In large reactors, inadequate agitation can create localized "hot spots" or areas of high substrate/reagent concentration, leading to non-uniform reaction progress and potential side reactions.
-
Solution: Ensure your reactor's overhead stirrer is appropriately sized and powered for the vessel volume. Use of baffles can significantly improve mixing efficiency. For heterogeneous mixtures (e.g., if the ester has poor solubility), consider adding a phase-transfer catalyst or a co-solvent like THF to improve homogeneity.[1]
-
-
Side Reactions: While the oxazole ring is relatively stable, prolonged exposure to harsh basic conditions and high temperatures can lead to degradation pathways.
-
Solution: Maintain a controlled temperature. Instead of aggressive heating, a moderately elevated temperature (e.g., 50-60 °C) for a longer duration is often more effective and minimizes degradation.
-
Caption: A logical workflow for diagnosing and resolving low yield issues.
Issue 2: Persistent Impurities in Final Product
Question: Our final batches of this compound are failing purity specifications due to a persistent impurity. HPLC analysis shows it is less polar than the product. What is it and how do we remove it?
Answer: An impurity that is less polar than the target carboxylic acid is very likely the unhydrolyzed starting material, ethyl 2-methyloxazole-4-carboxylate.[1] Carboxylic acids are highly polar due to the hydroxyl group, which is capable of hydrogen bonding. Esters lack this group, making them significantly less polar.
Identification and Removal Strategy:
-
Confirmation: Confirm the impurity's identity by LC-MS. The mass should correspond to the ethyl ester (C₇H₉NO₃, MW: 155.15 g/mol ).
-
Prevention (Process Optimization): As detailed in Issue 1, the best strategy is to prevent its formation by driving the hydrolysis reaction to completion.
-
Removal (Purification): If the impurity persists, a scalable purification method is required. Simple crystallization may not be sufficient if the ester co-precipitates. An acid-base extraction is highly effective for separating carboxylic acids from neutral impurities like esters.[2][3]
| Method | Description | Advantages | Disadvantages |
| Crystallization | Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form pure crystals. | Can be highly effective and scalable if a suitable solvent system is found. | May require significant solvent volumes. Impurities can sometimes co-crystallize.[3] |
| Acid-Base Extraction | Dissolving the crude mixture in an organic solvent and extracting with an aqueous base. The acid moves to the aqueous layer as its salt, leaving neutral impurities (like the ester) behind. The aqueous layer is then re-acidified to precipitate the pure acid. | Highly effective for separating acids from neutral/basic impurities. Scalable and robust.[2][3] | Requires large volumes of solvents and aqueous solutions; involves multiple liquid-liquid separation steps. |
| Preparative HPLC | A scaled-up version of analytical HPLC. | Can achieve very high purity. | Expensive in terms of solvents, stationary phase, and equipment. Lower throughput.[2] |
Issue 3: Product Degradation During Workup
Question: We observe discoloration (yellowing or browning) and the emergence of new, unidentified peaks in our HPLC chromatogram after the acidification and drying steps. Is the product unstable?
Answer: Yes, oxazole carboxylic acids can be susceptible to degradation under certain conditions. The two most likely degradation pathways are decarboxylation and hydrolytic ring-opening .
-
Decarboxylation: The loss of CO₂ from the carboxylic acid group can occur, particularly if the product is exposed to high temperatures for extended periods, especially during solvent distillation or drying.[1][4] This would result in the formation of 2-methyloxazole.
-
Hydrolytic Instability: While generally stable, the oxazole ring can be sensitive to cleavage under very strong acidic or basic conditions, especially when heated.[2]
Mitigation Strategies:
-
Temperature Control: During workup, especially after acidification, keep temperatures moderate. Use a rotovap with a water bath set no higher than 40-50°C for solvent removal. For drying, use a vacuum oven at a low temperature (e.g., <50°C) over a desiccant.
-
pH Control: When acidifying the carboxylate salt solution to precipitate the product, add the acid slowly and with efficient stirring, ensuring the pH does not drop excessively (aim for pH 2-3).[2] Avoid prolonged exposure to strong acid.
-
Inert Atmosphere: To prevent potential oxidative degradation, which can also cause discoloration, consider performing the final workup and drying steps under an inert atmosphere like nitrogen or argon.[2][5]
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic route to this compound?
A1: A common and robust two-step approach starts from commercially available materials.
-
Oxazole Formation: The synthesis of ethyl 2-methyloxazole-4-carboxylate. While several named reactions exist for oxazoles, a frequently used industrial method involves the condensation of diethyl oxalate and acetamide, though specific conditions can be proprietary. This provides the key ester intermediate.
-
Saponification: The ethyl ester is then hydrolyzed to the desired carboxylic acid using a base like sodium hydroxide in a water/alcohol solvent mixture.[1] This step is generally high-yielding and clean, provided the reaction goes to completion.
Q2: What are the recommended analytical methods for reaction monitoring and final product quality control?
A2: A combination of chromatographic and spectroscopic methods is essential.
| Method | Application | Key Parameters & Notes |
| HPLC-UV | Primary method for monitoring reaction progress and determining final purity. | Column: C18. Mobile Phase: Acetonitrile/Water gradient. Modifier: Add 0.1% formic or acetic acid to both mobile phases to suppress ionization of the carboxylic acid, ensuring sharp, symmetrical peaks.[1] Detector: UV (approx. 220-250 nm). |
| LC-MS | Identification of impurities and byproducts. | Use the same HPLC conditions as above, coupled to a mass spectrometer to obtain molecular weight information for unknown peaks.[6] |
| NMR (¹H, ¹³C) | Structural confirmation of the final product. | Confirms the identity and integrity of the molecular structure. |
| Melting Point | Quick assessment of purity. | The literature melting point is 182-187 °C. A sharp melting point within this range indicates high purity.[7] A broad or depressed range suggests impurities.[1] |
Q3: How should we handle and store bulk quantities of this compound?
A3: Based on its structure and general stability data for similar compounds, the following storage conditions are recommended:
-
Temperature: Store in a cool, well-ventilated area, away from heat sources.
-
Atmosphere: It is a combustible solid.[8] To prevent long-term degradation, store under a dry, inert atmosphere (nitrogen or argon).
-
Container: Use well-sealed, opaque containers to protect from light and moisture.
Q4: Are there any particular safety hazards to be aware of during scale-up?
A4: Beyond standard laboratory PPE (eyeshields, gloves, lab coat)[8], consider the following:
-
Exothermic Reactions: The initial oxazole ring formation can be exothermic. When scaling up, ensure the reactor has adequate cooling capacity. Reagents should be added in a controlled manner (e.g., via an addition funnel) to manage the reaction rate and temperature.[5]
-
Pressure Build-up: If a reaction generates gas (e.g., decarboxylation), ensure the reactor is properly vented.
-
Handling Bases/Acids: The use of large quantities of strong bases (NaOH) and acids (HCl) requires appropriate handling procedures and spill kits.
Detailed Protocol: Scalable Purification by Acid-Base Extraction and Crystallization
This protocol is designed to purify crude this compound containing neutral impurities like the unhydrolyzed ethyl ester.
Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 100 g/L.
-
Basification & Extraction: Transfer the organic solution to a reactor or a large separatory funnel. Add a 1M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (approx. 1.5 volumes relative to the organic layer). Stir vigorously for 15-30 minutes. The carboxylate salt will form and dissolve in the aqueous layer.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base 1-2 more times to ensure complete recovery.
-
Organic Wash: Combine all aqueous extracts. To remove any entrained neutral impurities, wash the combined aqueous layer with a small portion of the organic solvent (e.g., EtOAc).
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice-water bath. With vigorous stirring, slowly add cold 3M hydrochloric acid (HCl) until the pH of the solution is ~2. The pure this compound will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at <50°C until a constant weight is achieved.
Caption: Workflow for purification via acid-base extraction.
References
-
ResearchGate. (2025). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Retrieved from ResearchGate. [Link]
-
Stenutz. (n.d.). This compound. Retrieved from Stenutz. [Link]
-
DRS@nio. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Retrieved from DRS@nio. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from Chempedia - LookChem. [Link]
-
ChemSynthesis. (2025). ethyl 2-methyl-1,3-oxazole-5-carboxylate. Retrieved from ChemSynthesis. [Link]
-
MDPI. (n.d.). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Retrieved from MDPI. [Link]
-
PubChem. (n.d.). 4-Methyloxazole-2-carboxylic acid. Retrieved from PubChem. [Link]
-
National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from PMC. [Link]
-
National Institutes of Health. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Retrieved from NIH. [Link]
-
Royal Society of Chemistry. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Retrieved from RSC Publishing. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from American Pharmaceutical Review. [Link]
-
QSAR ANALYTICS. (n.d.). Decarboxylation in drug stability. Retrieved from QSAR ANALYTICS. [Link]
-
ResearchGate. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. Retrieved from ResearchGate. [Link]
-
SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase. [Link]
-
Der Pharma Chemica. (2016). Ultrasonic assisted Synthesis of methyl esters of carboxylic acids by using most convenient. Retrieved from Der Pharma Chemica. [Link]
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How to prevent oxazole ring opening under acidic or basic conditions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. The oxazole core is a cornerstone in medicinal chemistry and materials science, yet its inherent instability under certain conditions can lead to low yields, complex side-product formation, and significant project delays. This guide provides field-proven insights, troubleshooting protocols, and a deep dive into the causality behind experimental choices to help you preserve the integrity of your oxazole-containing molecules.
Frequently Asked Questions (FAQs)
Here, we address the most common issues encountered during the synthesis and handling of oxazole derivatives.
Q1: My oxazole-containing compound is decomposing during my reaction. What are the most likely causes? A1: Oxazole ring instability is typically triggered by strongly acidic or basic conditions.[1]
-
Strong Bases (e.g., n-BuLi, LDA): These can deprotonate the most acidic proton at the C2 position. The resulting C2-anion is often unstable and can undergo ring cleavage to form an isonitrile intermediate.[2][3][4][5]
-
Strong Acids (e.g., concentrated HCl, H₂SO₄): Protonation of the ring nitrogen activates the ring towards nucleophilic attack (often by water in aqueous acids), leading to hydrolytic cleavage.[1][6]
-
Strong Nucleophiles : Reagents like ammonia can directly attack the ring, causing it to open and recyclize into other heterocycles, such as imidazoles.[1][2]
Q2: I'm trying to perform a substitution on my oxazole ring, but I keep getting a mixture of products or ring-opened side products. Why is this happening? A2: This is a classic problem stemming from the reactivity of the C2-lithiooxazole intermediate. Deprotonation at C2, the most acidic site, creates an anion that exists in equilibrium with a ring-opened isocyanoenolate.[3][7][8] This open-chain intermediate can react with electrophiles at multiple sites, leading to a mixture of products.[7][8] Direct nucleophilic substitution at C2 is also challenging and often results in ring cleavage rather than substitution.[1][2]
Q3: What is the single most effective strategy to prevent ring opening during functionalization? A3: Protecting the C2 position is the most robust and widely accepted strategy.[9] By replacing the acidic C2-proton with a stable protecting group, you block the initial deprotonation event that leads to ring opening. The triisopropylsilyl (TIPS) group is highly recommended due to its stability during non-acidic aqueous workups and chromatography.[7][8]
Q4: How do the substituents already on the oxazole ring affect its stability? A4: Substituents have a significant electronic influence.
-
Electron-Donating Groups (EDGs) : These groups (e.g., alkoxy, alkyl) increase the electron density of the ring, making it more stable and less susceptible to nucleophilic attack.[9]
-
Electron-Withdrawing Groups (EWGs) : These groups (e.g., esters, halogens) decrease the ring's electron density, making it more prone to nucleophilic attack and potential cleavage.[2]
Troubleshooting Guide 1: Preventing Ring Opening Under Basic Conditions
Working with strong bases is the most common scenario leading to oxazole degradation. The primary cause is the deprotonation at the C2 position.
The Mechanism of Base-Mediated Ring Opening
The proton at the C2 position of the oxazole ring is the most acidic (pKa ≈ 20) due to the inductive effect of the adjacent heteroatoms.[5] Strong bases readily abstract this proton, leading to an unstable intermediate that ring-opens.
Caption: Base-mediated deprotonation and ring opening.
Preventative Strategies & Protocols
| Strategy | Rationale & Causality | Recommended Action |
| C2 Protection | Physically blocks the acidic C2 proton, preventing the initial deprotonation event that triggers ring opening.[7][9] The bulky TIPS group provides excellent steric hindrance and is stable to many reaction conditions.[8] | Protect the C2 position with a triisopropylsilyl (TIPS) group before proceeding with reactions requiring strong bases. |
| Use Milder Bases | If C2 deprotonation is not the goal, less aggressive bases can prevent unwanted side reactions. | For reactions not targeting C2, consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of organolithiums. |
| Strict Temperature Control | The ring-opening equilibrium is temperature-dependent. Low temperatures (-78 °C) significantly suppress the rate of cleavage, stabilizing the C2-anion.[9] | Conduct all reactions involving strong bases at low temperatures, typically -78 °C (a dry ice/acetone bath). Do not allow the reaction to warm until it has been quenched. |
| Late-Stage Synthesis | Minimizes the number of synthetic steps the sensitive oxazole ring is exposed to.[9] | Redesign the synthetic route to form the oxazole ring as one of the final steps, avoiding harsh reagents used earlier in the sequence. |
Experimental Protocol: C2-Protection with Triisopropylsilyl (TIPS) Chloride
This protocol describes the most reliable method to protect the vulnerable C2 position, enabling subsequent functionalization at other sites.[7][8][9]
Materials:
-
Oxazole substrate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, typically 1.6 M in hexanes)
-
Triisopropylsilyl chloride (TIPSCl)
-
Flame-dried glassware, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Under an inert atmosphere, dissolve the oxazole substrate (1.0 eq.) in anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (1.1 eq.) dropwise to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes. Monitor the reaction by TLC if feasible.
-
Silylation: Add TIPSCl (1.2 eq.) to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 1 hour, then slowly warm to room temperature.
-
Quench & Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 2-TIPS-oxazole via silica gel chromatography. The TIPS group is generally stable to these conditions.[7][8]
Troubleshooting Guide 2: Preventing Ring Opening Under Acidic Conditions
While generally more resistant to acids than strong bases, oxazoles can still degrade, particularly in the presence of water and strong mineral acids.[10]
The Mechanism of Acid-Mediated Ring Opening
The pyridine-like nitrogen at position 3 is weakly basic (pKa of conjugate acid ≈ 0.8) and can be protonated by strong acids.[3] This protonation creates an oxazolium cation, which is highly electron-deficient and susceptible to nucleophilic attack by water, leading to hydrolysis and ring cleavage.
Caption: Troubleshooting workflow for oxazole instability.
References
- Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Benchchem.
- A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles.
- Stability issues of 3-Chloro-1,2-oxazole under various conditions. Benchchem.
- A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles. American Chemical Society.
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Oxazole. Wikipedia.
- Oxazole.pdf. CUTM Courseware.
- The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. Benchchem.
- Oxazole Chemistry Overview. Scribd.
- Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Benchchem.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.Taylor & Francis Online.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
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Technical Support Center: Managing Decarboxylation Side Reactions at High Temperatures
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing unwanted decarboxylation side reactions during high-temperature experiments. This resource offers practical troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of thermal decarboxylation and ensure the integrity of your synthetic pathways.
Introduction: The Challenge of Unwanted Decarboxylation
Thermal decarboxylation is a chemical reaction where a carboxyl group (-COOH) is eliminated from a molecule as carbon dioxide (CO2) upon heating.[1][2] While this reaction is a powerful tool in synthetic organic chemistry for creating simpler compounds from carboxylic acids, it often becomes an undesirable side reaction at elevated temperatures, leading to reduced yields and product impurities.[1][3] This guide provides a comprehensive overview of the mechanisms behind thermal decarboxylation and practical strategies to mitigate this common experimental challenge.
Certain classes of carboxylic acids are particularly susceptible to thermal decarboxylation. Notably, β-keto acids and their derivatives, as well as malonic acids, readily lose CO2 when heated.[2][4] This inherent instability is due to the ability to form a stable cyclic transition state that facilitates the elimination of carbon dioxide.[2] Understanding the structural features that promote decarboxylation is the first step in devising effective control strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of unwanted decarboxylation at high temperatures?
A1: The primary driver is thermal energy, which provides the necessary activation energy to break the carbon-carbon bond of the carboxyl group.[5] The rate of decarboxylation is highly dependent on the molecular structure of the carboxylic acid. Molecules with a carbonyl group at the β-position relative to the carboxylic acid are particularly prone to decarboxylation due to the formation of a stable six-membered cyclic transition state.[4] Other factors that influence the rate of decarboxylation include the solvent, pH, and the presence of catalysts.[6][7]
Q2: How does solvent choice impact the rate of decarboxylation?
A2: Solvent polarity and proticity play a crucial role in the kinetics of decarboxylation.[6] Polar aprotic solvents, such as DMSO, can accelerate decarboxylation compared to protic solvents like water. This is because polar aprotic solvents can stabilize the transition state of the decarboxylation reaction more effectively than protic solvents, which may participate in hydrogen bonding and alter the reaction pathway.[6] The choice of solvent can therefore be a powerful tool to either promote or suppress decarboxylation.
Q3: Can pH be used to control unwanted decarboxylation?
A3: Yes, pH can be a critical parameter for controlling decarboxylation, particularly in aqueous solutions. The stability of the carboxylate ion versus the protonated carboxylic acid can significantly influence the reaction rate. For some molecules, maintaining a specific pH range can help to suppress the formation of the reactive species that leads to decarboxylation.[8][9] For instance, in certain biological systems, malate decarboxylation is used to prevent decreases in pH.[9][10]
Q4: Are there any catalysts that can inadvertently promote decarboxylation?
A4: Certain metal catalysts, which are often employed for other transformations in a reaction, can also catalyze unwanted decarboxylation. Transition metals like copper, palladium, and rhodium have been shown to facilitate decarboxylation.[11][12] It is crucial to screen catalysts not only for their efficacy in the desired reaction but also for their potential to promote side reactions like decarboxylation, especially at elevated temperatures. Conversely, specific catalysts are being developed to selectively promote decarboxylation when it is the desired outcome.[13]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Scenario 1: Significant loss of starting material and formation of an unexpected, lower molecular weight byproduct.
-
Issue: You are likely observing thermal decarboxylation of your carboxylic acid starting material.
-
Troubleshooting Steps:
-
Confirm Decarboxylation: Analyze the byproduct using techniques like Mass Spectrometry (to observe the loss of 44 Da, corresponding to CO2) and NMR spectroscopy (to identify the new, decarboxylated structure).
-
Lower the Reaction Temperature: This is the most direct approach. Investigate if the desired reaction can proceed at a lower temperature, even if it requires a longer reaction time. This is a classic example of applying kinetic versus thermodynamic control.[14][15] At lower temperatures, the reaction is under kinetic control, favoring the product with the lower activation energy, which may not be the decarboxylated product.[16][17]
-
Optimize Solvent: As discussed in the FAQs, switching to a less polar or a protic solvent might slow down the decarboxylation rate.[6]
-
Consider a Protecting Group: If the carboxylic acid is not the reactive center for your desired transformation, you can temporarily protect it.[18][19] Esterification is a common strategy. The ester can be hydrolyzed to regenerate the carboxylic acid after the high-temperature step is complete.[20][21]
-
Scenario 2: Your desired product, which contains a carboxylic acid moiety, is degrading during purification at high temperatures (e.g., distillation).
-
Issue: The purification process itself is inducing decarboxylation of the product.
-
Troubleshooting Steps:
-
Alternative Purification Methods: Explore non-thermal purification techniques such as column chromatography, recrystallization, or preparative HPLC.
-
Protect Before Purification: If distillation is necessary, consider protecting the carboxylic acid group as an ester prior to distillation and then deprotecting it.
-
Vacuum Distillation: If thermal distillation is unavoidable, performing it under a high vacuum will lower the boiling point and thus the temperature required, potentially minimizing decarboxylation.
-
Experimental Protocols
Protocol 1: Screening for Optimal Reaction Temperature to Minimize Decarboxylation
-
Setup: Prepare multiple small-scale reactions in parallel.
-
Temperature Gradient: Set up the reactions at a range of temperatures below your initial reaction temperature (e.g., in 10 °C increments).
-
Time Course Analysis: At regular intervals, take aliquots from each reaction.
-
Quench and Analyze: Immediately quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent). Analyze the composition of the aliquot by HPLC or GC-MS to determine the ratio of desired product to the decarboxylated byproduct.
-
Data Evaluation: Plot the formation of the desired product and the decarboxylated byproduct as a function of time for each temperature. This will allow you to identify the optimal temperature that maximizes the yield of the desired product while minimizing the side reaction.
| Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Decarboxylation Byproduct (%) |
| 120 | 4 | 65 | 30 |
| 110 | 6 | 75 | 15 |
| 100 | 8 | 80 | 5 |
| 90 | 12 | 78 | <2 |
Table 1: Example data from a temperature screening experiment, demonstrating that a lower temperature for a longer duration can significantly reduce the decarboxylation side reaction.
Protocol 2: Protecting the Carboxylic Acid Group via Esterification
-
Protection Step:
-
Dissolve the carboxylic acid in a suitable alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).[20]
-
Heat the mixture to reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction to isolate the ester.
-
-
High-Temperature Reaction: Perform your desired high-temperature reaction on the protected ester.
-
Deprotection Step:
Visualizing Reaction Pathways
Decarboxylation of a β-Keto Acid
Caption: Mechanism of β-keto acid decarboxylation via a cyclic transition state.
Troubleshooting Workflow for Unwanted Decarboxylation
Caption: A logical workflow for troubleshooting unwanted decarboxylation reactions.
References
-
Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations. RSC Publishing. Available at: [Link]
-
Solvent effects on the decarboxylation of trichloroacetic acid: Insights from: Ab initio molecular dynamics simulations | Request PDF. ResearchGate. Available at: [Link]
-
Thermal decarboxylation Definition - Organic Chemistry II Key Term. Fiveable. Available at: [Link]
-
Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. ResearchGate. Available at: [Link]
-
Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). MDPI. Available at: [Link]
-
Decarbonylation - Wikipedia. Wikipedia. Available at: [Link]
-
Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry Decarboxylation Reaction. sathee jee - IIT Kanpur. Available at: [Link]
-
Decarboxylation. ChemTalk. Available at: [Link]
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Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. Available at: [Link]
-
A pH Control System Based on Malate Decarboxylation for the Cultivation of Lactic Acid Bacteria. National Center for Biotechnology Information. Available at: [Link]
-
Decarboxylation of Carboxylic Acids. Chemistry Steps. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]
-
A pH Control System Based on Malate Decarboxylation for the Cultivation of Lactic Acid Bacteria. PubMed. Available at: [Link]
-
Biological Activity of Cannabis sativa L. Extracts Critically Depends on Solvent Polarity and Decarboxylation. MDPI. Available at: [Link]
-
Protecting group - Wikipedia. Wikipedia. Available at: [Link]
-
How to optimize the decarboxylation process in a Decarb reactor? - TOPTION Instrument. TOPTION Instrument. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. Available at: [Link]
-
Decarboxylation - Wikipedia. Wikipedia. Available at: [Link]
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. National Center for Biotechnology Information. Available at: [Link]
-
How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? ResearchGate. Available at: [Link]
-
Decarboxylation under acid, water, and extreme heat. Chemistry Stack Exchange. Available at: [Link]
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Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases. PubMed. Available at: [Link]
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Time-programmable pH: Decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. ResearchGate. Available at: [Link]
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Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
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Thermodynamic and kinetic reaction control - Wikipedia. Wikipedia. Available at: [Link]
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Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. Available at: [Link]
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Enhancing 1,5-Pentanediamine Productivity in Corynebacterium glutamicum with Improved Lysine and Glucose Metabolism. MDPI. Available at: [Link]
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Navigating the Stereochemical Maze: A Technical Guide to Solvent Effects in Oxazole Synthesis
Welcome to the Technical Support Center for Stereoselective Oxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuanced challenges of controlling stereochemistry in oxazole ring formation. In the synthesis of chiral molecules, achieving high stereoselectivity is paramount, and the choice of solvent is often a critical, yet complex, variable.
This document moves beyond simple protocol recitation. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues encountered in the laboratory. We will delve into the underlying principles that govern how solvents influence the three-dimensional arrangement of atoms in your products, providing you with the rationale needed to make informed decisions and optimize your synthetic routes.
Frequently Asked Questions (FAQs): The "Why" Behind Solvent Selection
Q1: How can a seemingly simple choice of solvent dramatically alter the stereochemical outcome of my oxazole synthesis?
The solvent is not merely an inert medium for your reaction; it is an active participant that can influence the energies of the ground states, intermediates, and, most critically, the transition states of competing diastereomeric or enantiomeric pathways.[1] This influence is exerted through a combination of factors:
-
Polarity and Dipole Moment: Polar solvents can stabilize charged or highly polar transition states. If the transition state leading to one stereoisomer is more polar than the one leading to the other, a polar solvent will preferentially lower its energy, thus accelerating its formation.[2]
-
Protic vs. Aprotic Nature: Protic solvents, with their ability to donate hydrogen bonds (e.g., methanol, ethanol), can specifically interact with Lewis basic sites in the reactants, such as carbonyl oxygens or nitrogen atoms.[3][4] These interactions can alter the conformation of the substrate or catalyst, favoring the approach of a reagent from a particular face.[5][6] Conversely, polar aprotic solvents (e.g., THF, DMF, acetonitrile) lack this hydrogen-bonding ability and interact primarily through dipole-dipole interactions, which can also influence stereoselectivity.[7]
-
Solvent Cage Effects: The solvent molecules can form a "cage" around the reactants. In some cases, this cage can restrict the motion of intermediates, such as an intimate ion pair, preventing racemization and allowing a subsequent stereoselective step to occur.[8][9]
Q2: I'm performing a Van Leusen oxazole synthesis and getting a mixture of diastereomers. Where do I start with solvent optimization?
The Van Leusen synthesis, which typically proceeds through an oxazoline intermediate, is a prime example where solvent choice can dictate the diastereomeric ratio.[10][11] The key is to understand the transition state leading to the cyclization.
Troubleshooting Workflow: Diastereoselectivity in Van Leusen Synthesis
In many cases, polar aprotic solvents like THF or acetonitrile have been observed to favor the formation of the trans-oxazoline, which is often the thermodynamically more stable product.[12] This suggests that these solvents may better accommodate the presumed extended conformation of the transition state leading to the trans isomer.
Q3: My chiral catalyst isn't delivering the expected enantioselectivity. Could the solvent be the culprit?
Absolutely. In asymmetric catalysis, the solvent can influence the conformation and activity of the chiral catalyst and its complex with the substrate.
-
Catalyst-Solvent Interactions: Solvents can coordinate to a metal center in a catalyst, potentially altering its Lewis acidity and the steric environment around the active site.
-
Substrate Solvation: The way a solvent solvates the substrate can affect how it docks into the catalyst's active site.
-
Transition State Stabilization: As with diastereoselectivity, the solvent's ability to stabilize one enantiomeric transition state over the other is crucial. For instance, in some metal-catalyzed cycloadditions, less polar solvents like toluene can lead to higher enantioselectivity because they promote a more organized and compact transition state assembly, amplifying the chiral influence of the catalyst.[13]
Troubleshooting Guides: From Theory to Practice
Scenario 1: Poor Diastereoselectivity in the Synthesis of 4,5-Disubstituted Oxazolines
Problem: Your reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) is yielding a nearly 1:1 mixture of cis and trans oxazoline diastereomers.
Underlying Cause: The energy difference between the two diastereomeric transition states is minimal under your current reaction conditions. Your goal is to find a solvent that preferentially stabilizes one transition state.
Troubleshooting Protocol:
-
Baseline Establishment: Ensure your current reaction conditions (temperature, concentration, base) are consistent.
-
Solvent Screening: Set up parallel reactions in a range of solvents with varying properties. A recommended starting panel is presented in the table below.
-
Analysis: Carefully determine the diastereomeric ratio (d.r.) for each reaction, typically by integrating the relevant signals in the 1H NMR spectrum of the crude reaction mixture.
-
Interpretation:
-
If polar aprotic solvents (THF, CH3CN) improve the d.r. in favor of the trans isomer, it suggests that the transition state leading to this isomer has a greater dipole moment and is stabilized by these solvents.[12]
-
If polar protic solvents (MeOH, IPA) show a different selectivity, consider the possibility of hydrogen bonding interactions with the intermediate alkoxide, which could steer the cyclization.[11]
-
If nonpolar solvents (Toluene, Hexane) give the best results, this may indicate that intrinsic steric factors are the primary drivers of selectivity, and minimizing solvent interactions allows these to dominate.
-
Table 1: Solvent Screening Panel for Diastereoselectivity Optimization
| Solvent Class | Representative Solvent | Key Properties | Expected Influence on Transition State |
| Polar Aprotic | Acetonitrile (CH3CN) | High dipole moment, no H-bond donation | Stabilizes polar transition states |
| Tetrahydrofuran (THF) | Moderate dipole moment, Lewis basic | Can coordinate to cations, moderate polarity | |
| Polar Protic | Isopropanol (IPA) | H-bond donor and acceptor | Can participate in H-bonding with intermediates |
| Nonpolar | Toluene | Aromatic, low polarity | Minimizes polar interactions, π-stacking possible |
| Chlorinated | Dichloromethane (DCM) | Moderately polar, non-coordinating | General purpose, can stabilize dipoles |
Scenario 2: Low Enantiomeric Excess (e.e.) in a Catalyzed Asymmetric Oxazole Synthesis
Problem: You are using a well-established chiral ligand/catalyst system, but the enantiomeric excess of your oxazole product is significantly lower than reported values.
Underlying Cause: The solvent may be interfering with the catalyst-substrate complex or providing an alternative, non-selective reaction pathway. The organization of the transition state is suboptimal.
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure all reagents, and especially the solvent, are anhydrous and of high purity. Water can be detrimental to many catalytic systems.
-
Solvent Re-evaluation: Even if a standard solvent like THF is reported, subtle variations in reaction conditions might necessitate a different choice.
-
Rationale for Nonpolar Solvents: Often, asymmetric reactions benefit from less coordinating, nonpolar solvents like toluene or hexane. These solvents can promote a tighter binding of the substrate to the catalyst, leading to a more ordered transition state and better transfer of chirality.[13]
-
Rationale for Ethereal Solvents: Ethers like THF or MTBE can sometimes offer a good balance of solubility and moderate coordinating ability, but they can also compete with the substrate for binding to the catalyst.
-
-
Temperature Study: In conjunction with solvent screening, evaluate the effect of temperature. Lowering the temperature often increases enantioselectivity by reducing the available thermal energy for the system to overcome the higher-energy transition state of the undesired enantiomer.
Table 2: Solvent Effects on Enantioselectivity - A Case Study
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (e.e., %) | Rationale for Observation |
| Toluene | 2.4 | 92% | Low polarity promotes a highly organized, compact transition state, maximizing the catalyst's chiral influence.[13] |
| THF | 7.6 | 85% | Moderate polarity and coordinating ability may slightly disrupt the optimal catalyst-substrate interaction. |
| Acetonitrile | 37.5 | 65% | High polarity and coordinating nature can compete for catalyst binding sites, leading to a less ordered transition state. |
| Methanol | 32.7 | <10% | Protic nature can deactivate the catalyst or substrate through strong hydrogen bonding, favoring a background, non-selective reaction. |
Note: The data presented are illustrative and based on general trends in asymmetric catalysis.
Experimental Protocols
General Procedure for Solvent Screening in a Diastereoselective Van Leusen Reaction
-
Preparation: To a series of oven-dried reaction vials equipped with stir bars, add the aldehyde (1.0 equiv) and tosylmethyl isocyanide (TosMIC) (1.1 equiv).
-
Solvent Addition: To each vial, add the respective anhydrous solvent (see Table 1) to achieve a consistent concentration (e.g., 0.2 M).
-
Base Addition: Add the base (e.g., K2CO3, 1.5 equiv) to each vial.
-
Reaction: Stir the reactions at a constant temperature (e.g., room temperature or 60 °C) and monitor by TLC for the consumption of the starting aldehyde.
-
Work-up: Upon completion, quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analysis: Dissolve a small amount of each crude product in CDCl3 and acquire a 1H NMR spectrum. Determine the diastereomeric ratio by comparing the integration of well-resolved, characteristic protons for each diastereomer.
Visualizing the Logic: Solvent-Transition State Interaction
The choice of solvent directly impacts the energy landscape of the reaction, as depicted below. A solvent that selectively stabilizes the transition state of the desired stereoisomer will lead to a higher stereoselectivity.
By systematically evaluating the solvent's role and understanding the underlying principles of solute-solvent interactions, you can effectively troubleshoot and optimize your stereoselective oxazole syntheses, moving from unpredictable outcomes to rational and controlled chemical transformations.
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Dynamics-based transition states reveal solvent cage effect and SN2 transition state motion in Lewis acid catalyzed stereoselective tertiary alcohol nucleophilic substitution reactions. PubMed Central. [Link]
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Possible mechanism in the presence of non-polar/polar aprotic solvent... ResearchGate. [Link]
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Asymmetric Addition and Cycloaddition Reactions with Ylidene‐Five‐Membered Heterocycles. ResearchGate. [Link]
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DIASTEREOSELECTIVE SYNTHESIS AND STRUCTURE OF SPIROISOXAZOLINE DERIVATIVES. ResearchGate. [Link]
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Direct Synthesis of Oxazolines from Olefins and Amides Using tert-BuOI. The Royal Society of Chemistry. [Link]
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Oxazoline chemistry part III. Synthesis and characterisation of [2-(2′-anilinyl)-2-oxazolines] and some related compounds. ResearchGate. [Link]
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How important are the intermolecular hydrogen bonding interactions in methanol solvent for interpreting the chiroptical properties? PubMed. [Link]
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How important are the intermolecular hydrogen bonding interactions in methanol solvent for interpreting the chiroptical properties? ResearchGate. [Link]
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Solvent effects on hydrogen bonding. PubMed. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. [Link]
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Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
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A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Publications. [Link]
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Studies toward the Synthesis of an Oxazole-Based Analog of (-)-Zampanolide. PubMed. [Link]
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Diastereoselective Synthesis of Polysubstituted Isoxazolines. ChemistryViews. [Link]
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Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. [Link]
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Computational analysis of the formation mechanisms of carbazoles. Semantic Scholar. [Link]
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A study of solvent polarity and hydrogen bonding effects on the nitrogen NMR shielding of isomeric tetrazoles and ab initio calculation of the nitrogen shielding of azole systems. PubMed. [Link]
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Experimental Investigations on the Effect of Non Polar and Polar Aprotic Solvents on the Reaction between Furan-2-methanamine and Dimethyl Acetylenedicarboxylate. ResearchGate. [Link]
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Dynamic Supramolecular Chemistry: The Role of Hydrogen Bonding in Controlling the Selectivity of Diels-Alder Reactions in Room-Temperature Ionic Liquids. ResearchGate. [Link]
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Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating Analytical Methods for Substituted Oxazoles: A Comparative Approach
For researchers, scientists, and drug development professionals vested in the burgeoning field of medicinal chemistry, the oxazole scaffold represents a cornerstone of innovation. Its prevalence in pharmacologically active agents necessitates robust and reliable analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of analytical techniques for the validation of methods applied to substituted oxazoles, moving beyond mere procedural steps to elucidate the scientific rationale behind each choice.
The validation of an analytical procedure is a documented process that demonstrates its fitness for the intended purpose.[1][2] For substituted oxazoles, this means developing methods that are not only accurate and precise but also specific and stability-indicating, capable of distinguishing the active pharmaceutical ingredient (API) from its potential degradation products and impurities.
The Foundation: Regulatory Landscape and Core Validation Parameters
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for analytical method validation. The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle and risk-based approach.[3] This guide is structured around these principles, ensuring that the methodologies discussed are compliant with global standards.
A robust analytical method validation protocol for substituted oxazoles must address the following core parameters:
-
Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]
-
Linearity: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision).[4]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
-
Stability-Indicating Capability: The ability of the method to detect and quantify the active analyte in the presence of its degradation products. This is a critical aspect for oxazole-containing compounds, which can be susceptible to specific degradation pathways.
Comparative Analysis of Key Analytical Techniques for Substituted Oxazoles
The choice of analytical technique is paramount and is dictated by the physicochemical properties of the substituted oxazole, the intended purpose of the analysis (e.g., assay, impurity profiling), and the required sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its advanced iteration, UPLC, are the workhorses for the analysis of non-volatile and thermally labile compounds, making them ideally suited for the majority of substituted oxazoles.[5][6] The fundamental principle of both techniques is the separation of components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5]
Key Differences and Application to Oxazoles:
UPLC utilizes columns packed with sub-2 µm particles, operating at higher pressures than conventional HPLC.[7] This results in significantly faster analysis times, improved resolution, and increased sensitivity.[8][9] For the analysis of complex mixtures of substituted oxazoles and their impurities, UPLC can provide superior separation efficiency in a fraction of the time.[10][11]
| Feature | HPLC | UPLC | Rationale for Oxazole Analysis |
| Particle Size | 3-5 µm | < 2 µm | Smaller particles in UPLC lead to sharper peaks and better resolution of closely related oxazole isomers or degradation products.[7] |
| Analysis Time | 20-45 min | 2-5 min | UPLC offers significant throughput advantages for routine quality control and high-volume screening.[7] |
| Sensitivity | Good | Excellent | The enhanced sensitivity of UPLC is beneficial for the detection and quantification of trace-level impurities in oxazole APIs.[8] |
| Solvent Consumption | Higher | Lower (by ~70-80%) | UPLC is a more environmentally friendly and cost-effective option for long-term projects.[7] |
Experimental Workflow for HPLC/UPLC Method Validation:
The following diagram illustrates a typical workflow for validating an HPLC or UPLC method for a substituted oxazole.
Caption: Workflow for HPLC/UPLC Method Validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6] While many substituted oxazoles are not sufficiently volatile for direct GC analysis, this method is invaluable for the detection of volatile impurities or related substances that may be present in the API or formulation.[12][13]
Applicability to Oxazole Analysis:
-
Residual Solvents: GC is the gold standard for the analysis of residual solvents from the synthesis of oxazole derivatives.
-
Volatile Impurities: Detection of low molecular weight, volatile impurities that may not be readily observed by HPLC.[12]
-
Derivatization: For non-volatile oxazoles, derivatization to increase volatility can be employed, though this adds complexity to the sample preparation.
Comparison with HPLC:
| Feature | HPLC/UPLC | GC-MS | Rationale for Oxazole Analysis |
| Analyte Volatility | Non-volatile & thermally labile | Volatile & thermally stable | HPLC/UPLC is generally more applicable to the broad range of substituted oxazole structures. GC-MS is a specialized tool for specific impurities.[6] |
| Mobile Phase | Liquid | Inert Gas | The liquid mobile phase in HPLC allows for a wider range of interactions and separation mechanisms for diverse oxazole analogues.[14] |
| Detection | UV, PDA, MS | MS | The mass spectrometric detection in GC-MS provides excellent structural information for the identification of unknown volatile impurities. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a powerful, non-destructive technique for the purity assessment and quantitative analysis of organic molecules, including substituted oxazoles.[15][16] It offers a distinct advantage as an orthogonal method to chromatography.[15]
Principle and Advantages for Oxazole Analysis:
The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the oxazole compound can be determined.[17][18]
-
Primary Method: qNMR can be considered a primary ratio method of measurement, providing traceability to the International System of Units (SI).
-
No Reference Standard of the Analyte Needed: For purity determination, only a certified internal standard is required.
-
Simultaneous Qualitative and Quantitative Analysis: A single qNMR experiment can provide structural confirmation and quantitative information.[16]
-
Orthogonality: Provides a valuable cross-validation for chromatographic methods.[15]
Workflow for qNMR Purity Assessment:
Caption: Workflow for qNMR Purity Assessment.
Detailed Experimental Protocols
Stability-Indicating RP-HPLC Method Validation Protocol
This protocol outlines the steps for validating a stability-indicating reverse-phase HPLC method for a substituted oxazole.
1. Method Development and System Suitability:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the oxazole and its potential degradants have significant absorbance (e.g., 254 nm).[4]
-
System Suitability: Before each validation run, inject a standard solution multiple times to ensure the system is performing adequately. Acceptance criteria typically include:
-
Relative Standard Deviation (RSD) of peak area < 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
2. Forced Degradation Studies (Specificity):
To demonstrate the stability-indicating nature of the method, subject the substituted oxazole to stress conditions to induce degradation.[19][20]
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 200 watt-hours/square meter) and cool white fluorescent light (e.g., 1.2 million lux hours).[20]
Analyze the stressed samples and ensure that the degradation product peaks are well-resolved from the parent oxazole peak.
3. Validation of Performance Characteristics:
-
Linearity: Prepare a series of at least five concentrations of the oxazole standard spanning the expected range (e.g., 50-150% of the target concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations of the oxazole (e.g., by spiking a placebo with the API at three different concentration levels). The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the calibration curve.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within the acceptance criteria.
Data Summary and Comparison
The following table summarizes typical performance data for the different analytical techniques discussed.
| Parameter | RP-HPLC/UPLC | GC-MS (for volatile impurities) | qNMR (for purity) |
| Specificity | High, demonstrated by forced degradation | High, based on mass spectral data | High, based on distinct chemical shifts |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Not typically assessed in the same manner |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 98.5 - 101.5% (relative to certified standard) |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 1.0% |
| LOQ | ng/mL to low µg/mL range | pg/mL to ng/mL range | mg/mL range |
Conclusion: An Integrated Approach to Method Validation
For comprehensive and reliable analytical characterization of substituted oxazoles, an integrated approach is recommended. RP-HPLC or UPLC should be the primary technique for assay and impurity profiling, with a fully validated, stability-indicating method. GC-MS serves as a crucial complementary technique for the analysis of volatile impurities and residual solvents. qNMR provides an invaluable orthogonal method for the absolute purity determination of the API and reference standards, adding a higher level of confidence to the overall analytical package.
By understanding the principles behind each technique and thoughtfully designing validation studies, researchers and drug development professionals can ensure the generation of high-quality, defensible data that meets regulatory expectations and ultimately contributes to the development of safe and effective medicines.
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A Senior Application Scientist's Guide: Comparing ¹H and ¹³C NMR for the Structural Confirmation of Oxazole Derivatives
For researchers and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a non-negotiable cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed gold standard for the elucidation of small molecule structures.[1][2] The oxazole moiety, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. Its precise characterization is therefore of paramount importance.
This guide provides an in-depth comparison of two fundamental NMR techniques, Proton (¹H) NMR and Carbon-13 (¹³C) NMR, as applied to the structural confirmation of oxazole derivatives. Moving beyond a simple recitation of principles, we will explore the causality behind experimental choices and present the synergistic relationship between these two methods, empowering you to make informed analytical decisions.
Part 1: ¹H NMR Spectroscopy — The Scout of Molecular Structure
Proton NMR is invariably the first experiment performed on a newly synthesized compound. Its high sensitivity and rapid acquisition time make it an exceptional tool for an initial assessment of a molecule's identity, purity, and primary structure.[3]
Principles and Information Gleaned
¹H NMR spectroscopy provides three key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Protons attached to or near electronegative atoms or aromatic rings are "deshielded" and appear at a higher chemical shift (downfield).[4]
-
Integration: The area under a signal is directly proportional to the number of protons it represents. This allows for a quantitative census of the different types of protons in the molecule.[5]
-
Multiplicity (Spin-Spin Coupling): The splitting of a signal into a pattern (e.g., singlet, doublet, triplet) reveals the number of adjacent, non-equivalent protons. This is governed by the n+1 rule and provides invaluable information about atomic connectivity.[6]
Characteristic ¹H NMR Data for the Oxazole Ring
The three protons on the parent oxazole ring have distinct and predictable chemical shifts due to the influence of the two heteroatoms.[7]
| Proton | Typical Chemical Shift (δ, ppm in CDCl₃) | Multiplicity (in parent oxazole) |
| H-2 | 7.90 - 8.10 | Singlet |
| H-4 | 7.60 - 7.80 | Singlet |
| H-5 | 7.00 - 7.20 | Singlet |
Note: In the unsubstituted oxazole ring, the protons appear as singlets because they are not coupled to each other. Substitution can dramatically alter both chemical shifts and introduce coupling patterns.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A robust protocol is essential for trustworthy data.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the oxazole derivative.[8] For routine analysis, a lower amount is often sufficient due to the high sensitivity of ¹H NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[9] The choice of solvent is critical; it must dissolve the compound without its own signals obscuring important regions of the spectrum.[10]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter which can degrade spectral quality.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[9]
-
The magnetic field is then "shimmed" to maximize its homogeneity, ensuring sharp, well-resolved peaks.
-
A standard ¹H experiment is typically acquired in a matter of minutes using a small number of scans (e.g., 8 or 16).
-
Strengths and Limitations
-
Strengths: High sensitivity, rapid data acquisition, and rich information content regarding proton count and connectivity through coupling.
-
Limitations: The relatively narrow chemical shift range (~0-13 ppm) can lead to signal overlap in complex molecules, making interpretation difficult or impossible.[5]
Part 2: ¹³C NMR Spectroscopy — Confirming the Carbon Skeleton
While ¹H NMR provides a wealth of information, ¹³C NMR is the definitive technique for mapping the carbon framework of a molecule.[11] It directly observes the carbon atoms, providing complementary data that resolves ambiguities left by proton spectra.
Principles and Information Gleaned
¹³C NMR differs from ¹H NMR in several key aspects:
-
Low Natural Abundance: The NMR-active ¹³C isotope has a natural abundance of only ~1.1%.[11] This, combined with its lower gyromagnetic ratio, makes the ¹³C nucleus inherently much less sensitive than the proton.[12]
-
Wide Chemical Shift Range: Carbon signals appear over a much broader range (typically 0-220 ppm), which means signal overlap is rare, even in complex molecules.[13]
-
Proton Decoupling: Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single, sharp line.[14] This simplifies the spectrum immensely but removes direct C-H coupling information.
-
Integration: Due to relaxation effects and the nuclear Overhauser effect (nOe) under standard acquisition conditions, the integration of ¹³C signals is not typically quantitative.[14]
Characteristic ¹³C NMR Data for the Oxazole Ring
The carbon atoms of the oxazole ring are significantly deshielded by the adjacent heteroatoms.[15]
| Carbon | Typical Chemical Shift (δ, ppm in CDCl₃) |
| C-2 | 150 - 152 |
| C-4 | 137 - 139 |
| C-5 | 125 - 127 |
Note: These values are for the parent ring and will be influenced by substituents.[16]
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The low sensitivity of ¹³C necessitates modifications to the experimental procedure.
-
Sample Preparation:
-
A more concentrated sample is required. Aim for 10-50 mg of the oxazole derivative dissolved in 0.6-0.7 mL of deuterated solvent.[17] For molecules with high molecular weight, even more material may be needed.
-
Follow the same filtration and handling procedures as for ¹H NMR.
-
-
Data Acquisition:
-
After acquiring the ¹H spectrum, the spectrometer is tuned to the ¹³C frequency.
-
Because of the low sensitivity, a significantly larger number of scans is required. A routine ¹³C spectrum may take anywhere from 20 minutes to several hours to acquire.
-
A relaxation delay (d1) is used between pulses to allow the carbon nuclei to return to equilibrium.[18]
-
Strengths and Limitations
-
Strengths: Excellent spectral dispersion (minimal peak overlap), provides a direct count of unique carbon atoms, and definitively identifies the presence of key functional groups (e.g., carbonyls, quaternary carbons).[13]
-
Limitations: Very low sensitivity requires more sample and significantly longer acquisition times. Standard spectra lack coupling information.
Part 3: A Comparative Analysis — Two Sides of the Same Coin
¹H and ¹³C NMR are not competing techniques; they are complementary partners in structural elucidation. The data from one confirms and clarifies the data from the other.
| Feature | ¹H NMR | ¹³C NMR |
| Sensitivity | High | Very Low |
| Natural Abundance | ~99.98% | ~1.1%[11] |
| Acquisition Time | Short (minutes) | Long (minutes to hours) |
| Sample Amount | Low (5-25 mg)[8] | High (10-50+ mg)[17] |
| Spectral Dispersion | Narrow (~0-13 ppm)[5] | Wide (~0-220 ppm)[5] |
| Signal Overlap | Common | Rare[13] |
| Quantitative Data | Yes (Integration) | No (Typically)[14] |
| Coupling Info | Yes (H-H) | No (in standard decoupled spectra) |
Logical Workflow for Structure Confirmation
The process of confirming an oxazole derivative's structure should follow a logical progression, leveraging the strengths of each technique.
Caption: Workflow for NMR-based structure confirmation.
Part 4: Beyond 1D NMR — The Power of 2D Techniques
When 1D ¹H and ¹³C spectra are insufficient to resolve a complex structure, two-dimensional (2D) NMR experiments are employed. These powerful techniques correlate signals across two frequency axes, revealing connections that are hidden in 1D spectra.[19][20]
-
COSY (COrrelation SpectroscopY): This homonuclear experiment correlates protons that are coupled to each other. It is invaluable for tracing out proton spin systems and piecing together molecular fragments.[6][21]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[22][23] It is a highly sensitive method for unambiguously assigning protons to their respective carbons.[24]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment correlates protons and carbons that are separated by two or three bonds.[22][25] It is the key experiment for piecing together the entire molecular structure by connecting fragments across quaternary carbons and heteroatoms.
Advanced 2D NMR Workflow
For a novel or particularly complex oxazole derivative, a 2D NMR workflow provides the highest level of confidence in the structural assignment.
Caption: Workflow for advanced 2D NMR analysis.
Conclusion and Best Practices
For the structural confirmation of oxazole derivatives, ¹H and ¹³C NMR spectroscopy are indispensable, complementary techniques. Neither one is sufficient on its own for the rigorous characterization required in research and drug development.
Best Practices for Researchers:
-
Always Acquire Both: For any novel compound, always acquire both ¹H and ¹³C NMR spectra. The ¹H spectrum provides the initial check of success and purity, while the ¹³C spectrum confirms the carbon backbone.
-
Prioritize Sample Quality: The quality of your spectrum is dictated by the quality of your sample. Ensure your compound is pure and free of particulate matter.
-
Use Sufficient Concentration for ¹³C: Do not underestimate the amount of sample and acquisition time needed for a good ¹³C spectrum. Attempting to acquire it with too little material will result in a poor signal-to-noise ratio and wasted instrument time.
-
Don't Hesitate to Use 2D NMR: If there is any ambiguity in your 1D spectra due to signal overlap or complex coupling patterns, proceed directly to 2D experiments like HSQC and HMBC. The certainty they provide is well worth the additional instrument time.
-
Correlate All Data: The final structure should be consistent with all NMR data collected—¹H chemical shifts, integrations, and multiplicities, ¹³C chemical shifts, and all 2D correlations.
By integrating these principles and workflows, researchers can confidently and efficiently confirm the structures of novel oxazole derivatives, ensuring the integrity and validity of their scientific findings.
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A Senior Scientist's Guide to Functional Group Validation: Interpreting IR Spectra of Carboxylic Acids and Beyond
Part 1: The Gold Standard - IR Spectroscopy as the Primary Tool
Infrared spectroscopy operates on the principle that molecular bonds vibrate at specific, quantized frequencies.[1] When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, leading to a unique spectral fingerprint.[1] The carboxylic acid functional group is particularly well-suited for IR analysis due to two profoundly characteristic and easily identifiable absorption bands.[2]
The Unmistakable Signature: Decoding the Carboxylic Acid Spectrum
The diagnostic power of IR for carboxylic acids lies in two key regions of the spectrum:
-
The O-H Stretch: The hydroxyl (-OH) group of a carboxylic acid presents as an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[2][3][4] This remarkable broadness is the direct result of extensive intermolecular hydrogen bonding. In the condensed phase, carboxylic acids typically exist as stable, hydrogen-bonded dimers, which creates a continuum of O-H bond energies and, consequently, a wide range of absorption frequencies.[3][5] This feature is often so dominant that it can overlap with the C-H stretching bands that appear around 3000 cm⁻¹.[3]
-
The C=O Stretch: The carbonyl (C=O) group provides a second, highly reliable diagnostic peak. This absorption is typically very strong and sharp, appearing in the region of 1760-1690 cm⁻¹.[3] The precise position of this peak is sensitive to the molecular environment:
-
Dimerization: Hydrogen bonding in the dimeric form weakens the C=O bond slightly, lowering its stretching frequency to the 1725-1700 cm⁻¹ range.[1][2]
-
Conjugation: If the carboxylic acid is conjugated with an aromatic ring or a carbon-carbon double bond, the C=O stretching frequency will decrease by 20-30 cm⁻¹, typically appearing between 1710-1680 cm⁻¹.[2][6]
-
The simultaneous presence of the extremely broad O-H stretch and the intense, sharp C=O stretch provides a highly trustworthy signature for the carboxylic acid functional group.[6]
Data Presentation: Characteristic IR Absorptions for Carboxylic Acids
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity & Appearance | Causality & Key Insights |
| O-H Stretch | 3300 - 2500 | Strong, Very Broad | Caused by strong intermolecular hydrogen bonding (dimerization). Often overlaps with C-H stretches.[2][3] |
| C=O Stretch | 1760 - 1690 | Strong, Sharp | Position is sensitive to the molecular environment. A key diagnostic peak for carbonyls.[2][3] |
| Saturated | 1730 - 1700 | Typical range for aliphatic carboxylic acids existing as dimers.[6] | |
| Aromatic/Unsaturated | 1710 - 1680 | Conjugation delocalizes electron density, weakening the C=O bond and lowering the frequency.[6] | |
| C-O Stretch | 1320 - 1210 | Medium-Strong | Coupled with O-H in-plane bending, this adds to the unique fingerprint.[3] |
| O-H Bend | 950 - 910 | Medium, Broad | An out-of-plane bend that further confirms the -OH group, though it falls in the complex fingerprint region.[3][6] |
Experimental Protocol: Acquiring a Self-Validating IR Spectrum
Trustworthy data begins with a meticulous protocol. The following steps ensure the acquisition of a high-fidelity spectrum suitable for functional group validation.
-
Sample Preparation:
-
For Solids (KBr Pellet): Mix ~1 mg of the finely ground sample with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press. Rationale: This minimizes scattering and creates a uniform sample path.
-
For Solids/Oils (ATR): Place a small amount of the sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact using the pressure clamp. Rationale: ATR is a rapid, low-sample-volume technique that requires minimal preparation.
-
For Solutions (Liquid Cell): Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂). Fill a liquid cell of known path length. Rationale: Solution-phase spectroscopy can break up intermolecular hydrogen bonds, sharpening the O-H peak, which can be a useful diagnostic test.[5]
-
-
Background Collection: With no sample in the beam path (or a clean ATR crystal), collect a background spectrum. Rationale: This is a critical self-validation step. It measures the absorbance of atmospheric CO₂ and water vapor, as well as any instrumental artifacts, which are then mathematically subtracted from the sample spectrum.
-
Sample Analysis: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform baseline correction and normalization as needed. Label significant peaks with their wavenumbers.
Logical Workflow for IR Spectral Interpretation
The following decision-making process provides a systematic approach to identifying a carboxylic acid from its IR spectrum.
Caption: Systematic workflow for carboxylic acid identification using IR spectroscopy.
Part 2: Orthogonal Validation - A Multi-Technique Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Context
NMR spectroscopy provides information on the chemical environment of specific nuclei (typically ¹H and ¹³C), revealing the connectivity and structure of a molecule.
-
¹H NMR: The acidic proton of a carboxylic acid is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group.[7] This results in a characteristic signal that appears far downfield, typically in the 10-12 ppm range.[7][8] This signal is often a broad singlet and will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.[7]
-
¹³C NMR: The carbonyl carbon of a carboxylic acid is also highly deshielded, appearing in the 160-185 ppm range of the ¹³C spectrum.[8][9] This distinguishes it from the carbonyl carbons of ketones and aldehydes, which typically appear further downfield (180-220 ppm).[10]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Evidence
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns.
-
Molecular Ion Peak (M⁺): High-resolution mass spectrometry (HRMS) can confirm the elemental formula of the molecule, which must be consistent with the presence of a -COOH group.
-
Fragmentation: Carboxylic acids exhibit characteristic fragmentation patterns in the mass spectrometer. Common fragmentation pathways include the initial loss of the hydroxyl group (-OH, a loss of 17 mass units) and the subsequent loss of the carbonyl group (-CO, a loss of 28 mass units), or the direct loss of the entire carboxyl group (-COOH, a loss of 45 mass units).[9][11] For aliphatic acids with a sufficiently long chain, a McLafferty rearrangement can also produce a prominent peak.[12][13]
Comparison of Primary Analytical Techniques
| Feature | IR Spectroscopy | NMR Spectroscopy (¹H & ¹³C) | Mass Spectrometry (MS) |
| Principle | Bond Vibration Absorption | Nuclear Spin in Magnetic Field | Mass-to-Charge Ratio of Ions |
| Primary Information | Presence of Functional Groups | Molecular Connectivity, 3D Structure | Molecular Weight, Elemental Formula, Fragmentation |
| Carboxylic Acid Signature | Broad O-H (3300-2500 cm⁻¹) & Strong C=O (1760-1690 cm⁻¹)[3][14] | Deshielded Proton (10-12 ppm) & Carbonyl Carbon (160-185 ppm)[8][10] | Molecular Ion Peak & Characteristic Loss of -OH (17), -COOH (45)[9][11] |
| Speed | Very Fast (~1-2 mins) | Slower (~5-30 mins) | Fast (~2-10 mins) |
| Sample Requirement | Low (µg to mg) | Moderate (mg) | Very Low (ng to µg) |
| Cost (Instrument) | Low | High | High |
| Key Advantage | Rapid, definitive functional group identification. | Provides complete structural context. | Confirms molecular formula and offers fragmentation clues. |
| Limitation | Provides no information on molecular connectivity. | Lower sensitivity, can be complex to interpret. | Does not easily distinguish isomers without tandem MS (MS/MS). |
Decision Framework: Choosing the Right Tool
The choice of analytical technique is driven by the scientific question at hand. This logical framework guides the selection process for comprehensive validation.
Caption: Decision framework for selecting analytical techniques for compound validation.
Conclusion
The validation of a carboxylic acid functional group is a foundational task in chemical and pharmaceutical sciences. While IR spectroscopy offers a rapid and highly diagnostic initial assessment, its data should not be interpreted in isolation. True scientific rigor is achieved through a multi-faceted, orthogonal approach. By complementing the vibrational data from IR with the structural connectivity from NMR and the molecular weight information from mass spectrometry, researchers can build a self-validating, unassailable case for the structure of their molecule. This integrated analytical strategy ensures data integrity, accelerates research, and underpins the development of novel therapeutics.
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IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]
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Infrared Spectrometry. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
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Comparison of synthetic routes to 4-substituted oxazole-2-carboxylic acids
An In-Depth Guide to the Synthesis of 4-Substituted Oxazole-2-Carboxylic Acids: A Comparative Analysis for the Modern Chemist
Introduction
The oxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Specifically, 4-substituted oxazole-2-carboxylic acids are crucial building blocks. The carboxylic acid moiety at the C2 position provides a versatile handle for amide bond formation, esterification, and other derivatizations essential for library synthesis and structure-activity relationship (SAR) studies in drug discovery.
This guide offers a comparative analysis of the principal synthetic strategies to access these valuable compounds. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings, practical considerations, and relative merits of each route. The objective is to equip researchers, medicinal chemists, and process development professionals with the knowledge to select and implement the most suitable synthetic pathway based on starting material availability, functional group tolerance, scalability, and overall efficiency.
Core Synthetic Strategies: A Strategic Overview
The synthesis of 4-substituted oxazole-2-carboxylic acids can be broadly categorized into three strategic approaches. The choice between them is often dictated by the complexity of the target molecule and the availability of precursors.
-
Post-Cyclization C2-Functionalization: This is arguably the most direct and frequently employed strategy. It involves the initial synthesis of a stable 4-substituted oxazole bearing a precursor group (typically a methyl or hydrogen) at the C2 position, which is then converted to the carboxylic acid in a subsequent step. This approach benefits from the modularity of building the core oxazole first.
-
Cyclization with a C2-Carboxy Equivalent: In this approach, the C2-carboxylic acid functionality, or a group that can be easily hydrolyzed to it (like an ester or nitrile), is installed during the ring-forming cyclization reaction itself. This can be more step-economical but may require more specialized starting materials.
-
Classical Cyclization Routes (Adapted): Well-established named reactions for oxazole synthesis, such as the Robinson-Gabriel or van Leusen syntheses, can sometimes be adapted. This often involves the careful selection of starting materials that carry the necessary precursors for both the C4-substituent and the C2-carboxylic acid.
In-Depth Comparison of Key Synthetic Routes
This section provides a detailed examination of the most effective methods, complete with experimental insights and comparative data.
Route 1: Oxidation of 2-Methyl-4-Substituted Oxazoles
This is a robust and widely used method that relies on the synthesis of a 2-methyl-4-substituted oxazole precursor, followed by oxidation of the C2-methyl group. The precursor itself is often accessible through various classical methods, such as the condensation of an α-halo ketone with acetamide.
Principle & Mechanistic Insight: The C2-methyl group of an oxazole is activated towards oxidation due to its position adjacent to the electron-deficient C2 carbon of the heteroaromatic ring. Strong oxidizing agents can convert this methyl group first to an aldehyde and subsequently to the carboxylic acid. The choice of oxidant is critical to achieve high yields without degrading the oxazole ring, which can be sensitive to harsh conditions.
Typical Oxidizing Agents and Conditions
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Aqueous base (e.g., NaOH, pyridine), heat | Inexpensive, powerful | Can lead to ring cleavage, harsh conditions, MnO₂ waste |
| SeO₂ | Dioxane/H₂O, reflux | Generally good yields | Highly toxic, stoichiometric selenium waste |
| CrO₃ / H₂SO₄ | Acetone (Jones oxidation) | Strong and effective | Highly toxic (Cr(VI)), harsh acidic conditions |
Experimental Protocol: Oxidation using Potassium Permanganate (KMnO₄)
This protocol is illustrative for the conversion of 2-methyl-4-phenyloxazole to 4-phenyloxazole-2-carboxylic acid.
-
Setup: To a solution of 2-methyl-4-phenyloxazole (1.0 eq) in a mixture of pyridine and water (10:1 v/v), add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise over 1 hour, maintaining the temperature below 30°C with an ice bath.
-
Reaction: After the addition is complete, the mixture is heated to reflux (approx. 100-110°C) for 4-6 hours. Progress is monitored by TLC or LCMS. The pyridine serves as an organic-soluble base and co-solvent, mitigating the harshness of the permanganate.
-
Workup: Cool the reaction to room temperature and filter off the manganese dioxide (MnO₂) precipitate through a pad of celite. Wash the filter cake with hot water.
-
Isolation: Combine the filtrates and reduce the volume under vacuum. Acidify the aqueous residue to pH 2-3 with concentrated HCl. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the 4-phenyloxazole-2-carboxylic acid.
Causality and Trustworthiness: The use of pyridine as a solvent is a key choice to improve substrate solubility and temper the reactivity of KMnO₄, preventing over-oxidation and ring degradation. The multi-equivalent charge of the oxidant ensures complete conversion of the starting material. This protocol is self-validating; the formation of a significant amount of brown MnO₂ precipitate is a visual confirmation of the oxidation process.
Route 2: Direct C-H Carboxylation with CO₂
A modern, atom-economical approach involves the direct functionalization of the C2-H bond of a 4-substituted oxazole using carbon dioxide as the C1 source.[3] This method avoids the need for a pre-installed functional group at C2.
Principle & Mechanistic Insight: The C2-proton of an oxazole is the most acidic, allowing for deprotonation with a suitable base to form a nucleophilic organometallic or anionic intermediate.[2][4] This intermediate can then be trapped by an electrophile, in this case, CO₂. The reaction can be performed metal-free with a strong base or catalyzed by a transition metal, such as copper.[3][5]
dot
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A Tale of Two Heterocycles: A Comparative Guide to 2-Methyloxazole-4-carboxylic Acid and 2-Methylthiazole-4-carboxylic Acid in Synthesis
For the modern medicinal chemist and drug development professional, the selection of building blocks is a critical decision that profoundly influences the synthetic feasibility and biological activity of a lead candidate. Among the vast arsenal of heterocyclic scaffolds, 2-methyloxazole-4-carboxylic acid and 2-methylthiazole-4-carboxylic acid stand out as valuable synthons. While structurally similar, the subtle substitution of an oxygen for a sulfur atom imparts distinct physicochemical and reactive properties. This guide provides an in-depth, objective comparison of these two key intermediates, supported by experimental insights, to aid researchers in making informed decisions in their synthetic endeavors.
At a Glance: Physicochemical Properties
A foundational understanding of the physical properties of these two molecules is essential for their handling, purification, and application in synthesis. The following table summarizes their key physicochemical data.
| Property | This compound[1] | 2-Methylthiazole-4-carboxylic acid[2] |
| CAS Number | 23012-17-1 | 35272-15-2 |
| Molecular Formula | C₅H₅NO₃ | C₅H₅NO₂S |
| Molecular Weight | 127.10 g/mol | 143.16 g/mol |
| Melting Point | 182-187 °C | 145-150 °C |
| Appearance | Solid | Solid |
The most notable difference is the higher melting point of the oxazole derivative, suggesting stronger intermolecular forces in its crystal lattice, likely influenced by the greater electronegativity of the oxygen atom.
The Synthetic Arena: A Comparative Look at Accessibility
The ease and efficiency of synthesis are paramount considerations in the selection of a building block for large-scale production. Here, we compare plausible and efficient synthetic routes to both carboxylic acids, starting from readily available commercial materials.
Synthesis of this compound
A common and effective route to this compound involves a two-step process starting with the formation of the corresponding ethyl ester, followed by hydrolysis. The oxazole ring can be constructed via the reaction of ethyl α-chloroacetoacetate with an excess of formamide.[3]
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A Comparative Guide to the Biological Activity of Oxazole vs. Isoxazole Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity between structurally similar heterocyclic compounds is paramount. This guide provides an in-depth comparative overview of the biological activities of oxazole and isoxazole analogs. By synthesizing experimental data and field-proven insights, we aim to facilitate the rational design of novel therapeutic agents.
The Isomeric Distinction: A Foundation for Divergent Activity
Oxazole and isoxazole are five-membered aromatic heterocyclic compounds, both containing one nitrogen and one oxygen atom. The critical distinction lies in the relative positions of these heteroatoms: they are in a 1,3-arrangement in oxazoles and a 1,2-arrangement in isoxazoles.[1] This seemingly minor structural variance significantly alters the electronic distribution, dipole moment, and hydrogen bonding capacity of the molecules. These physicochemical differences, in turn, dictate how the compounds interact with biological targets such as enzymes and receptors, leading to distinct pharmacological profiles.[2]
Caption: Inhibition of the COX pathway by active compounds.
Conclusion and Future Perspectives
The isomeric difference between the oxazole and isoxazole rings can lead to significant variations in biological activity. T[1]he presented data suggest that while both scaffolds are exceptionally valuable in medicinal chemistry, the isoxazole ring has shown particular promise in the development of modern anticancer agents due to favorable potency and toxicity profiles. C[3][4]onversely, both rings are integral to established anti-inflammatory drugs.
[5]Ultimately, the biological activity is highly dependent on the specific molecular target and the complete substitution pattern on the heterocyclic core. T[1]his guide highlights the critical importance of synthesizing and evaluating both oxazole and isoxazole analogs in parallel during the early stages of the drug discovery process. This dual-track approach is essential to identify the optimal scaffold for a given biological target. Future research must focus on more direct, head-to-head comparisons of these versatile heterocycles across a wider range of biological targets to further elucidate their structure-activity relationships and guide the development of next-generation therapeutics.
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PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available from: [Link]
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MDPI. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available from: [Link]
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MDPI. (N/A). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Available from: [Link]
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PMC - NIH. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Available from: [Link]
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PMC - NIH. (N/A). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH. Available from: [Link]
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MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available from: [Link]
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PubMed. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. PubMed. Available from: [Link]
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PubMed. (2011). Isoxazole substituted chromans against oxidative stress-induced neuronal damage. PubMed. Available from: [Link]
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PMC. (N/A). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Available from: [Link]
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iajps. (N/A). a brief review on antimicrobial activity of oxazole derivatives. iajps. Available from: [Link]
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ResearchGate. (N/A). Structure–activity relationship of isoxazole derivatives. ResearchGate. Available from: [Link]
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ResearchGate. (2022). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. Available from: [Link]
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ResearchGate. (N/A). Methodological approach to evaluating the neuroprotective effects of potential drugs. ResearchGate. Available from: [Link]
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RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]
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Scilit. (N/A). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Scilit. Available from: [Link]
- (N/A). (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES.
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Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available from: [Link]
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CHEMISTRY & BIOLOGY INTERFACE. (N/A). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]
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PubMed. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
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PMC. (N/A). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. Available from: [Link]
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Technion - Israel Institute of Technology. (N/A). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Technion. Available from: [Link]
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NCBI Bookshelf - NIH. (2013). Cell Viability Assays. NCBI Bookshelf. Available from: [Link]
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MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Available from: [Link]
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NIH. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. NIH. Available from: [Link]
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Comparative study of different catalysts for oxazole synthesis
An In-Depth Comparative Guide to Catalysts for Oxazole Synthesis
Introduction: The Enduring Significance of the Oxazole Moiety
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a privileged scaffold in drug discovery. Oxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and antimicrobial properties. Prominent examples include the anti-inflammatory drug flunoxaprofen and the antibiotic sulfamoxole. Beyond pharmaceuticals, oxazoles find applications as fluorescent whitening agents, liquid crystals, and functional polymers.
The synthetic accessibility of the oxazole core is paramount to its widespread use. Over the years, numerous synthetic methodologies have been developed, evolving from classical condensation reactions to sophisticated transition-metal-catalyzed cross-couplings. The choice of catalyst is a critical determinant of the reaction's efficiency, substrate scope, and environmental footprint. This guide provides a comparative analysis of different catalytic systems for oxazole synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the mechanisms, performance, and practical considerations of key catalyst classes, supported by experimental data and detailed protocols.
I. The Landscape of Catalytic Oxazole Synthesis
The synthesis of oxazoles can be broadly categorized based on the type of bond formation and the catalytic system employed. Traditional methods often require harsh conditions, limiting their functional group tolerance. Modern catalytic approaches have largely overcome these limitations, offering milder and more efficient routes to a diverse array of oxazole derivatives. The primary catalytic systems can be classified as:
-
Transition-Metal Catalysts: This is the most extensive and versatile category, encompassing a wide range of metals such as gold, copper, iron, palladium, and ruthenium. These catalysts typically activate substrates through various mechanisms, including Lewis acid activation, oxidative addition, and C-H activation.
-
Iodine-Mediated Systems: Hypervalent iodine reagents and molecular iodine have emerged as powerful and environmentally benign catalysts for oxidative cyclization reactions leading to oxazoles.
-
Greener and Alternative Methods: This category includes the use of biocatalysts, photocatalysts, and solvent-free or microwave-assisted conditions, aligning with the principles of sustainable chemistry.
The following sections will provide a detailed comparison of these catalytic systems, highlighting their strengths, weaknesses, and optimal applications.
II. Transition-Metal Catalysis: The Workhorses of Oxazole Synthesis
Transition metals have revolutionized the synthesis of heterocycles, and oxazoles are no exception. Their ability to operate through diverse mechanistic pathways allows for the construction of the oxazole ring from a variety of starting materials.
A. Gold Catalysis: Mildness and Alkyne Activation
Gold catalysts, particularly in the +1 and +3 oxidation states, have garnered significant attention for their unique carbophilic Lewis acidity, enabling the activation of alkynes and allenes under exceptionally mild conditions.
Mechanism of Action: A common gold-catalyzed route to oxazoles involves the intramolecular cyclization of N-propargylamides. As depicted in the diagram below, the gold(I) catalyst activates the alkyne moiety, rendering it susceptible to nucleophilic attack by the amide oxygen. This is followed by a protodeauration/isomerization sequence to furnish the aromatic oxazole ring.
Caption: Gold-catalyzed synthesis of oxazoles from N-propargylamides.
Performance and Comparison: Gold catalysts offer several advantages, including high functional group tolerance and often neutral, room-temperature reaction conditions. However, the cost of gold can be a significant drawback for large-scale synthesis.
| Catalyst System | Starting Materials | Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| AuCl(PPh₃)/AgOTf | N-propargylamides | CH₂Cl₂, rt, 1-4 h | 85-98 | Very mild conditions, high yields, broad substrate scope | High cost of gold, silver salt co-catalyst often required |
| CuI | N-propargylamides | Toluene, 110 °C, 12 h | 70-90 | Lower cost than gold | Harsher conditions, potentially lower yields |
| FeCl₃ | α-Diazoketones, nitriles | CH₂Cl₂, rt, 1 h | 75-95 | Inexpensive, readily available | Substrate scope can be limited |
B. Copper Catalysis: Versatility and Cost-Effectiveness
Copper catalysts are a highly attractive alternative to their more precious counterparts, offering a balance of reactivity, cost-effectiveness, and lower toxicity. They are versatile and can promote oxazole formation through various pathways, including oxidative cyclizations and coupling reactions.
Mechanism of Action: One of the most prominent copper-catalyzed methods is the oxidative annulation of amides and terminal alkynes. The proposed mechanism involves the copper-catalyzed formation of a ketenimine intermediate, followed by intramolecular cyclization and oxidation to yield the oxazole product.
Performance and Comparison: Copper catalysis often provides excellent yields and can be performed under aerobic conditions, using air as the terminal oxidant. However, reaction temperatures are generally higher than those required for gold catalysis.
| Catalyst System | Starting Materials | Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Cu(OAc)₂ | Enamides | DMSO, 100 °C, O₂ | 60-92 | Inexpensive, uses O₂ as oxidant | High temperatures, potential for side reactions |
| Pd(OAc)₂/Cu(OAc)₂ | Aryl halides, amides | Toluene, 110 °C, 24 h | 55-85 | Convergent synthesis | Requires stoichiometric copper, high temperatures |
| Ir(ppy)₂(dtbbpy)PF₆ | Acyl azides, alkynes | CH₃CN, blue LED, rt | 70-95 | Photoredox, very mild conditions | Requires specialized equipment, catalyst can be expensive |
C. Iron Catalysis: An Economical and Sustainable Choice
Iron, being the most abundant and least toxic transition metal, represents a highly sustainable option for catalysis. Iron-catalyzed reactions for oxazole synthesis have gained traction, offering efficient transformations at a low cost.
Mechanism of Action: A common iron-catalyzed approach is the reaction of α-diazoketones with nitriles. Iron(II) or Iron(III) salts can act as Lewis acids to activate the nitrile, facilitating its [3+2] cycloaddition with the diazo compound, followed by nitrogen extrusion.
Caption: Iron-catalyzed synthesis of oxazoles from α-diazoketones and nitriles.
Performance and Comparison: Iron catalysts are not only cost-effective but also often exhibit high reactivity, allowing for rapid transformations at room temperature. Their main limitation can be a narrower substrate scope compared to gold or palladium systems.
III. Iodine-Mediated Synthesis: A Metal-Free Alternative
In the quest for more sustainable synthetic methods, iodine-mediated reactions have emerged as a powerful tool. Molecular iodine (I₂) and hypervalent iodine reagents (e.g., PIDA, PIFA) can act as mild and efficient oxidants, promoting the cyclization of various precursors to form the oxazole ring without the need for transition metals.
Mechanism of Action: A common strategy is the iodine-mediated oxidative cyclization of enamides. The reaction is believed to proceed through an iodonium ion intermediate, which undergoes intramolecular nucleophilic attack by the amide oxygen. Subsequent elimination of HI, often facilitated by a base, yields the oxazole product.
Performance and Comparison: Iodine-mediated methods are attractive due to their operational simplicity, low cost, and reduced metal contamination in the final product. They often tolerate a wide range of functional groups.
| Catalyst System | Starting Materials | Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| I₂/K₂CO₃ | Enamides | DMSO, 80 °C, 2-5 h | 70-95 | Metal-free, inexpensive, simple procedure | May require stoichiometric amounts of iodine |
| PhI(OAc)₂ (PIDA) | β-Keto amides | CH₃CN, 80 °C, 1-3 h | 65-90 | Readily available, effective oxidant | Generates stoichiometric byproducts |
| Cu(OAc)₂ | Enamides | DMSO, 100 °C, O₂ | 60-92 | Catalytic, uses O₂ as oxidant | Higher temperatures, potential metal contamination |
IV. Experimental Protocols
To provide a practical context for the discussed catalytic systems, this section details representative experimental protocols.
Protocol 1: Gold-Catalyzed Synthesis of a 2,5-Disubstituted Oxazole
This protocol is adapted from the work of Garcı́a et al. on the gold-catalyzed cyclization of N-propargylamides.
Materials:
-
N-(1-phenylprop-2-yn-1-yl)benzamide (1 mmol)
-
AuCl(PPh₃) (0.02 mmol, 2 mol%)
-
AgOTf (0.02 mmol, 2 mol%)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add N-(1-phenylprop-2-yn-1-yl)benzamide (1 mmol).
-
Dissolve the starting material in dichloromethane (5 mL).
-
Add AuCl(PPh₃) (0.02 mmol) and AgOTf (0.02 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-2 hours), quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the desired 2,5-diphenyl-oxazole.
Protocol 2: Iodine-Mediated Synthesis of a 2,4,5-Trisubstituted Oxazole
This protocol is based on the work of Wu et al. on the I₂-mediated oxidative cyclization of enamides.
Materials:
-
(Z)-N-(1,2-diphenylvinyl)acetamide (1 mmol)
-
Iodine (I₂) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Dimethyl sulfoxide (DMSO, 4 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Ethyl acetate
Procedure:
-
In a 25 mL round-bottom flask, combine (Z)-N-(1,2-diphenylvinyl)acetamide (1 mmol), iodine (1.2 mmol), and potassium carbonate (2 mmol).
-
Add dimethyl sulfoxide (4 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water (15 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield 2-methyl-4,5-diphenyloxazole.
V. Conclusion and Future Outlook
The synthesis of oxazoles has been profoundly impacted by the development of novel catalytic systems. Gold, copper, and iron catalysts each offer a unique set of advantages, from the extreme mildness of gold to the cost-effectiveness and sustainability of iron. For applications where metal contamination is a concern, iodine-mediated synthesis provides a robust and efficient alternative.
The choice of catalyst will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, desired scale, and cost considerations. As the field continues to evolve, we can anticipate the emergence of even more efficient and sustainable catalytic systems, such as those based on photoredox catalysis and biocatalysis, further expanding the synthetic chemist's toolkit for accessing this important heterocyclic motif. The continued exploration of these new frontiers will undoubtedly lead to more environmentally friendly and economically viable routes to a vast array of functionalized oxazoles for applications in medicine, materials, and beyond.
References
-
Garcı́a, P., Malacria, M., & Fensterbank, L. (2011). Gold-Catalyzed Reactions of N-Propargylamides: A Tool for the Synthesis of N-Containing Heterocycles. Angewandte Chemie International Edition, 50(36), 8272-8274. [Link]
-
Wu, J., et al. (2012). I₂-Mediated Oxidative Cyclization of Enamides to Oxazoles. Organic Letters, 14(17), 4486-4489. [Link]
-
Reddy, R. S., et al. (2007). Fe-Catalyzed Synthesis of Oxazoles from α-Diazoketones and Nitriles. Organic Letters, 9(19), 3781-3783. [Link]
-
Wang, Y., et al. (2010). Copper-Catalyzed Aerobic Oxidative Annulation of Enamides to Oxazoles. Chemical Communications, 46(43), 8228-8230. [Link]
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Li, Y., & Ma, D. (2014). Recent advances in the synthesis of oxazoles. Organic & Biomolecular Chemistry, 12(38), 7436-7453. [Link]
-
Bellina, F., & Rossi, R. (2016). The chemistry of the 2- and 5-position of the oxazole ring. Chemical Reviews, 116(10), 6023-6088. [Link]
A Senior Application Scientist's Guide to Confirming Synthesis Products with 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of the research and development process.[1][2] While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is the initial workhorse for structural analysis, its limitations become apparent with increasing molecular complexity, where signal overlap can render spectra uninterpretable.[3] Two-dimensional (2D) NMR spectroscopy elegantly surmounts this challenge by distributing spectral information across a second frequency dimension, revealing intricate correlations between nuclei that are essential for complete structural validation.[4][5]
This guide provides an in-depth comparison of the most critical 2D NMR techniques used for structural elucidation. As a Senior Application Scientist, my goal is not to simply list protocols, but to explain the causality behind experimental choices, empowering you to rationally select, execute, and interpret the right experiments to confidently confirm your synthetic products.
The Strategic Workflow of Structural Elucidation
Confirming a molecular structure is akin to solving a complex puzzle. Each 2D NMR experiment provides a specific type of clue, and a logical workflow is required to piece them together. The causality is critical: we don't run experiments at random; we follow a path where the results of one experiment inform the interpretation of the next.
Caption: Logical workflow for structure elucidation using 2D NMR.
Comparative Analysis of Core 2D NMR Techniques
The choice of experiment is dictated by the specific question you need to answer. Are you trying to identify which protons are neighbors? Or which atoms are close in space? The table below provides a direct comparison to guide your selection.
| Technique | Full Name | Correlation Type | Nuclei Involved | Primary Information Gained | Key Application |
| COSY | CO rrelation S pectroscopY | Through-Bond (Scalar Coupling) | ¹H – ¹H | Identifies protons coupled to each other, typically over 2-3 bonds.[6][7] | Mapping out proton spin systems (e.g., identifying adjacent CH, CH₂, CH₃ groups). |
| HSQC | H eteronuclear S ingle Q uantum C oherence | Through-Bond (¹J Coupling) | ¹H – ¹³C | Shows direct, one-bond correlations between protons and the carbons they are attached to.[5][8][9] | Unambiguously assigning a proton signal to its corresponding carbon signal. |
| HMBC | H eteronuclear M ultiple B ond C orrelation | Through-Bond (ⁿJ Coupling) | ¹H – ¹³C | Shows "long-range" correlations between protons and carbons over 2-4 bonds.[8][10] | Connecting disparate spin systems across quaternary carbons or heteroatoms. |
| NOESY / ROESY | N uclear O verhauser E ffect S pectroscopY / R otating-frame OE S pectroscopY | Through-Space (Dipolar Coupling) | ¹H – ¹H | Identifies protons that are close to each other in 3D space (< 5 Å), irrespective of bond count.[11][12] | Determining relative stereochemistry, conformation, and differentiating isomers.[11][13] |
Deep Dive into Each Technique: The "Why" Behind the "What"
COSY: Mapping the Proton Skeleton
The COSY experiment is the fundamental starting point for tracing out the proton framework of a molecule.[5][7]
-
What it Shows: A 2D spectrum with the 1D ¹H spectrum on both axes. Off-diagonal peaks, or "cross-peaks," appear where two protons are scalar-coupled (typically 2 or 3 bonds apart).[3][7]
-
Expert Insight (Causality): The experiment works by transferring magnetization between coupled protons.[7] If proton A is coupled to proton B, a cross-peak will appear at the chemical shifts (δHₐ, δHₑ) and symmetrically at (δHₑ, δHₐ). This allows you to walk along a carbon chain, identifying neighboring protons and building molecular fragments or "spin systems."[14] This is invaluable where 1D multiplet patterns overlap and become indecipherable.[15]
Caption: COSY reveals through-bond proton-proton connectivity.
HSQC & HMBC: The Heteronuclear Power Duo
While COSY connects protons, HSQC and HMBC link the proton framework to the carbon backbone. They are almost always run together.
-
HSQC: The C-H Connection.
-
What it Shows: A 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak represents a direct, one-bond connection between a proton and a carbon.[8][9]
-
Expert Insight (Causality): The HSQC pulse sequence is optimized to detect large, one-bond ¹JCH coupling constants (typically 125-160 Hz).[16] This makes it incredibly sensitive and precise for identifying which proton is attached to which carbon. An "edited HSQC" can further differentiate CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), providing the same information as a DEPT-135 experiment but with much higher sensitivity.[9][17]
-
-
HMBC: Bridging the Gaps.
-
What it Shows: A spectrum similar to HSQC, but the correlations observed are between protons and carbons separated by 2, 3, and sometimes 4 bonds.[8][10]
-
Expert Insight (Causality): The HMBC experiment is fundamentally different from HSQC because it is optimized for small, long-range ⁿJCH coupling constants (typically 4-10 Hz) while actively suppressing the large one-bond correlations seen in HSQC.[16] This is the key experiment for assembling the molecular puzzle. It allows you to "see" from a proton, across a bond, to the next carbon(s). This is the only way to definitively place non-protonated (quaternary) carbons and to connect the spin systems identified in the COSY experiment.
-
Caption: HSQC identifies direct C-H bonds; HMBC connects fragments.
NOESY & ROESY: Unveiling the 3D Architecture
Once the covalent framework is established, the final step is to confirm the three-dimensional structure and relative stereochemistry.
-
What They Show: Like COSY, these are ¹H-¹H correlation experiments. However, the cross-peaks arise from the Nuclear Overhauser Effect (NOE), which occurs between protons that are close in space (<5Å), regardless of whether they are connected by bonds.[11][12]
-
Expert Insight (Causality): The NOE is a through-space dipolar coupling mechanism. Its intensity is proportional to 1/r⁶, where 'r' is the distance between the protons, making it extremely sensitive to internuclear distance. The choice between NOESY and ROESY depends on the molecule's size and the solvent's viscosity, which affect the "molecular tumbling rate."
-
NOESY: Works well for small molecules (which tumble rapidly) and large molecules (which tumble slowly). For intermediate-sized molecules (~1000-2000 Da), the NOE effect can approach zero, making signals disappear.[11][18]
-
ROESY: The ROESY experiment uses a "spin-lock" field that avoids the zero-NOE issue for mid-sized molecules.[18] It is the go-to experiment when a NOESY fails or gives ambiguous results for molecules in this critical size range.
-
Caption: NOESY/ROESY reveals through-space proton proximity.
Experimental Protocols and Data Interpretation
Standard Operating Procedure for Structure Confirmation
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of your purified compound.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is fully dissolved with no particulates.[19]
-
The choice of solvent is critical; ensure it fully solubilizes your compound and that its residual signal does not obscure key resonances.
-
-
Initial 1D Spectra Acquisition:
-
Acquire a standard 1D ¹H spectrum. Ensure good shimming to achieve sharp, symmetrical peaks.
-
Integrate the spectrum and calibrate the chemical shift axis (e.g., to residual CHCl₃ at 7.26 ppm or TMS at 0.00 ppm).
-
Acquire a ¹³C{¹H} spectrum. A DEPT-135 or edited HSQC is highly recommended to determine the multiplicity of each carbon (CH₃, CH₂, CH, C).
-
-
2D Spectra Acquisition (Typical Order):
-
HSQC: Run first. It is a sensitive experiment and quickly confirms C-H connectivities, providing a solid foundation.
-
COSY: Acquire a standard gradient-selected COSY (gCOSY) or DQF-COSY.
-
HMBC: This experiment often requires longer acquisition times. Optimize the long-range coupling delay for an expected average value (e.g., 8 Hz).
-
NOESY/ROESY: Run last. A NOESY is standard for small molecules. The "mixing time" is a key parameter; a value of 500-800 ms is a good starting point. If you suspect your molecule is in the intermediate size range, acquire a ROESY spectrum.
-
-
Systematic Data Interpretation:
-
Assign Multiplicities: Use the ¹³C and DEPT/edited HSQC data to list all carbons and their types (e.g., 3 x CH₃, 4 x CH₂, 5 x CH, 2 x Cquat).
-
Link ¹H to ¹³C: Use the HSQC spectrum to create a table correlating every protonated carbon with its attached proton(s).
-
Build Fragments: Use the COSY spectrum to connect protons. Start with a clear, well-resolved proton and "walk" along the spin system by finding its cross-peaks, then moving to those protons' diagonal peaks and finding their other cross-peaks.
-
Assemble the Skeleton: Use the HMBC correlations to piece the fragments together. Look for correlations from protons to quaternary carbons and from protons in one fragment to carbons in another. Every correlation must be consistent with a 2- or 3-bond distance.
-
Confirm Stereochemistry: Once the 2D structure is confidently assembled, use the NOESY/ROESY cross-peaks to confirm spatial relationships. For example, in a cyclohexane ring, strong NOEs between two protons indicate they are on the same face of the ring (e.g., both axial or both equatorial).
-
Conclusion
The suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY/ROESY—provides a multi-faceted and self-validating toolkit for the structural confirmation of synthetic products.[20] By understanding the fundamental principles behind each experiment and adopting a logical, systematic approach to data acquisition and interpretation, researchers can move beyond simple spectral matching to a deep and confident understanding of the molecules they create. This level of analytical rigor is indispensable in modern chemistry, particularly in the fields of drug discovery and materials science, where molecular structure dictates function and safety.[21][22]
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A Researcher's Guide to Oxazole Synthesis: Benchmarking Classical Methods Against Modern Innovations
The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in medicinal chemistry and materials science. Its prevalence in natural products and pharmaceuticals drives the continuous evolution of synthetic methodologies.[1][2][3] This guide provides an in-depth comparison of established "gold standard" oxazole syntheses with promising new methods. We will delve into the mechanistic underpinnings, practical considerations, and performance data to equip researchers with the knowledge to select the optimal synthetic route for their specific needs.
The Enduring Legacy of Classical Syntheses
For decades, a handful of named reactions have been the workhorses for constructing the oxazole core. Their reliability and broad substrate scope have cemented their place in the synthetic chemist's toolbox.
1.1. Robinson-Gabriel Synthesis
First described independently by Sir Robert Robinson and Siegmund Gabriel in the early 1900s, this method involves the cyclodehydration of 2-acylamino ketones.[4][5]
-
Mechanism: The reaction is typically catalyzed by strong acids like sulfuric acid (H₂SO₄) or phosphorus pentachloride (PCl₅). The acid protonates the amide carbonyl, facilitating an intramolecular nucleophilic attack from the ketone's enol form to form a cyclic intermediate, which then dehydrates to yield the aromatic oxazole.[1][6]
-
Causality in Protocol: The choice of a powerful dehydrating agent is critical. While agents like PCl₅ and POCl₃ are effective, they can lead to lower yields.[1] The use of polyphosphoric acid has been shown to improve yields to a more favorable 50-60%.[1][7] The high temperatures are necessary to overcome the activation energy for the cyclization and subsequent dehydration steps.
1.2. Van Leusen Oxazole Synthesis
Developed in 1972, the van Leusen reaction offers a versatile route to 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent.[1][8][9][10]
-
Mechanism: The reaction proceeds via a multi-step sequence initiated by the deprotonation of TosMIC by a base (e.g., K₂CO₃).[9][11] The resulting anion attacks the aldehyde carbonyl, leading to a cyclization event that forms an oxazoline intermediate. Subsequent elimination of the toluenesulfonyl group (TosH) under basic conditions yields the 5-substituted oxazole.[1][2][9]
-
Expert Insight: The strength of the base is a crucial parameter. For most aldehydes, potassium carbonate in methanol provides a good balance of reactivity and selectivity.[11] The TosMIC reagent is the linchpin, acting as a "C2N1" synthon, providing two carbons and the nitrogen atom for the final ring system.[2][9]
The New Wave: Modern Synthetic Innovations
While classic methods are robust, modern chemistry trends toward milder conditions, higher efficiency, and greater sustainability ("green chemistry").[3][12][13] Several new approaches for oxazole synthesis embody these principles.
2.1. Visible-Light Photocatalysis
A significant advancement involves the use of visible-light photoredox catalysis, which allows for reactions to proceed at room temperature under mild conditions.[14][15][16][17]
-
Mechanism & Causality: This method often employs a ruthenium or iridium-based photocatalyst.[14][17] Upon irradiation with visible light (e.g., blue LEDs), the catalyst enters an excited state, enabling it to mediate single-electron transfer (SET) processes. For instance, in the synthesis from α-bromoketones and benzylamines, the reaction proceeds through radical intermediates, culminating in a base-mediated cyclization.[17] This approach avoids the harsh high temperatures and strong acids of classical methods.
-
Self-Validating System: The reaction's success is contingent on the precise interplay of the photocatalyst, light source, base, and solvent. The protocol's reproducibility relies on consistent light intensity and the exclusion of oxygen, which can quench the excited state of the catalyst.
2.2. Metal-Catalyzed Cyclizations
Transition metal catalysis, particularly with palladium, copper, gold, and ruthenium, has opened new avenues for constructing oxazole rings with high efficiency and regioselectivity.[18][19]
-
Mechanism: These reactions can proceed through various mechanisms, including intramolecular C-O cyclization of enamides or [3+2] cycloadditions.[19] For example, a palladium catalyst can facilitate the direct arylation of oxazoles at specific positions (C-2 or C-5) depending on the choice of ligands and solvents.[18]
-
Expert Insight: The power of this approach lies in its tunability. By carefully selecting the metal catalyst and its associated ligands, chemists can control the regioselectivity of the reaction and tolerate a wide range of functional groups on the starting materials, which is often a limitation in classical methods.[18][19]
2.3. Flow Chemistry
Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control compared to traditional batch processing.[20][21]
-
Workflow: Reagents are continuously pumped and mixed in a microstructured reactor, where temperature and pressure can be precisely controlled.[20][22] This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates. For oxazole synthesis, flow chemistry has been used for photochemical transpositions and oxidations with molecular oxygen, achieving high conversion rates in short reaction times.[18][20][23]
-
Trustworthiness: The precise control over reaction parameters in a flow system leads to highly reproducible results and facilitates rapid optimization. The ability to safely handle reactions at elevated temperatures and pressures can dramatically shorten reaction times from hours to minutes.[20][22]
Quantitative & Qualitative Performance Benchmark
To provide a clear comparison, the following table summarizes the key performance indicators for the discussed synthetic methods.
| Method | Starting Materials | Key Reagents/Conditions | Typical Time | Temperature | Typical Yield (%) | Key Advantages | Key Limitations |
| Robinson-Gabriel | α-Acylamino ketones | H₂SO₄ or Polyphosphoric Acid | Several hours | High | 50-60[1][7] | Readily available starting materials | Harsh conditions, high temp, moderate yields |
| Van Leusen | Aldehydes, TosMIC | K₂CO₃, Methanol | 4-12 hours[8][11] | Reflux | Moderate-High (60-90)[2][9] | Versatile, good for 5-substituted oxazoles | Requires stoichiometric TosMIC, byproduct removal |
| Photocatalysis | α-Bromoketones, Amines | [Ru(bpy)₃]Cl₂, Blue LEDs | 12-24 hours | Room Temp | Moderate-Excellent (up to 90+)[14][17] | Extremely mild conditions, high functional group tolerance | Requires specific photocatalyst, sensitive to oxygen |
| Metal-Catalysis | Enamides, Alkynes, etc. | Pd, Cu, Au, or Ru catalyst | 1-12 hours | Mild to Moderate | Good-Excellent (often >80)[19] | High efficiency, excellent regioselectivity, broad scope | Catalyst cost and toxicity, ligand sensitivity |
| Flow Chemistry | Varies (e.g., Oxazolines) | Molecular O₂, Light | Minutes to Hours | Controlled (High T/P possible) | High Conversion (~90%)[20] | Enhanced safety, scalability, rapid optimization | Requires specialized equipment |
Experimental Protocols
The following protocols are provided as representative examples to illustrate the practical execution of these methods.
Protocol 1: Van Leusen Synthesis of 5-Propyl-oxazole (Classical)
-
Causality: This protocol uses K₂CO₃, a mild base sufficient for deprotonating TosMIC without causing side reactions with the aliphatic aldehyde. Methanol serves as a polar protic solvent, and reflux conditions provide the necessary thermal energy for the elimination step.
-
To a round-bottom flask, add butyraldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).[11]
-
Add 10 mL of methanol to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-5 hours.[11]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to yield the 5-propyl-oxazole.[11]
Protocol 2: Visible-Light Photocatalytic Synthesis of a 2,5-Disubstituted Oxazole (Modern)
-
Causality: This protocol leverages a ruthenium-based photocatalyst that absorbs blue light to initiate the reaction. K₃PO₄ is used as the base to facilitate the final cyclization. The reaction is run under an inert atmosphere (argon) to prevent quenching of the catalyst's excited state by oxygen.
-
In a reaction tube, combine the α-bromoketone (0.5 mmol), benzylamine derivative (0.6 mmol), [Ru(bpy)₃]Cl₂ (1 mol %), K₃PO₄ (1.5 mmol), and CCl₃Br (0.75 mmol).[17]
-
Add 5 mL of DMF as the solvent.
-
Seal the tube and bubble argon through the solution for 10-15 minutes to remove dissolved oxygen.
-
Place the reaction tube approximately 5-10 cm from a blue LED lamp (e.g., 7W, 430-490 nm).[16]
-
Irradiate the mixture at room temperature with stirring for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify via column chromatography.
Visualizing the Workflow
Selecting the appropriate synthetic method requires a logical decision-making process. The following diagram illustrates a typical workflow for choosing between a classical and modern approach.
Caption: Decision workflow for selecting an oxazole synthesis method.
The following diagram contrasts the generalized mechanistic approach of a classical thermal reaction with a modern photocatalytic one, highlighting the fundamental difference in activation.
Caption: Contrasting thermal vs. photocatalytic activation pathways.
Conclusion
The synthesis of oxazoles has evolved from reliance on harsh, high-temperature classical methods to a diverse array of mild, efficient, and highly selective modern techniques. While the Robinson-Gabriel and van Leusen syntheses remain valuable for their simplicity and accessibility, new methods driven by photocatalysis, metal catalysis, and flow chemistry offer unparalleled advantages in terms of mild conditions, functional group tolerance, and scalability. The choice of method is no longer one of tradition but a strategic decision based on the specific target molecule, available resources, and desired process parameters. By understanding the causality behind each protocol and leveraging quantitative data, researchers can confidently navigate the landscape of oxazole synthesis to accelerate discovery and development.
References
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Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry, 81(13), 6995–7000. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 7, 2026, from [Link]
-
Li, W., Xu, W., Liu, J., & Xie, C. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Joshi, S., & Choudhary, A. N. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 263-277. [Link]
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Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1). [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved January 7, 2026, from [Link]
-
Mishra, A., et al. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. Journal of Molecular Structure, 1247, 131348. [Link]
-
Baumann, M., & Baxendale, I. R. (2016). Safe and Fast Flow Synthesis of Functionalized Oxazoles with Molecular Oxygen in a Microstructured Reactor. Organic Process Research & Development, 20(6), 1164–1172. [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved January 7, 2026, from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved January 7, 2026, from [Link]
-
Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3445-3475. [Link]
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A Senior Scientist's Guide to Inter-Laboratory Analytical Method Cross-Validation
Introduction: The Imperative of Analytical Consistency in Science and Drug Development
The successful transfer of an analytical method from one laboratory to another—a process known as inter-laboratory cross-validation or method transfer—is a cornerstone of modern pharmaceutical development and regulated scientific research.[1][2] It is the documented process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory, ensuring that the data generated is consistent, reliable, and reproducible, regardless of the testing site, personnel, or equipment.[1][2] In the context of multi-site clinical trials, contract manufacturing, and global supply chains, the ability to generate equivalent data across different locations is not merely a scientific ideal; it is a regulatory and commercial necessity.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and evaluate inter-laboratory cross-validation studies. We will explore the strategic choices behind different validation approaches, provide a detailed protocol for the most common methodology, and delve into the statistical analysis required to prove method equivalency, all grounded in authoritative regulatory guidelines.
Choosing the Right Strategic Approach for Method Transfer
The selection of a method transfer strategy is a critical decision that depends on the method's complexity, its validation status, the experience of the receiving laboratory, and the project's regulatory context.[1][5] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidance on these approaches.[6][7][8]
There are three primary strategies for establishing inter-laboratory agreement:
-
Comparative Testing: This is the most frequently used approach.[1] Both the transferring (sending) and receiving laboratories analyze the same homogeneous batch of samples, and the results are statistically compared against predefined acceptance criteria.[1][5] This strategy is ideal for methods that have already been fully validated by the transferring laboratory.
-
Co-validation: In this collaborative approach, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[5][9] This is often employed when a new method is being developed and needs to be implemented at multiple sites concurrently.[1] Covalidation can significantly accelerate project timelines by combining method validation and site qualification into a single process.[9]
-
Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method.[1][5] This is the most rigorous and resource-intensive option, typically reserved for situations where there are significant differences in laboratory environments (e.g., equipment) or when the original method validation was not performed according to current ICH standards.[5][10]
A Transfer Waiver may be considered in rare cases, such as when the method is a simple, standard compendial procedure (e.g., from the United States Pharmacopeia) or when the receiving lab personnel were involved in the original development and validation.[1][5] This decision must be scientifically justified.
Comparison of Method Transfer Strategies
| Strategy | Principle | When to Use | Key Considerations |
| Comparative Testing | Both labs test the same samples; results are statistically compared.[5] | Established, validated methods; similar lab capabilities. | Requires a detailed protocol, predefined acceptance criteria, and robust statistical analysis.[5] |
| Co-validation | Method is validated simultaneously by both labs.[5][9] | New methods; methods being developed for multi-site use. | Requires high levels of collaboration, harmonized protocols, and shared responsibilities.[9] |
| Revalidation | Receiving lab performs full or partial revalidation per ICH Q2(R2).[6][7] | Significant differences in lab conditions/equipment; substantial method changes.[5] | Most resource-intensive; requires a full validation protocol and report.[5] |
To aid in selecting the appropriate strategy, the following decision-making workflow can be applied.
Step 1: Sample Preparation & Analysis
-
Three separate lots of Drug Substance X will be analyzed.
-
Each laboratory (TU and RU) will prepare and analyze each lot in triplicate (n=3). This replication is essential to assess the method's precision within each lab before comparing between labs.
-
Sample solutions should be prepared on the same day by both labs to mitigate any potential sample stability issues.
Step 2: System Suitability Testing (SST)
-
Before any sample analysis, both labs must run a system suitability test to demonstrate that the chromatographic system is performing adequately.
-
SST criteria (e.g., tailing factor, resolution between critical peaks, injection precision) must be met as defined in the analytical method. This acts as a daily check on the health of the analytical system, ensuring that any observed differences are due to the method's performance, not equipment malfunction.
Step 3: Data Collection
-
For each of the 9 injections (3 lots x 3 replicates) at each site, the following data will be recorded:
-
Assay of Drug Substance X (% purity)
-
Area % of each specified impurity
-
Area % of any unspecified impurity above the reporting threshold (e.g., 0.05%)
-
Statistical Analysis and Acceptance Criteria
The goal of the statistical analysis is to demonstrate equivalence. The acceptance criteria should be based on the method's known performance from validation studies, historical data, and the specification limits of the product. [10]
Example Acceptance Criteria for HPLC Purity Method
| Test Parameter | Acceptance Criteria | Rationale |
| Assay (% Purity) | The absolute difference between the mean results of the TU and RU for each lot should be ≤ 2.0%. | This ensures that the primary measure of the drug substance's strength is consistent between labs. |
| The %RSD of all 6 results (3 from TU, 3 from RU) for each lot should be ≤ 2.0%. | This assesses the overall precision of the method across both laboratories. | |
| Specified Impurities | For impurities ≥ 0.50%: The absolute difference between the mean results should be ≤ 0.10%. | Tighter control is required for higher-level impurities that are closer to specification limits. |
| For impurities < 0.50%: The absolute difference between the mean results should be ≤ 50% of the TU result, or within a pre-defined absolute limit (e.g., 0.05%). | Provides reasonable criteria for low-level impurities where small absolute differences can result in large relative differences. [10] | |
| Unspecified Impurities | Both labs should detect the same unspecified impurities above the reporting threshold. | Confirms the method's sensitivity and specificity are equivalent in both laboratory environments. |
Statistical Evaluation:
-
Calculate Means and Standard Deviations: For each lot, calculate the mean and standard deviation for the assay and each impurity for both the TU and RU.
-
Compare Means: Calculate the absolute difference between the mean result from the TU and the RU. Compare this value against the acceptance criterion.
-
Assess Overall Precision: For each lot, pool the results from both labs (e.g., 6 results for the assay) and calculate the Relative Standard Deviation (%RSD). Compare this against the acceptance criterion.
If all predefined acceptance criteria are met, the method transfer is considered successful. [10]If criteria are not met, a formal investigation must be launched to identify the root cause, which could range from analyst error to previously unidentified issues with method robustness. [11]
Conclusion: Ensuring Data Integrity Across Boundaries
Cross-validation of analytical results between laboratories is a rigorous, systematic process that underpins the integrity of data in regulated industries. By carefully selecting a transfer strategy, developing a comprehensive protocol with predefined acceptance criteria, and executing the study with meticulous attention to detail, organizations can ensure that their analytical methods produce consistent and reliable data, regardless of where the testing is performed. This commitment to scientific integrity and quality is fundamental to ensuring patient safety and bringing effective medicines to market.
References
-
Title: Best practices for analytical method transfers Source: Medfiles URL: [Link]
-
Title: Importance of acceptance criteria in analytical method transfer Source: GMP SOP URL: [Link]
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Title: Analytical Method Transfer: Best Practices and Guidelines Source: Lab Manager Magazine URL: [Link]
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Title: Analytical Method Transfer - Acceptance Criteria - Guidelines - SOPs Source: Sopcompliance URL: [Link]
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Title: Free Download Analytical Method Transfer Acceptance Criteria Source: Meegle URL: [Link]
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Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL: [Link]
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Title: Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods Source: Chinese Pharmaceutical Journal URL: [Link]
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Title: Comparison of different statistical methods for evaluation of proficiency test data Source: Springer URL: [Link]
-
Title: Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results Source: Chinese Pharmaceutical Journal URL: [Link]
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Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ALTERNATIVE STATISTICAL ANALYSIS OF INTERLABORATORY COMPARISON MEASUREMENT RESULTS Source: IMEKO URL: [Link]
-
Title: Proficiency testing and interlaboratory comparisons Source: Analytical Chemistry Class Notes URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals Source: Lab Manager URL: [Link]
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Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
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Title: Bioanalytical Method Development and Validation Services Source: Charles River Laboratories URL: [Link]
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Title: Writing a Protocol for Analytical Method Transfer Source: Pharma Validation URL: [Link]
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Title: EMA publishes Document on the Validation of analytical Methods Source: gmp-compliance.org URL: [Link]
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Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: The Hidden Risks in Analytical Method Validation Source: Pharmuni URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS Source: National Institutes of Health (NIH) URL: [Link]
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Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]
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-
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyloxazole-4-carboxylic acid
This guide provides an in-depth operational and safety protocol for the proper disposal of 2-Methyloxazole-4-carboxylic acid (CAS No. 23012-17-1). As researchers and drug development professionals, ensuring chemical waste is handled in a safe, compliant, and environmentally responsible manner is paramount. This document moves beyond simple checklists to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Assessment: Understanding the Compound
This compound is a solid heterocyclic building block used in chemical synthesis.[1] A thorough risk assessment is the foundation of safe handling and disposal. Its primary hazards are identified as follows:
-
Environmental Hazard: The compound is classified as H412 - Harmful to aquatic life with long-lasting effects.[1] This classification is critical and dictates the primary disposal pathway, as direct release to the environment must be strictly avoided.[1]
-
Physical Hazard: It is a combustible solid, categorized under Storage Class 11.[1] While not highly flammable, it can burn if exposed to an ignition source.
-
Health Hazards: While specific toxicity data is limited, its nature as a carboxylic acid and oxazole derivative suggests potential for irritation. Safety protocols for similar compounds recommend avoiding contact with skin and eyes and preventing dust inhalation.[2][3] Standard laboratory hygiene and the use of appropriate Personal Protective Equipment (PPE) are therefore mandatory.
Key Properties Summary
| Property | Value | Source |
| CAS Number | 23012-17-1 | [1] |
| Molecular Formula | C₅H₅NO₃ | [1][4] |
| Physical Form | Solid | [1] |
| Melting Point | 182-187 °C | [1][4] |
| Hazard Classification | Aquatic Chronic 3 (H412) | [1] |
| Disposal Codes | P273, P501 | [1] |
Mandatory Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure the following PPE is worn to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1][2]
-
Respiratory Protection: For operations that may generate dust, a type N95 (US) or equivalent dust mask is recommended.[1] All handling of the solid should ideally occur in a chemical fume hood.
-
Protective Clothing: A standard laboratory coat is required.[5]
Waste Segregation and Container Management: The First Line of Defense
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal. The causality is clear: mixing incompatible waste streams can generate heat, toxic gases, or violent reactions.
-
Designated Waste Stream: All waste containing this compound must be collected as hazardous chemical waste .
-
Incompatible Materials: Never mix this waste with the following[5][6]:
-
Bases (risk of exothermic neutralization)
-
Oxidizing agents
-
Reducing agents
-
Metals
-
-
Container Selection: Use only compatible, leak-proof containers, such as high-density polyethylene (HDPE) or glass jugs.[5] The original product container can be used if it is in good condition.[7]
-
Labeling: The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The approximate concentration and quantity
-
The associated hazards (e.g., "Corrosive," "Aquatic Toxin")[5]
-
-
Storage: Keep waste containers securely closed except when adding waste.[6] Store them in a designated, cool, dry, and well-ventilated satellite accumulation area away from incompatible materials.[5]
Step-by-Step Disposal Protocols
The guiding principle for the disposal of this compound is its aquatic toxicity, which makes drain disposal unacceptable. The mandated procedure is collection for destruction by a licensed waste disposal facility.[1]
Protocol 4.1: Disposal of Unused or Waste this compound (Solid)
-
Work Area: Conduct all transfers within a chemical fume hood to control dust.
-
Transfer: Carefully transfer the solid waste into your designated and pre-labeled hazardous waste container. Use a dedicated scoop or spatula.
-
Seal: Securely close the container lid immediately after the transfer.
-
Storage: Place the container in your laboratory's satellite accumulation area.
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5]
Protocol 4.2: Disposal of Contaminated Materials and Solutions
-
Aqueous Solutions: All aqueous solutions, regardless of concentration, must be collected as hazardous waste due to the compound's aquatic toxicity. Do not attempt to neutralize for drain disposal.[5][7] Pour the solution into a designated liquid hazardous waste container.
-
Organic Solvent Solutions: Collect solutions in a designated halogenated or non-halogenated organic solvent waste container, as appropriate. Do not mix waste streams.[6]
-
Contaminated Labware: Disposable items (e.g., weigh boats, gloves, paper towels) that are contaminated with the chemical should be placed in a sealed, labeled bag or container for solid hazardous waste.
-
Glassware Decontamination:
-
Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.
-
Follow with a standard wash using soap and water.[2]
-
Protocol 4.3: Emergency Spill Response
For minor spills (a few grams) within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as described in Section 2.
-
Containment: Prevent the spread of dust. Do not use water to clean up the dry powder.
-
Collection: Gently sweep up the solid material using a brush and dustpan, taking care not to create airborne dust.[2][8] Alternatively, use an inert absorbent material like sand or vermiculite to cover the spill before collection.[5]
-
Disposal: Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[2][5]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[9]
For large spills, or any spill outside of a containment area, evacuate the area and follow your institution's emergency procedures by contacting the EHS office immediately.[5][10]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound waste.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
